Product packaging for Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate(Cat. No.:CAS No. 122115-51-9)

Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate

Cat. No.: B051174
CAS No.: 122115-51-9
M. Wt: 266.31 g/mol
InChI Key: RFVHMMPOTGMPTJ-UHFFFAOYSA-N
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Description

Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate, also known as this compound, is a useful research compound. Its molecular formula is C15H19FO3 and its molecular weight is 266.31 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19FO3 B051174 Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate CAS No. 122115-51-9

Properties

IUPAC Name

ethyl 7-(4-fluorophenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FO3/c1-2-19-15(18)7-5-3-4-6-14(17)12-8-10-13(16)11-9-12/h8-11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVHMMPOTGMPTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645515
Record name Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122115-51-9
Record name Ethyl 4-fluoro-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122115-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structure Elucidation of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and analytical characterization of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate. The information presented herein is intended to support research and development activities by offering detailed experimental protocols, tabulated analytical data for easy reference, and visual representations of key chemical processes and logical workflows.

Chemical Structure and Properties

This compound is a ketoester with the molecular formula C₁₅H₁₉FO₃ and a CAS number of 122115-51-9.[1] Its structure consists of a heptanoate ethyl ester backbone with a 4-fluorophenyl ketone substituent at the 7-position.

Structural Diagram

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Fluorobenzene Fluorobenzene Lewis_acid Lewis Acid (e.g., AlCl3) Fluorobenzene->Lewis_acid 1 Pimelic_acid_monoethyl_ester_chloride Pimelic_acid_monoethyl_ester_chloride Pimelic_acid_monoethyl_ester_chloride->Lewis_acid 2 Solvent Inert Solvent (e.g., DCM) Lewis_acid->Solvent Temperature Controlled Temperature (e.g., 0°C to rt) Solvent->Temperature Quenching Aqueous Quench Temperature->Quenching 3. Reaction Extraction Organic Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product elucidation_logic cluster_data Analytical Data cluster_interpretation Structural Interpretation H_NMR ¹H NMR Connectivity Determine Connectivity (Aliphatic Chain, Substitution Pattern) H_NMR->Connectivity C_NMR ¹³C NMR Functional_Groups Identify Functional Groups (Ketone, Ester, Aromatic Ring) C_NMR->Functional_Groups C_NMR->Connectivity IR IR Spectroscopy IR->Functional_Groups MS Mass Spectrometry Formula_Confirmation Confirm Molecular Formula and Mass MS->Formula_Confirmation Final_Structure Confirmed Structure: This compound Functional_Groups->Final_Structure Connectivity->Final_Structure Formula_Confirmation->Final_Structure

References

Determining the Molecular Weight of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a concise overview of the molecular weight of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate, a figure of significant interest to researchers and professionals in the fields of chemical synthesis and drug development. The molecular weight is a fundamental physical property, crucial for stoichiometric calculations in experimental protocols and for the characterization of this compound.

Chemical Identity and Formula

This compound is identified by the Chemical Abstracts Service (CAS) number 122115-51-9.[1][2] Its molecular structure dictates its chemical formula, which has been determined to be C15H19FO3.[1][2] This formula is the basis for calculating the compound's molecular weight.

Molecular Weight Calculation

The molecular weight (MW) is the sum of the atomic weights of all atoms in a molecule. The calculation for this compound is based on its elemental composition as defined by its molecular formula, C15H19FO3.

To perform this calculation, the atomic weights of the constituent elements are utilized:

  • Carbon (C): 12.011 amu

  • Hydrogen (H): 1.008 amu

  • Fluorine (F): 18.998 amu

  • Oxygen (O): 15.999 amu

The molecular weight is calculated as follows:

MW = (15 × Atomic Weight of C) + (19 × Atomic Weight of H) + (1 × Atomic Weight of F) + (3 × Atomic Weight of O) MW = (15 × 12.011) + (19 × 1.008) + (1 × 18.998) + (3 × 15.999) MW = 180.165 + 19.152 + 18.998 + 47.997 MW = 266.312 g/mol

This calculated value is consistent with figures found in chemical supplier databases.

Data Summary

For clarity and ease of reference, the key quantitative data for this compound is summarized in the table below.

ParameterValueReference
Molecular Formula C15H19FO3[1][2]
CAS Number 122115-51-9[1][2]
Calculated Molecular Weight 266.312 g/mol

Note on Experimental Protocols and Visualizations

The determination of a compound's molecular weight from its chemical formula is a theoretical calculation based on established atomic weights. As such, it does not involve experimental protocols, signaling pathways, or complex workflows that would necessitate diagrammatic visualization using tools like Graphviz. The value is a fundamental, constant property of the molecule derived directly from its known atomic composition. Therefore, the creation of detailed experimental guides or pathway diagrams is not applicable to the scope of this particular topic.

References

An In-Depth Technical Guide to Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate (C15H19FO3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate, a keto-ester of interest in synthetic and medicinal chemistry. This document details its physicochemical properties, proposed synthetic routes with detailed experimental protocols, and predicted spectral data for characterization. Additionally, it explores the potential biological significance and avenues for future research based on its structural motifs.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties

PropertyValueSource/Method
Molecular Formula C15H19FO3Calculated
Molecular Weight 266.31 g/mol Calculated
CAS Number 122115-51-9Public Record
Appearance Colorless to light yellow liquid (Predicted)Analogy
Boiling Point Not determined-
Melting Point Not determined-
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, acetone); Insoluble in water (Predicted)Analogy[1]

Table 2: Predicted Spectroscopic Data

TechniquePredicted Peaks/Signals
¹H NMR (CDCl₃) δ 7.95-8.05 (m, 2H, Ar-H ortho to C=O), δ 7.10-7.20 (m, 2H, Ar-H meta to C=O), δ 4.12 (q, J=7.1 Hz, 2H, -OCH₂CH₃), δ 2.95 (t, J=7.4 Hz, 2H, -COCH₂-), δ 2.30 (t, J=7.4 Hz, 2H, -CH₂COO-), δ 1.60-1.80 (m, 4H, alkyl chain), δ 1.25 (t, J=7.1 Hz, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃) δ 198.5 (C=O, ketone), δ 173.0 (C=O, ester), δ 165.0 (d, J(C-F) ≈ 255 Hz, C-F), δ 132.5 (d, J(C-F) ≈ 3 Hz, C-H ortho to C=O), δ 130.5 (d, J(C-F) ≈ 9 Hz, C-H meta to C=O), δ 115.5 (d, J(C-F) ≈ 22 Hz, C ipso to F), δ 60.5 (-OCH₂-), δ 38.0 (-COCH₂-), δ 34.0 (-CH₂COO-), δ 28.5 (alkyl chain), δ 24.5 (alkyl chain), δ 14.0 (-OCH₂CH₃)
IR (Infrared) ~3070 cm⁻¹ (Ar C-H stretch), ~2940 cm⁻¹ (Alkyl C-H stretch), ~1735 cm⁻¹ (C=O ester stretch)[2][3][4], ~1685 cm⁻¹ (C=O aromatic ketone stretch)[2][5], ~1595 cm⁻¹ (Ar C=C stretch), ~1220 cm⁻¹ (C-O ester stretch)[4], ~1155 cm⁻¹ (C-F stretch)
Mass Spec (EI) M⁺ at m/z 266. Possible fragments: m/z 221 ([M-OEt]⁺), m/z 123 ([FC₆H₄CO]⁺), m/z 143 ([M-FC₆H₄CO]⁺)

Synthesis and Experimental Protocols

Two primary synthetic routes are proposed for the preparation of this compound: Friedel-Crafts acylation and a Grignard reaction.

Method 1: Friedel-Crafts Acylation

This is a classic method for forming an aryl ketone.[6] The synthesis involves the acylation of fluorobenzene with an appropriate acylating agent derived from pimelic acid.

Workflow Diagram:

G cluster_0 Step 1: Preparation of Acylating Agent cluster_1 Step 2: Friedel-Crafts Acylation A Pimelic Acid B Monoesterification with Ethanol A->B C Ethyl 7-hydroxyheptanoate B->C D Conversion to Acyl Chloride (e.g., with SOCl₂) C->D E Ethyl 7-(chloroformyl)heptanoate D->E H Reaction E->H F Fluorobenzene F->H G Lewis Acid (e.g., AlCl₃) G->H I Aqueous Workup H->I J Purification (Chromatography) I->J K This compound J->K

Caption: Proposed workflow for the synthesis of this compound via Friedel-Crafts acylation.

Detailed Experimental Protocol (Method 1):

  • Preparation of Ethyl 7-(chloroformyl)heptanoate:

    • To a solution of pimelic acid (1 equivalent) in excess ethanol, add a catalytic amount of sulfuric acid.

    • Reflux the mixture for 4-6 hours. After cooling, neutralize with a saturated solution of sodium bicarbonate and extract the monoester with diethyl ether. Purify by distillation under reduced pressure.

    • To the resulting ethyl 7-hydroxyheptanoate (1 equivalent) dissolved in an anhydrous solvent (e.g., dichloromethane), add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

    • Stir the reaction at room temperature for 2-3 hours. Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride.

  • Friedel-Crafts Acylation:

    • To a suspension of anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane at 0 °C, add a solution of ethyl 7-(chloroformyl)heptanoate (1 equivalent) in dichloromethane dropwise.

    • Add fluorobenzene (1.5 equivalents) to the mixture and stir at 0 °C for 1 hour, then at room temperature for 4-6 hours.

    • Pour the reaction mixture slowly onto crushed ice with concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the final product.

Method 2: Grignard Reaction

This approach involves the reaction of a Grignard reagent derived from 4-bromofluorobenzene with an ethyl ester derivative of a dicarboxylic acid.

Workflow Diagram:

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Acylation and Product Formation A 4-Bromofluorobenzene B Magnesium turnings in dry THF A->B C 4-Fluorophenylmagnesium bromide B->C E Reaction at low temperature C->E D Ethyl 6-(chloroformyl)hexanoate D->E F Aqueous Workup (NH₄Cl) E->F G Purification (Chromatography) F->G H This compound G->H

Caption: Proposed workflow for the synthesis of this compound via a Grignard reaction.

Detailed Experimental Protocol (Method 2):

  • Preparation of 4-Fluorophenylmagnesium bromide:

    • Activate magnesium turnings (1.2 equivalents) in a flame-dried flask under a nitrogen atmosphere.

    • Add a solution of 4-bromofluorobenzene (1 equivalent) in dry tetrahydrofuran (THF) dropwise to initiate the reaction.

    • Reflux the mixture for 1-2 hours until the magnesium is consumed. Cool to room temperature.

  • Reaction with Ethyl 6-(chloroformyl)hexanoate:

    • Prepare ethyl 6-(chloroformyl)hexanoate from adipic acid monomethyl ester as described in Method 1.

    • Add the Grignard reagent dropwise to a solution of ethyl 6-(chloroformyl)hexanoate (0.9 equivalents) in dry THF at -78 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography on silica gel.

Potential Biological Significance and Signaling Pathways

While no specific biological activities have been reported for this compound, its structural features suggest several areas of potential interest for drug discovery and development.

  • Fluorinated Aromatic Moiety: The presence of a 4-fluorophenyl group can enhance metabolic stability and binding affinity to biological targets due to the unique properties of the fluorine atom.[7] Fluorinated compounds have shown a wide range of biological activities, including as anticancer and antimicrobial agents.[8][9]

  • Keto-Ester Functionality: Long-chain keto-esters are known to interact with various enzymes. They can act as inhibitors or substrates for hydrolases and reductases. For instance, some β-keto esters have been investigated as inhibitors of bacterial quorum sensing.[10]

Potential Signaling Pathway Interactions:

Given the common targets for compounds with similar structural motifs, the following signaling pathways could be relevant areas of investigation:

G cluster_0 Potential Cellular Targets cluster_1 Potential Downstream Effects A This compound B Enzymes (e.g., Hydrolases, Reductases) A->B C Receptors (e.g., Nuclear Receptors) A->C D Ion Channels A->D E Metabolic Pathway Modulation B->E F Gene Expression Changes C->F G Cell Cycle Arrest F->G H Apoptosis F->H

Caption: Potential cellular targets and downstream signaling effects of this compound.

Suggested Experimental Approaches for Biological Evaluation:

  • Cytotoxicity Assays: Initial screening against a panel of cancer cell lines (e.g., MCF-7, A549, HCT116) and normal cell lines to determine the general toxicity and potential for anticancer activity.[8]

  • Antimicrobial Screening: Evaluation against a panel of pathogenic bacteria and fungi to assess potential antimicrobial properties.

  • Enzyme Inhibition Assays: Testing against a range of relevant enzymes, such as fatty acid synthases, hydrolases, or specific cytochrome P450 isoforms, to identify potential molecular targets.

  • Quorum Sensing Inhibition Assays: Investigating the ability to interfere with bacterial communication, which could be a valuable antivirulence strategy.[10]

Conclusion

This compound is a molecule with interesting synthetic and potential biological properties. The detailed protocols provided herein offer a solid foundation for its synthesis and purification. While its biological role is yet to be elucidated, its structural similarity to other bioactive compounds suggests that it could be a valuable scaffold for the development of new therapeutic agents. Further research into its biological activities and mechanism of action is warranted.

References

Physical and chemical properties of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate. Due to the limited availability of experimental data in public literature, this document combines reported information with predicted values derived from computational models to offer a thorough profile of the compound. The proposed experimental protocols are based on standard organic chemistry methodologies and should be adapted and optimized for specific laboratory settings.

Chemical Identity and Properties

This compound is a keto-ester containing a terminal 4-fluorophenyl group. Its chemical structure suggests potential applications as a building block in organic synthesis and as a scaffold in medicinal chemistry.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
CAS Number 122115-51-9
Molecular Formula C₁₅H₁₉FO₃
Molecular Weight 266.31 g/mol
Canonical SMILES CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)F

Table 2: Physical and Chemical Properties

PropertyValueSource
Boiling Point 364.1°C at 760 mmHgPredicted
Flash Point 168.1°CPredicted
Purity 97.0%Fluorochem

Proposed Synthesis and Purification

A plausible synthetic route to this compound is through a Friedel-Crafts acylation of fluorobenzene with a suitable acylating agent derived from a seven-carbon dicarboxylic acid monoester.

Experimental Protocol: Proposed Synthesis

Objective: To synthesize this compound via Friedel-Crafts acylation.

Materials:

  • 7-(4-Fluorophenyl)-7-oxoheptanoic acid

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Rotary evaporator

  • Standard glassware for reflux and extraction

Procedure:

  • Esterification: In a round-bottom flask, dissolve 7-(4-fluorophenyl)-7-oxoheptanoic acid in an excess of absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Diagram: Proposed Synthesis Workflow

synthesis_workflow 7-(4-Fluorophenyl)-7-oxoheptanoic_acid 7-(4-Fluorophenyl)-7-oxoheptanoic acid Reflux Reflux 7-(4-Fluorophenyl)-7-oxoheptanoic_acid->Reflux Ethanol_H2SO4 Ethanol, cat. H₂SO₄ Ethanol_H2SO4->Reflux Workup Aqueous Work-up (DCM, NaHCO₃, Brine) Reflux->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Analysis

While specific experimental spectra are not publicly available, theoretical shifts and patterns can be predicted based on the molecular structure. These predictions are crucial for the structural confirmation of the synthesized compound.

Table 3: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.00dd2HAr-H (ortho to C=O)
~7.15t2HAr-H (meta to C=O)
4.12q2HO-CH₂-CH₃
2.98t2HAr-C(=O)-CH₂-
2.32t2H-CH₂-C(=O)-O
~1.70m4H-(CH₂)₂-
1.25t3H-CH₃

Table 4: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~198.0C=O (ketone)
~173.5C=O (ester)
~165.5 (d)C-F
~132.0 (d)Ar-C (ipso)
~130.5 (d)Ar-C (ortho)
~115.5 (d)Ar-C (meta)
~60.5O-CH₂
~38.5Ar-C(=O)-CH₂
~34.0-CH₂-C(=O)-O
~28.5-CH₂-
~24.5-CH₂-
~14.2-CH₃

Reactivity and Stability

  • Reactivity: The primary reactive sites are the ketone and ester carbonyl groups, which are susceptible to nucleophilic attack. The methylene group alpha to the ketone can be deprotonated by a strong base to form an enolate, enabling further functionalization. The fluorinated aromatic ring can undergo nucleophilic aromatic substitution under specific conditions.

  • Stability: The compound is expected to be stable under standard storage conditions (cool, dry, and dark). It is incompatible with strong oxidizing agents, strong bases, and strong acids, which may cause hydrolysis of the ester or other undesired reactions.

Potential Applications in Research and Drug Development

While there is no specific literature on the biological activity of this compound, its structural motifs are present in various biologically active molecules. The 4-fluorophenyl group is a common feature in many pharmaceuticals, often enhancing metabolic stability and receptor binding affinity. The long aliphatic chain provides lipophilicity, which can be crucial for membrane permeability. This compound could serve as a valuable starting material or intermediate for the synthesis of more complex molecules with potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

Diagram: Logical Relationship of Structural Features to Potential Applications

logical_relationship Core_Structure This compound Feature_1 4-Fluorophenyl Group Core_Structure->Feature_1 Feature_2 Keto-Ester Moiety Core_Structure->Feature_2 Feature_3 Flexible Heptanoate Chain Core_Structure->Feature_3 Application_1 Medicinal Chemistry Scaffold Feature_1->Application_1 Application_3 Probing Hydrophobic Pockets of Proteins Feature_1->Application_3 Application_2 Synthetic Building Block Feature_2->Application_2 Feature_3->Application_3

Caption: Relationship between the molecule's structural features and its potential applications.

An In-depth Technical Guide on Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate is a chemical compound with the molecular formula C15H19FO3. While it is available commercially as a research chemical, a comprehensive review of the scientific literature reveals a notable absence of detailed studies on its synthesis, spectral characterization, and biological activity. This guide summarizes the currently available information and, in the absence of specific experimental data, provides a plausible synthetic approach based on established chemical principles.

Chemical and Physical Properties

The primary source of information for the physicochemical properties of this compound comes from commercial suppliers. This data is essential for handling, storage, and initial experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 122115-51-9[1]
Molecular Formula C15H19FO3[1]
Molecular Weight 266.31 g/mol [Calculated]
Boiling Point 364.1°C at 760 mmHg[2]
Flash Point 168.1°C[2]
Purity Typically ≥97.0%[1]
Refractive Index 1.488[2]

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol for this compound is not currently available in the scientific literature. However, based on the structure of the molecule, two primary synthetic routes are plausible: Friedel-Crafts acylation and a Grignard reaction.

Hypothetical Synthesis Route 1: Friedel-Crafts Acylation

This is a common method for forming aryl ketones. The reaction would involve the acylation of fluorobenzene with a derivative of adipic acid monoester.

Workflow for Hypothetical Friedel-Crafts Acylation:

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Fluorobenzene Fluorobenzene Reaction Reaction Fluorobenzene->Reaction Adipic acid monoethyl ester chloride Adipic acid monoethyl ester chloride Adipic acid monoethyl ester chloride->Reaction Lewis Acid (e.g., AlCl3) Lewis Acid (e.g., AlCl3) Lewis Acid (e.g., AlCl3)->Reaction Inert Solvent (e.g., DCM) Inert Solvent (e.g., DCM) Inert Solvent (e.g., DCM)->Reaction Aqueous Workup Aqueous Workup Reaction->Aqueous Workup Purification (Chromatography) Purification (Chromatography) Aqueous Workup->Purification (Chromatography) Product This compound Purification (Chromatography)->Product

Caption: Hypothetical Friedel-Crafts Acylation Workflow.

Detailed Hypothetical Protocol:

  • Preparation of Acyl Chloride: Adipic acid monoethyl ester would be reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) to produce adipic acid monoethyl ester chloride.

  • Acylation: In a separate flask under an inert atmosphere, a Lewis acid (e.g., aluminum chloride, AlCl₃) would be suspended in an inert solvent. Fluorobenzene would then be added, followed by the dropwise addition of the prepared adipic acid monoethyl ester chloride at a controlled temperature (typically 0 °C to room temperature).

  • Workup: The reaction would be quenched by carefully pouring it over ice and hydrochloric acid. The organic layer would be separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent removed under reduced pressure.

  • Purification: The crude product would likely require purification by column chromatography on silica gel to yield the final product.

Hypothetical Synthesis Route 2: Grignard Reaction

This approach would involve the reaction of a Grignard reagent prepared from 4-bromofluorobenzene with an appropriate ester-containing acyl chloride or dicarboxylic acid derivative.

Workflow for Hypothetical Grignard Reaction:

cluster_grignard_prep Grignard Reagent Preparation cluster_reaction Main Reaction 4-Bromofluorobenzene 4-Bromofluorobenzene Grignard Reagent 4-Fluorophenylmagnesium bromide 4-Bromofluorobenzene->Grignard Reagent Magnesium Turnings Magnesium Turnings Magnesium Turnings->Grignard Reagent Anhydrous Ether (e.g., THF) Anhydrous Ether (e.g., THF) Anhydrous Ether (e.g., THF)->Grignard Reagent Reaction Reaction Grignard Reagent->Reaction Adipic acid monoethyl ester chloride Adipic acid monoethyl ester chloride Adipic acid monoethyl ester chloride->Reaction Aqueous Workup Aqueous Workup Reaction->Aqueous Workup Purification (Chromatography) Purification (Chromatography) Aqueous Workup->Purification (Chromatography) Product This compound Purification (Chromatography)->Product

Caption: Hypothetical Grignard Reaction Workflow.

Detailed Hypothetical Protocol:

  • Grignard Reagent Formation: 4-Bromofluorobenzene would be added to magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether) under an inert atmosphere to form 4-fluorophenylmagnesium bromide.

  • Reaction: The Grignard reagent would then be added to a solution of adipic acid monoethyl ester chloride in an anhydrous ether solvent at a low temperature (e.g., -78 °C to 0 °C).

  • Workup and Purification: The workup and purification would be similar to the Friedel-Crafts acylation method, involving an acidic quench, extraction, and chromatographic purification.

Spectroscopic Data

No published spectroscopic data (NMR, IR, Mass Spectrometry) for this compound could be located. Characterization of this compound would be a crucial step after its synthesis to confirm its structure.

Biological Activity and Signaling Pathways

There is currently no information in the public domain regarding the biological activity of this compound. Studies on its potential as a drug intermediate, its cytotoxicity, or its interaction with any biological targets or signaling pathways have not been reported. The presence of the 4-fluorophenyl keto-moiety is common in various biologically active molecules, suggesting that this compound could be a valuable building block in medicinal chemistry. However, without experimental data, any discussion of its biological role would be purely speculative.

Conclusion and Future Directions

This compound is a readily available research chemical with a clear lack of associated scientific literature detailing its synthesis, characterization, and biological function. This presents an opportunity for researchers to conduct foundational studies on this compound. Future work should focus on:

  • Developing and optimizing a reliable synthesis protocol.

  • Fully characterizing the compound using modern spectroscopic techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and HRMS).

  • Screening for biological activity in various assays to identify potential applications in drug discovery and development.

This technical guide highlights the significant knowledge gap concerning this compound and provides a theoretical framework for initiating research into this potentially valuable chemical entity.

References

The Ascendancy of Ketoesters: A Technical Guide to Their Discovery and Significance in Modern Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ketoester moiety, a seemingly simple functional group, has emerged as a "privileged scaffold" in medicinal chemistry, underpinning the development of a new generation of therapeutic agents. This technical guide provides an in-depth exploration of the discovery and significance of novel ketoesters in drug discovery. We will delve into their diverse biological activities, from disrupting bacterial communication to exhibiting potent anticancer and anti-inflammatory properties. This guide will furnish researchers with detailed experimental protocols for the synthesis of these promising compounds, present key quantitative bioactivity and pharmacokinetic data in structured tables for comparative analysis, and visualize the intricate signaling pathways and discovery workflows through detailed diagrams.

Introduction: The Ketoester Core - A Renaissance in Drug Design

Ketoesters, organic compounds containing both a ketone and an ester functional group, have long been recognized as versatile intermediates in organic synthesis.[1] However, their true potential as bioactive molecules is only now being fully realized. Their unique electronic and structural features allow them to interact with a wide array of biological targets with high specificity and affinity. Recent breakthroughs in synthetic chemistry, particularly in the realm of C-H activation, have further revolutionized the field, enabling chemists to modify ketoester structures in previously inaccessible ways. This has paved the way for the creation of novel analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles, making the process of generating drug candidates quicker, more cost-effective, and environmentally friendlier.[2][3]

This guide will focus on the discovery and significance of novel α-ketoesters, β-ketoesters, and their derivatives in three key therapeutic areas: antibacterial, anticancer, and anti-inflammatory medicine.

Antibacterial Applications: Disrupting Bacterial Quorum Sensing

A promising strategy in the fight against antimicrobial resistance is the inhibition of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate virulence and biofilm formation.[4] Novel β-keto esters have been designed as analogues of the natural autoinducer, N-(3-oxo-hexanoyl)-l-homoserine lactone (3-oxo-C6-HSL), to act as potent QS inhibitors.[5] These compounds competitively bind to QS receptors, disrupting bacterial communication and attenuating their pathogenicity without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development.

Quantitative Bioactivity Data: Anti-Quorum Sensing β-Keto Esters

The inhibitory activity of a panel of nineteen β-keto ester analogs was evaluated against the bioluminescence of Vibrio harveyi, a common model for QS studies. The most active compounds featured a phenyl ring at the C-3 position with specific substitutions.[6]

Compound IDSubstituent on Phenyl RingIC50 (µM)Reference
18 4-Fluoro23[6]
21 4-Iodo35[6]
22 4-Methoxy53[6]
23 3-Methoxy48[6]
Signaling Pathway: Inhibition of Bacterial Quorum Sensing

The following diagram illustrates the mechanism of quorum sensing in Gram-negative bacteria and the inhibitory action of β-keto ester analogues.

Quorum_Sensing_Inhibition cluster_bacteria Bacterial Cell cluster_extracellular Extracellular Environment Autoinducer Autoinducer (e.g., AHL) Receptor Intracellular Receptor Autoinducer->Receptor Binds & Activates AHL_pool Autoinducer Pool Autoinducer->AHL_pool Diffusion Gene_Expression Virulence & Biofilm Gene Expression Receptor->Gene_Expression Induces Ketoester_Inhibitor β-Ketoester Inhibitor Ketoester_Inhibitor->Receptor Competitively Binds & Inhibits

Caption: Quorum sensing inhibition by β-ketoester analogues.

Experimental Protocol: Synthesis of β-Keto Ester Analogues for Quorum Sensing Inhibition

This protocol outlines the synthesis of β-keto ester analogues based on the structure of the autoinducer N-(3-oxo-hexanoyl)-l-homoserine lactone (3-oxo-C6-HSL).[5][7]

Step 1: Activation of Carboxylic Acid

  • To a solution of the commercially available phenylacetic acid derivative (1.0 eq) in dry dichloromethane (DCM) at 0 °C, add 4-dimethylaminopyridine (DMAP) (0.1 eq) and N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq).

  • Stir the reaction mixture at 0 °C for 30 minutes.

Step 2: Condensation with Meldrum's Acid

  • Add Meldrum's acid (1.2 eq) to the reaction mixture from Step 1.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.

Step 3: Formation of the β-Keto Ester

  • Dissolve the intermediate from Step 2 in tert-butanol.

  • Reflux the solution for 4-6 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired β-keto ester.

Characterization: The final products are characterized by NMR spectroscopy to confirm their structure and purity. The presence of singlet signals between 1.46–1.50 ppm (tert-butyl group), 3.37–3.55 ppm (methylene group), and 3.82–4.25 ppm (methylene group) confirms the keto tautomer form.[7]

Anticancer Applications: Targeting Fatty Acid Synthase (FAS)

Fatty Acid Synthase (FAS) is a key enzyme in the de novo synthesis of fatty acids and is found to be significantly overexpressed in many types of cancer cells compared to normal tissues. This makes FAS a compelling target for anticancer drug development.[1] Inhibition of FAS can lead to the accumulation of toxic intermediates and ultimately induce apoptosis in cancer cells. While specific novel ketoesters that directly target FAS are still in early stages of discovery, the structural similarities of some FAS inhibitors to keto-enol systems suggest that ketoesters are a promising chemical class for designing novel FAS inhibitors. For instance, Orlistat, an FDA-approved drug and a known FAS inhibitor, possesses a lactone ring that is hydrolyzed to a keto-acid like structure to inhibit the thioesterase domain of FAS.[8]

Quantitative Bioactivity Data: Fatty Acid Synthase Inhibitors

While a novel ketoester FAS inhibitor with comprehensive data is not yet publicly available, the following table presents data for known FAS inhibitors, including those with structural motifs that can inform the design of ketoester-based inhibitors.

CompoundTarget DomainCancer Cell LineIC50Reference
C75 derivative (1c) β-ketoacyl synthaseHL-605.38 µM[9][10]
C75 derivative (1c) β-ketoacyl synthaseHeLa46.10 µM[9][10]
GSK2194069 β-ketoacyl reductaseA2780 (ovarian)13 nM[11]
GSK2194069 β-ketoacyl reductasePC3M (prostate)25 nM[11]
Orlistat ThioesterasePC-3 (prostate)-[7][8]

Note: Compound 1c is 4-methylene-2-octyl-5-oxo-tetrahydro-thiophene-3-carboxylic acid, which contains a thiophene ring that can be considered a bioisostere of a keto-enol system.

Signaling Pathway: Fatty Acid Synthase in Cancer

The diagram below illustrates the central role of Fatty Acid Synthase (FAS) in cancer cell metabolism and proliferation, highlighting it as a key therapeutic target.

FAS_Pathway cluster_cell Cancer Cell Growth_Factors Growth Factors (e.g., EGF) EGFR EGFR Growth_Factors->EGFR Activate PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activate FASN Fatty Acid Synthase (FAS) PI3K_AKT->FASN Upregulate Fatty_Acids De Novo Fatty Acid Synthesis FASN->Fatty_Acids Membrane_Synthesis Membrane Synthesis & Signaling Lipids Fatty_Acids->Membrane_Synthesis Cell_Proliferation Cell Proliferation & Survival Membrane_Synthesis->Cell_Proliferation Ketoester_Inhibitor Potential Ketoester FAS Inhibitor Ketoester_Inhibitor->FASN Inhibit

Caption: The Fatty Acid Synthase (FAS) pathway in cancer.

Anti-inflammatory Applications: Modulating Inflammatory Pathways

Ketoesters have also shown promise as anti-inflammatory agents. This is exemplified by derivatives of well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen. By modifying the carboxylic acid group of ketoprofen into an ester, it is possible to create prodrugs with potentially improved gastrointestinal safety profiles. Furthermore, novel ketoester derivatives are being explored for their ability to inhibit key enzymes in the inflammatory cascade, such as lipoxygenases, and to reduce the production of pro-inflammatory mediators.

Quantitative Preclinical Data: Anti-inflammatory Ketoester Derivatives

Novel amidocarbamate derivatives of ketoprofen have been synthesized and evaluated for their anti-inflammatory and antioxidant activities.

Compound IDInhibition of Lipid Peroxidation (%) at 0.1 mMSoybean Lipoxygenase Inhibition (%) at 0.1 mMReference
Ketoprofen 69.3-[12]
3b >9595[12]
4g >9583.5[12]
Experimental Protocol: Synthesis of Novel Keto Ester Antimicrobial Agents

This protocol describes a general method for the synthesis of novel keto ester derivatives with potential antimicrobial and anti-inflammatory activities through the condensation of substituted benzoic acids with phenacyl bromides.[13]

Step 1: Synthesis of Keto Esters

  • In a round-bottom flask, dissolve the substituted benzoic acid (1.0 eq) in dimethylformamide (DMF).

  • Add triethylamine (1.2 eq) to the solution and stir for 15 minutes at room temperature.

  • Add the substituted phenacyl bromide (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 8-10 hours.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure keto ester derivative.

Characterization: The synthesized compounds are characterized by FTIR, 1H NMR, 13C NMR, and mass spectrometry to confirm their chemical structures. X-ray crystallography can be used to determine the molecular structures of crystalline products.[13]

Pharmacokinetics of Novel Ketoesters

The successful development of a ketoester-based drug is contingent on its pharmacokinetic profile, which encompasses absorption, distribution, metabolism, and excretion (ADME). A recent study on a novel ketogenic ester, bis hexanoyl (R)-1,3-butanediol (BH-BD), provides valuable insights into the in vivo behavior of this class of compounds.[4]

Pharmacokinetic Data of a Novel Ketogenic Ester

The following table summarizes the key pharmacokinetic findings for BH-BD in rodents.

ParameterFindingSpeciesReference
Absorption Likely remains intact in the stomach and is hydrolyzed in the small intestine.Rats, Mice[4]
Metabolism Hydrolyzed by non-CYP enzymes in the liver and esterases in plasma into hexanoate and (R)-1,3-butanediol, which are then metabolized to β-hydroxybutyrate (BHB).Rats, Mice[4]
Excretion Metabolites are excreted.-
Bioavailability Delivers a sustained and dose-dependent increase in plasma BHB.Rats, Mice[4]
Tolerance Well-tolerated at all tested doses.Rats, Mice[4]

The Drug Discovery Workflow for Novel Ketoesters

The discovery and development of novel ketoester-based drugs follow a structured and iterative process. The workflow diagram below outlines the key stages, from initial target identification to preclinical development.

Drug_Discovery_Workflow Target_ID Target Identification & Validation Assay_Dev Assay Development & HTS Target_ID->Assay_Dev Hit_ID Hit Identification Assay_Dev->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt In_Vitro_ADME In Vitro ADME/Tox Lead_Opt->In_Vitro_ADME In_Vivo_PK In Vivo PK/PD In_Vitro_ADME->In_Vivo_PK Candidate_Selection Candidate Selection In_Vivo_PK->Candidate_Selection

Caption: A logical workflow for ketoester drug discovery.

Conclusion and Future Perspectives

Novel ketoesters represent a dynamic and promising area of drug discovery. Their inherent chemical versatility, coupled with advances in synthetic methodologies, has positioned them as valuable scaffolds for the development of new therapeutics. The examples highlighted in this guide, from the inhibition of bacterial quorum sensing to the potential targeting of cancer metabolism and inflammation, underscore the broad therapeutic potential of this chemical class. Future research will undoubtedly uncover new biological targets for novel ketoesters and refine their structures to yield drug candidates with superior efficacy and safety profiles. The continued exploration of the ketoester chemical space is a critical endeavor in the ongoing quest for innovative medicines to address unmet medical needs.

References

The 4-Fluorophenyl Group: A Cornerstone Moiety in Modern Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into bioactive molecules has become a pillar of modern medicinal chemistry. Among the various fluorinated motifs, the 4-fluorophenyl group is particularly prominent, found in the structures of numerous blockbuster drugs, including atorvastatin (Lipitor), ezetimibe (Zetia), and escitalopram (Lexapro). Its prevalence is not coincidental; the unique physicochemical properties imparted by the fluorine atom at the para-position of a phenyl ring offer a powerful tool for optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of the multifaceted roles of the 4-fluorophenyl group, focusing on its impact on metabolic stability, target binding, and overall bioactivity, supported by quantitative data, experimental protocols, and logical diagrams.

Core Physicochemical Properties and Their Implications

The substitution of a hydrogen atom with fluorine on a phenyl ring introduces profound, albeit nuanced, changes to the molecule's properties. The fluorine atom's high electronegativity and relatively small size are central to these effects.

Lipophilicity and Permeability

Fluorine is the most electronegative element, yet it is a weak hydrogen bond acceptor. Its introduction to a phenyl ring generally increases lipophilicity, a critical factor for membrane permeability and reaching biological targets. However, this increase is modest compared to other halogens, allowing for fine-tuning of a compound's solubility and permeability profile. This balance is crucial for achieving optimal absorption, distribution, metabolism, and excretion (ADME) properties.

Electronic Effects

The 4-fluorophenyl group exhibits a dual electronic nature. Fluorine exerts a strong electron-withdrawing effect through the sigma bond (inductive effect), which can significantly lower the pKa of nearby acidic or basic functional groups. This modulation can alter the ionization state of a drug at physiological pH, impacting its solubility, cell penetration, and binding to target proteins. Concurrently, it has a weak electron-donating resonance effect due to its lone pairs of electrons. This interplay influences the electron density of the aromatic ring, which can be critical for specific binding interactions, such as π-π stacking.

Metabolic Stability

One of the most significant advantages of incorporating a 4-fluorophenyl group is the enhancement of metabolic stability. The para-position of a phenyl ring is a common site for metabolic oxidation by cytochrome P450 (CYP) enzymes, leading to rapid drug clearance. The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol) and resistant to enzymatic cleavage. Placing a fluorine atom at the para-position effectively blocks this metabolic "soft spot," preventing para-hydroxylation, which often increases the drug's half-life and oral bioavailability.

Quantitative Data Summary

The impact of the 4-fluorophenyl group can be quantified through various physicochemical and biological parameters. The following tables summarize key data for easy comparison.

Table 1: Comparison of Physicochemical Properties of Phenyl Substituents

Substituentvan der Waals Radius (Å)Electronegativity (Pauling Scale)Hammett Sigma (σp)Lipophilicity Contribution (π)
-H1.202.200.000.00
-F 1.47 3.98 +0.06 +0.14
-Cl1.753.16+0.23+0.71
-Br1.852.96+0.23+0.86
-OH1.523.44-0.37-0.67
-CH₃2.002.55-0.17+0.56

Table 2: Impact of 4-Fluoro Substitution on Metabolic Stability of Atypical Dopamine Transporter (DAT) Inhibitors

CompoundCore Structure% Parent Compound Remaining (Mouse Liver Microsomes, 60 min)Half-life (t₁/₂), min
4b (bis(phenyl)methyl)sulfinyl4%[1]-
3b (bis(4-fluorophenyl )methyl)sulfinyl-~60[1]
Note: The replacement of phenyl with 4-fluorophenyl in this series significantly improves metabolic stability.

Table 3: Binding Affinity of Atypical DAT Inhibitors Featuring the bis(4-fluorophenyl)methyl Group

CompoundModificationDAT Binding Affinity (Ki, nM)
3b Piperazine-2-propanol scaffold230[2][3]
14a Modified alicyclic amine23[2][3]
Note: The bis(4-fluorophenyl)methyl core is retained in these high-affinity inhibitors, where modifications to other parts of the molecule modulate potency.

Role in Bioactive Molecules: Key Case Studies

The 4-fluorophenyl group is a key pharmacophore in many successful drugs across various therapeutic areas.

  • Statins (e.g., Atorvastatin): In synthetic, or Type II, statins, the 4-fluorophenyl group is crucial for binding to the active site of HMG-CoA reductase.[4][] It occupies a hydrophobic pocket and engages in additional binding interactions that are absent in earlier, naturally derived statins, contributing to their high potency in lowering cholesterol.[4] Atorvastatin is a selective, competitive inhibitor of this rate-limiting enzyme in cholesterol biosynthesis.[6]

  • Cholesterol Absorption Inhibitors (e.g., Ezetimibe): Ezetimibe contains two 4-fluorophenyl groups and one hydroxyphenyl group. These moieties are essential for its mechanism of inhibiting cholesterol absorption from the small intestine.[7][8] Ezetimibe acts on the Niemann-Pick C1-Like 1 (NPC1L1) protein on the enterocyte brush border, preventing the internalization of cholesterol without affecting the absorption of triglycerides or fat-soluble vitamins.[9][10][11]

  • Antidepressants (e.g., Citalopram/Escitalopram): Citalopram, a selective serotonin reuptake inhibitor (SSRI), features a central 4-fluorophenyl group.[12][13] This group is critical for its high-affinity binding to the serotonin transporter (SERT), blocking the reuptake of serotonin from the synaptic cleft and thus enhancing serotonergic neurotransmission.[14] Only the S-(+) enantiomer, escitalopram, possesses the desired therapeutic activity.[12][15]

  • Anticancer Agents (e.g., EGFR Inhibitors): Many epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) incorporate a substituted phenyl ring, often a 3-chloro-4-fluorophenyl group, that binds in the ATP-binding pocket of the enzyme.[16] This moiety is crucial for achieving high potency and selectivity in inhibiting the signaling pathways that drive tumor cell proliferation.

Visualizations: Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key concepts related to the 4-fluorophenyl group.

prop Fundamental Properties of Fluorine elec High Electronegativity prop->elec size Small van der Waals Radius (1.47 Å) prop->size bond Strong C-F Bond (~116 kcal/mol) prop->bond induct Strong Inductive (-I) Effect elec->induct leads to lip Increased Lipophilicity (π = +0.14) size->lip contributes to block Metabolic Blocking bond->block enables effect Physicochemical Effects of 4-Fluoro Substitution effect->induct effect->lip effect->block pka Modulates pKa of Proximal Groups induct->pka results in bind Alters Receptor Binding Interactions induct->bind influences lip->bind influences perm Improves Membrane Permeability lip->perm results in stable Increases Metabolic Stability / Half-life block->stable results in impact Impact on Drug Properties impact->pka impact->stable impact->bind impact->perm

Figure 1: Logical relationship of fluorine's properties to its effects in drug design.

cluster_0 Unsubstituted Phenyl Ring cluster_1 4-Fluorophenyl Ring unsub Parent Drug (with Phenyl Ring) cyp CYP450 Enzymes unsub->cyp exposed to metab para-Hydroxylation (Metabolism) cyp->metab catalyzes elim Rapid Clearance / Inactivation metab->elim fluoro Fluorinated Drug (with 4-F-Phenyl Ring) cyp2 CYP450 Enzymes fluoro->cyp2 exposed to blocked Metabolism Blocked (Strong C-F Bond) cyp2->blocked cannot oxidize stable Increased Half-life & Bioavailability blocked->stable

Figure 2: Workflow comparing the metabolic fate of an unsubstituted vs. a 4-fluorophenyl ring.

prep 1. Preparation - Thaw liver microsomes (0.5 mg/mL) - Prepare buffer (pH 7.4) - Prepare test compound (1 µM) init 2. Initiation - Pre-incubate microsomes & compound at 37°C - Add NADPH cofactor to start reaction prep->init incub 3. Incubation & Sampling - Incubate at 37°C - Aliquots taken at time points (e.g., 0, 5, 15, 30, 45, 60 min) init->incub quench 4. Termination - Add cold acetonitrile to each aliquot to stop the reaction & precipitate protein incub->quench process 5. Sample Processing - Centrifuge to pellet protein - Transfer supernatant - Add internal standard quench->process analyze 6. Analysis - Analyze samples by LC-MS/MS - Quantify remaining parent compound process->analyze calc 7. Data Calculation - Plot ln(% remaining) vs. time - Calculate half-life (t½) - Determine intrinsic clearance (CLint) analyze->calc

References

An In-depth Technical Guide to the Synthesis of Substituted Heptanoates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core methodologies for the synthesis of substituted heptanoates, a class of organic compounds with significant applications in the pharmaceutical and flavor industries. The content herein details key synthetic strategies, experimental protocols, and relevant biological pathways, presented with a focus on clarity and practical application for professionals in drug development and chemical research.

Core Synthetic Methodologies

The synthesis of substituted heptanoates can be achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope, stereochemical control, and functional group tolerance. The primary methods include alkylation of heptanoate enolates, olefination reactions, and transition metal-catalyzed cross-coupling reactions.

Alkylation of Heptanoate Enolates

A cornerstone of substituted heptanoate synthesis is the alkylation of enolates. This method allows for the introduction of a wide variety of substituents at the α-position of the heptanoate backbone. The process involves the deprotonation of a heptanoate ester using a strong base to form a nucleophilic enolate, which then undergoes an S(_N)2 reaction with an alkyl halide.

Key Considerations:

  • Base Selection: Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are crucial to ensure complete and irreversible enolate formation, minimizing self-condensation side reactions.

  • Stereoselectivity: For the synthesis of chiral substituted heptanoates, diastereoselective alkylation can be achieved by employing a chiral auxiliary. The Evans oxazolidinone auxiliaries are a prominent example, offering high levels of stereocontrol.

Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the synthesis of α,β-unsaturated heptanoates. This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. The HWE reaction typically exhibits high (E)-stereoselectivity.

Advantages over Wittig Reaction:

  • The phosphate byproduct is water-soluble, simplifying purification.

  • The phosphonate carbanions are generally more nucleophilic than the corresponding phosphonium ylides.

Grignard Reactions

Grignard reagents offer a versatile method for introducing alkyl or aryl substituents, particularly at carbonyl groups within the heptanoate precursor chain. For instance, the reaction of a Grignard reagent with a keto-heptanoate can be used to generate tertiary alcohols, which can then be further functionalized.

Palladium-Catalyzed Heck Coupling

The Heck reaction is a transition metal-catalyzed method for the formation of carbon-carbon bonds. It is particularly useful for the synthesis of aryl- or vinyl-substituted heptanoates by coupling an unsaturated heptanoate with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Quantitative Data Summary

The following tables summarize representative yields for the synthesis of various substituted heptanoates using the methodologies described above.

Entry Substituted Heptanoate Synthetic Method Key Reagents Yield (%)
1Ethyl 4-methyloctanoateMalonic Ester Synthesis1-chloro-2-methylhexane, Diethyl malonate, NaOEt82.5
2Diethyl 2-methylhexylmalonateMalonic Ester Synthesis1-chloro-2-methylhexane, Diethyl malonate, K₂CO₃84.4
3(S)-Ethyl 4-methyloctanoateAsymmetric Synthesis (Chiral Auxiliary)(S)-4-benzyloxazolidin-2-one, Propionyl chloride, Allyl iodide>99 (diastereomeric excess)
4(E)-Ethyl 6-hydroxyhex-2-enoateHorner-Wadsworth-EmmonsDiethyl phosphonoacetate, 4-(tert-butyldimethylsilyloxy)butanal, NaH68
5Ethyl 3-phenylacrylateHeck CouplingIodobenzene, Ethyl acrylate, Pd(OAc)₂, PPh₃, Et₃N>90

Experimental Protocols

Synthesis of Ethyl 4-methyloctanoate via Malonic Ester Synthesis

Materials:

  • 1-chloro-2-methylhexane

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • Hexane

  • Water

  • Sodium chloride

  • N,N-dimethylacetamide

Procedure:

  • To a solution of sodium ethoxide in ethanol, add diethyl malonate dropwise at room temperature.

  • Stir the mixture for 30 minutes to ensure complete formation of the sodiomalonic ester.

  • Add 1-chloro-2-methylhexane to the reaction mixture and heat to reflux for 8 hours.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Partition the residue between hexane and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain crude diethyl 2-methylhexylmalonate.

  • For decarboxylation, reflux the crude product with sodium chloride in a mixture of N,N-dimethylacetamide and water.

  • After the reaction is complete (monitored by TLC), cool the mixture, add water, and extract with hexane.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product, ethyl 4-methyloctanoate, by vacuum distillation.

Synthesis of (E)-Unsaturated Heptanoate via Horner-Wadsworth-Emmons Reaction

Materials:

  • Aldehyde precursor (e.g., pentanal)

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend sodium hydride in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon).

  • Cool the suspension to 0 °C and add triethyl phosphonoacetate dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the ylide.

  • Cool the reaction mixture back to 0 °C and add the aldehyde precursor dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Visualization of Pathways and Workflows

Synthetic Workflow for Asymmetric Alkylation

asymmetric_alkylation start Chiral Auxiliary (e.g., Evans Oxazolidinone) acylation Acylation start->acylation acyl_chloride Acyl Chloride (e.g., Heptanoyl Chloride) acyl_chloride->acylation n_acyl_auxiliary N-Acyl Chiral Auxiliary acylation->n_acyl_auxiliary enolate_formation Enolate Formation n_acyl_auxiliary->enolate_formation base Strong Base (e.g., LDA, NaHMDS) base->enolate_formation chiral_enolate Chiral Enolate enolate_formation->chiral_enolate alkylation Diastereoselective Alkylation chiral_enolate->alkylation alkyl_halide Alkyl Halide (R-X) alkyl_halide->alkylation alkylated_product Alkylated Product alkylation->alkylated_product cleavage Auxiliary Cleavage (e.g., LiOH, H₂O₂) alkylated_product->cleavage final_product Enantiomerically Enriched Substituted Heptanoic Acid cleavage->final_product recycle Recovered Chiral Auxiliary cleavage->recycle

Caption: Asymmetric synthesis of substituted heptanoates.

Prostaglandin D2 (DP2) Receptor Signaling Pathway

Substituted heptanoates are of interest in drug development, with some analogues acting as antagonists for the prostaglandin D2 (PGD2) receptor 2 (DP2, also known as CRTH2). This receptor is implicated in inflammatory and allergic responses.[1]

DP2_signaling cluster_membrane Cell Membrane DP2 DP2 Receptor (GPCR) G_protein Gi Protein (α, β, γ subunits) DP2->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits PLC Phospholipase C (PLC) G_protein->PLC activates (βγ subunit) cAMP cAMP AC->cAMP converts PGD2 Prostaglandin D2 (PGD2) PGD2->DP2 binds & activates Antagonist Substituted Heptanoate Antagonist Antagonist->DP2 binds & blocks ATP ATP ATP->AC Cellular_Response Cellular Response (e.g., Chemotaxis of Eosinophils, Th2 cells) cAMP->Cellular_Response leads to decreased intracellular levels IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release from ER IP3->Ca_release DAG->Cellular_Response Ca_release->Cellular_Response

Caption: DP2 receptor signaling pathway.

Spectroscopic Data of a Representative Substituted Heptanoate

Ethyl 4-methylheptanoate

Technique Data
¹H NMR (CDCl₃)δ 0.85-0.95 (m, 6H), 1.10-1.40 (m, 6H), 1.25 (t, J=7.1 Hz, 3H), 2.25 (t, J=7.5 Hz, 2H), 4.12 (q, J=7.1 Hz, 2H).
¹³C NMR (CDCl₃)δ 14.2, 19.2, 22.9, 29.2, 32.1, 34.2, 39.0, 60.1, 173.8.
IR (neat, cm⁻¹)2958, 2929, 2873, 1738 (C=O), 1460, 1377, 1178.
MS (EI, m/z)172 (M⁺), 127, 101, 88, 73, 55, 43.

Note: Spectroscopic data are approximate and may vary depending on the solvent and instrument used.

This guide provides a foundational understanding of the synthesis of substituted heptanoates, offering both theoretical background and practical protocols for researchers in the field. The methodologies and data presented are intended to facilitate the design and execution of synthetic routes toward novel and valuable heptanoate derivatives.

References

A Technical Guide to Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate: Sourcing, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate, a keto-ester of interest in organic synthesis and medicinal chemistry. This document details available commercial sources, outlines plausible synthetic routes with experimental protocols, and explores its potential applications, particularly as a scaffold for developing histone deacetylase (HDAC) inhibitors.

Commercial Availability

For researchers requiring this compound for their work, several chemical suppliers offer this compound. The availability and pricing for various quantities are summarized below.

SupplierProduct NameCAS NumberPurityQuantityPrice (EUR)
SciSuppliesThis compound122115-51-997.0%1g€205.13[1]
Fluorochem (via SciSupplies)This compound122115-51-997.0%1gN/A[1]
GuidechemThis compound122115-51-9N/AN/AN/A
CymitQuimicaEthyl 7-(4-Chloro-2-fluorophenyl)-7-oxoheptanoate951886-43-497.0%1g€962.00[2]

Synthesis of this compound

Method 1: Friedel-Crafts Acylation

This classic method involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. In this case, fluorobenzene would be acylated with a derivative of pimelic acid.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents Fluorobenzene Fluorobenzene Reaction_Point Fluorobenzene->Reaction_Point Pimelic_acid_monoethyl_ester_chloride Pimelic acid monoethyl ester chloride Pimelic_acid_monoethyl_ester_chloride->Reaction_Point AlCl3 AlCl₃ (Lewis Acid) Product Ethyl 7-(4-fluorophenyl)- 7-oxoheptanoate AlCl3->Product Solvent Inert Solvent (e.g., DCM, CS₂) Solvent->Product Reaction_Point->Product Friedel-Crafts Acylation

Caption: Proposed Friedel-Crafts acylation synthesis route.

Detailed Experimental Protocol:

  • Preparation of the Acylating Agent: Pimelic acid is first converted to its monoethyl ester. This can be achieved by reacting pimelic acid with a limited amount of ethanol under acidic catalysis. The resulting pimelic acid monoethyl ester is then converted to the corresponding acyl chloride (pimelic acid monoethyl ester chloride) using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

  • Friedel-Crafts Acylation Reaction:

    • In a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of pimelic acid monoethyl ester chloride in an anhydrous, inert solvent (e.g., dichloromethane or carbon disulfide).

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add a stoichiometric amount of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), portion-wise while maintaining the temperature.

    • To this mixture, add fluorobenzene dropwise from the dropping funnel over a period of 30-60 minutes.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting materials.

    • The reaction is then quenched by carefully pouring the mixture over crushed ice and an aqueous solution of hydrochloric acid to decompose the aluminum chloride complex.

  • Work-up and Purification:

    • Separate the organic layer and extract the aqueous layer with the same solvent.

    • Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Method 2: Grignard Reaction

An alternative approach involves the reaction of a Grignard reagent derived from 4-bromofluorobenzene with an appropriate electrophile.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents Grignard_Reagent 4-Fluorophenylmagnesium bromide Reaction_Point Grignard_Reagent->Reaction_Point Electrophile Ethyl 6-(chloroformyl)hexanoate Electrophile->Reaction_Point Solvent Anhydrous THF or Diethyl Ether Product Ethyl 7-(4-fluorophenyl)- 7-oxoheptanoate Solvent->Product Reaction_Point->Product Grignard Reaction

Caption: Proposed Grignard reaction synthesis route.

Detailed Experimental Protocol:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of 4-bromofluorobenzene in anhydrous tetrahydrofuran (THF) or diethyl ether is then added dropwise to the magnesium turnings with stirring. The reaction is typically initiated with gentle heating and then maintained at a controlled temperature.

  • Preparation of the Electrophile: Adipic acid is converted to its monoethyl ester, which is then reacted with a chlorinating agent like thionyl chloride to form ethyl 6-(chloroformyl)hexanoate.

  • Grignard Reaction:

    • Cool the freshly prepared Grignard reagent to a low temperature (e.g., -78 °C or 0 °C) in a dry ice/acetone or ice bath.

    • Slowly add a solution of ethyl 6-(chloroformyl)hexanoate in anhydrous THF to the Grignard reagent.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification:

    • Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • After filtration and removal of the solvent under reduced pressure, the crude product is purified by column chromatography as described in Method 1.

Potential Applications in Drug Discovery: Histone Deacetylase (HDAC) Inhibition

While direct biological studies on this compound are limited in the public domain, its core structure, a 7-oxo-7-arylheptanoate, is a recognized scaffold in the design of inhibitors for histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders.

HDAC inhibitors typically consist of three key pharmacophoric features: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region, and a cap group that interacts with the surface of the enzyme. The 7-oxo-7-arylheptanoate moiety can serve as a linker and part of the cap group.

Hypothetical Signaling Pathway Involvement:

The diagram below illustrates the general mechanism of HDAC inhibition and its downstream effects, providing a conceptual framework for the potential role of compounds derived from the this compound scaffold.

G cluster_nucleus Cell Nucleus Histone Histone Protein HAT Histone Acetyltransferase (HAT) Histone->HAT DNA DNA Acetylated_Histone Acetylated Histone (Relaxed Chromatin) HAT->Acetylated_Histone Acetylation HDAC Histone Deacetylase (HDAC) Deacetylated_Histone Deacetylated Histone (Condensed Chromatin) HDAC->Deacetylated_Histone Deacetylation Acetylated_Histone->HDAC Gene_Expression Gene Expression Acetylated_Histone->Gene_Expression Gene_Repression Gene Repression Deacetylated_Histone->Gene_Repression Inhibitor Ethyl 7-(4-fluorophenyl)- 7-oxoheptanoate Scaffold Inhibitor->HDAC Inhibition

Caption: Role of HDACs in gene expression and point of inhibition.

Experimental Workflow for Screening as an HDAC Inhibitor:

Should researchers wish to investigate the potential of this compound or its derivatives as HDAC inhibitors, a typical experimental workflow would be as follows:

G Start Start: Synthesize or Procure Compound In_Vitro_Assay In Vitro HDAC Enzyme Assay Start->In_Vitro_Assay Cell_Based_Assay Cell-Based Assay (e.g., Western Blot for Acetylated Histones) In_Vitro_Assay->Cell_Based_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, XTT) Cell_Based_Assay->Cytotoxicity_Assay Lead_Optimization Lead Optimization (SAR Studies) Cytotoxicity_Assay->Lead_Optimization Lead_Optimization->Start If not promising, redesign In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies If promising End End: Candidate for Further Development In_Vivo_Studies->End

Caption: Workflow for evaluating HDAC inhibitory potential.

This guide serves as a foundational resource for professionals engaged in research and development involving this compound. The provided information on sourcing, synthesis, and potential applications is intended to facilitate further investigation and innovation in the fields of organic chemistry and drug discovery.

References

An In-depth Technical Guide on Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development interested in Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate. Due to the limited publicly available data on this specific molecule, this guide synthesizes information from analogous compounds and general chemical principles to provide a thorough overview.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of this compound is presented below.

PropertyValueSource
CAS Number 122115-51-9--INVALID-LINK--
Molecular Formula C15H19FO3--INVALID-LINK--
Molecular Weight 266.31 g/mol Calculated
Boiling Point 364.1°C at 760 mmHg--INVALID-LINK--
Flash Point 168.1°C--INVALID-LINK--

Synthesis and Experimental Protocols

The synthesis of this compound can be plausibly achieved via a Friedel-Crafts acylation reaction. This method is a fundamental process in organic chemistry for attaching an acyl group to an aromatic ring. Below is a detailed, hypothetical experimental protocol for this synthesis.

Reaction Scheme:

synthesis_workflow Synthesis Workflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Reaction cluster_product Product Fluorobenzene Fluorobenzene Friedel_Crafts Friedel-Crafts Acylation Fluorobenzene->Friedel_Crafts Ethyl 6-(chloroformyl)hexanoate Ethyl 6-(chloroformyl)hexanoate Ethyl 6-(chloroformyl)hexanoate->Friedel_Crafts AlCl3 Aluminum Chloride (AlCl₃) AlCl3->Friedel_Crafts catalyzes Product This compound Friedel_Crafts->Product

Caption: A diagram illustrating the proposed Friedel-Crafts acylation synthesis of this compound.

Detailed Protocol:

  • Preparation of the Reaction Vessel: A 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel is thoroughly dried in an oven and assembled while hot. The apparatus is allowed to cool to room temperature under a stream of dry nitrogen.

  • Charging the Reactants: Anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) is quickly weighed and transferred to the reaction flask. Anhydrous dichloromethane (DCM, 100 mL) is added as the solvent. The suspension is stirred and cooled to 0°C in an ice bath.

  • Addition of Acyl Chloride: Ethyl 6-(chloroformyl)hexanoate (1.0 equivalent) is dissolved in 20 mL of anhydrous DCM and added dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the temperature remains below 5°C. The formation of the acylium ion complex is observed.

  • Addition of Fluorobenzene: Fluorobenzene (1.1 equivalents) is then added dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction is quenched by carefully and slowly pouring the mixture into a beaker containing 150 g of crushed ice and 50 mL of concentrated hydrochloric acid. The mixture is stirred until all the ice has melted.

  • Extraction: The organic layer is separated using a separatory funnel. The aqueous layer is extracted twice with 50 mL portions of DCM. The combined organic extracts are washed sequentially with 100 mL of 1M HCl, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been reported, the presence of the fluorinated aryl ketone moiety suggests potential interactions with various biological targets. Fluorinated compounds often exhibit altered metabolic stability and binding affinities compared to their non-fluorinated counterparts.

Compounds containing an aryl ketone structure have been investigated for a range of biological activities. For instance, some aryl ketones are known to interact with G-protein coupled receptors (GPCRs) or ion channels. The introduction of a fluorine atom can enhance the binding affinity and selectivity of a molecule for its target protein.

Hypothetical Signaling Pathway Involvement:

Based on the structures of known bioactive molecules, it is conceivable that this compound could modulate signaling pathways involved in inflammation or cellular metabolism. For example, it could potentially act as an inhibitor or modulator of enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are involved in the inflammatory cascade.

hypothetical_signaling_pathway Hypothetical Signaling Pathway Modulation cluster_stimulus External Stimulus cluster_pathway Signaling Cascade cluster_inhibitor Potential Intervention Inflammatory_Signal Inflammatory Signal Enzyme_A Enzyme A (e.g., COX/LOX) Inflammatory_Signal->Enzyme_A Mediator Pro-inflammatory Mediator Enzyme_A->Mediator Cellular_Response Cellular Response (Inflammation) Mediator->Cellular_Response Compound Ethyl 7-(4-fluorophenyl) -7-oxoheptanoate Compound->Enzyme_A Inhibits

Caption: A diagram showing a hypothetical signaling pathway where this compound may act as an inhibitor.

Disclaimer: The information provided in this guide, particularly concerning the experimental protocol and biological activity, is based on established chemical principles and data from analogous compounds. It is intended for informational and research purposes only. Any experimental work should be conducted with appropriate safety precautions and further literature review.

Navigating the Solubility Landscape of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate. Due to the limited availability of direct experimental solubility data for this specific compound in publicly accessible literature, this document focuses on predicted physicochemical properties, general principles of solubility for similar molecules, and detailed experimental protocols for determining its solubility. This guide is intended to equip researchers with the necessary information and methodologies to assess the solubility of this compound in a laboratory setting.

Physicochemical Properties and Predicted Solubility

The solubility of a compound is intrinsically linked to its physicochemical properties. While experimental data for this compound is scarce, computational methods can provide valuable predictions. The following table summarizes key predicted properties that influence solubility.

PropertyPredicted ValueImplication for Solubility
Molecular Formula C₁₅H₁₉FO₃-
Molecular Weight 266.31 g/mol Higher molecular weight can sometimes correlate with lower solubility in water.
LogP (Octanol-Water Partition Coefficient) ~3.5 - 4.5A positive LogP value in this range suggests the compound is lipophilic and likely to have low solubility in aqueous solutions but higher solubility in organic solvents.
Topological Polar Surface Area (TPSA) 43.37 ŲA moderate TPSA suggests some potential for interaction with polar solvents, though the large non-polar surface area will likely dominate.
Hydrogen Bond Donors 0The absence of hydrogen bond donors limits its ability to form strong interactions with protic solvents like water.
Hydrogen Bond Acceptors 3 (2 carbonyl, 1 ether)The presence of hydrogen bond acceptors offers sites for interaction with protic solvents.

Note: These values are estimations derived from computational models and should be confirmed through experimental validation.

General Principles of Solubility for Organic Esters

This compound is a moderately large organic molecule containing an ester functional group, a ketone, and a fluorinated aromatic ring. Its solubility behavior is governed by the interplay between its polar and non-polar regions.

  • "Like Dissolves Like" : This fundamental principle dictates that non-polar compounds tend to dissolve in non-polar solvents, while polar compounds are more soluble in polar solvents. Given the significant non-polar hydrocarbon backbone and the phenyl ring, this compound is expected to be more soluble in organic solvents than in water.

  • Intermolecular Forces : The primary intermolecular forces at play are van der Waals forces (due to the non-polar regions) and dipole-dipole interactions (due to the ester and ketone groups). The fluorine atom can also participate in weak dipole-dipole interactions.

  • Aqueous Solubility : The aqueous solubility is anticipated to be low due to the large hydrophobic structure. The polar ester and ketone groups are not sufficient to overcome the hydrophobicity of the rest of the molecule.

  • Solubility in Organic Solvents : Higher solubility is expected in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, acetone, and tetrahydrofuran (THF), where the solvent can effectively solvate the non-polar regions of the molecule. Solubility in alcohols like ethanol and methanol is likely to be moderate.

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the solubility of a novel compound like this compound. The saturation shake-flask method is considered the gold standard for determining equilibrium solubility.

Materials and Equipment:
  • This compound (solid)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), Ethyl Acetate)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable containers

Procedure:
  • Preparation of Stock Solution for Calibration Curve:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent in which it is freely soluble (e.g., DMSO or acetonitrile) to prepare a concentrated stock solution.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards of known concentrations.

  • Equilibrium Solubility Measurement (Shake-Flask Method):

    • Add an excess amount of the solid compound to a series of vials, each containing a known volume of the desired solvent. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration in solution remains constant.

    • After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

  • Sample Preparation and Analysis:

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the aliquot through a syringe filter to remove any undissolved solid particles. The filter material should be chosen to minimize binding of the compound.

    • Dilute the filtered sample with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of the dissolved compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the calibration standards.

    • Use the regression equation from the calibration curve to calculate the concentration of this compound in the diluted samples.

    • Calculate the solubility of the compound in each solvent by taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or µg/mL).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_data Data Processing A Weigh Excess Compound B Add Solvent A->B C Seal Vials B->C D Shake at Constant Temp. C->D E Allow to Settle D->E F Withdraw Supernatant E->F G Filter Sample F->G H Dilute Sample G->H I Analyze (e.g., HPLC) H->I J Calculate Concentration I->J K Determine Solubility J->K

The Ascendant Role of Fluorinated Ketoesters in Biological Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of bioactive compounds. Among the various classes of organofluorine molecules, fluorinated ketoesters have emerged as a particularly promising scaffold for the development of novel therapeutic agents. Their unique electronic properties impart a heightened reactivity to the keto group, making them potent and often selective inhibitors of various enzymes. Furthermore, the presence of fluorine can enhance metabolic stability and cell permeability, crucial attributes for effective drug candidates. This technical guide provides an in-depth exploration of the biological activities of fluorinated ketoesters, focusing on their applications as enzyme inhibitors and antimicrobial agents. It offers a compilation of quantitative data, detailed experimental protocols, and visual representations of key concepts to serve as a valuable resource for researchers in the field.

Enzyme Inhibition: A Primary Modality of Action

Fluorinated ketoesters are particularly well-documented as potent inhibitors of several classes of enzymes, most notably serine proteases. The electron-withdrawing nature of the fluorine atoms significantly increases the electrophilicity of the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack by the active site serine residue of these enzymes. This interaction leads to the formation of a stable, covalent hemiketal adduct, effectively inactivating the enzyme.

Quantitative Data on Enzyme Inhibition

The inhibitory potency of fluorinated ketoesters is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). The following table summarizes the reported inhibitory activities of selected fluorinated ketoesters against various enzymes.

CompoundTarget EnzymeInhibition Constant (Kᵢ) / IC₅₀Reference
Phenyl-CH₂-CF₂-CO-CO₂Etα-Chymotrypsin15 µM (Kᵢ)
Phenyl-CHF-CO-CO₂Etα-Chymotrypsin4700 µM (Kᵢ)
Phenyl-CF₂-CO-CO₂Etα-Chymotrypsin130 µM (Kᵢ)
Phenyl-CH₂-CF₂-CO-Ala-Leu-Arg-OMeα-Chymotrypsin0.19 µM (Kᵢ)
Phenyl-CH₂-CF₂-CO-Ala-Leu-Val-OEtα-Chymotrypsin3.6 µM (Kᵢ)
Thiobenzyl N-heptafluorobutyrylanthranilateα-ChymotrypsinPotent inhibitor (qualitative)[1]
Experimental Protocol: α-Chymotrypsin Inhibition Assay

The following protocol provides a general framework for assessing the inhibitory activity of fluorinated ketoesters against α-chymotrypsin.

Materials:

  • α-Chymotrypsin from bovine pancreas

  • N-Succinyl-L-phenylalanine-p-nitroanilide (SPNA) as substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 7.6)

  • Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

  • Test compound (fluorinated ketoester)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of α-chymotrypsin in Tris-HCl buffer (e.g., 1 mg/mL).

    • Prepare a stock solution of SPNA in a suitable solvent like DMSO (e.g., 20 mM).

    • Prepare a working solution of the enzyme in Tris-HCl buffer (e.g., 9 units/mL).

    • Prepare a working solution of the substrate in Tris-HCl buffer (e.g., 1 mg/mL).[2]

  • Inhibitor Preparation:

    • Prepare a stock solution of the fluorinated ketoester in DMSO.

    • Prepare serial dilutions of the inhibitor in Tris-HCl buffer to achieve a range of final concentrations in the assay.

  • Assay:

    • To each well of a 96-well plate, add:

      • Tris-HCl buffer

      • Enzyme solution

      • Inhibitor solution (or buffer for control)

    • Pre-incubate the enzyme with the inhibitor at a controlled temperature (e.g., 25°C) for a defined period (e.g., 20 minutes).[2]

    • Initiate the reaction by adding the substrate solution to each well.

    • Immediately measure the absorbance at a specific wavelength (e.g., 410 nm for the p-nitroaniline product) at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, especially for competitive inhibitors.

Mechanism of Serine Protease Inhibition

The following diagram illustrates the mechanism of serine protease inhibition by a fluorinated ketoester, leading to the formation of a stable hemiketal adduct.

G cluster_enzyme Enzyme Active Site cluster_inhibitor Fluorinated Ketoester Ser-OH Serine Residue (Ser-OH) Enzyme_Inhibitor_Complex Enzyme-Inhibitor Complex Ser-OH->Enzyme_Inhibitor_Complex Nucleophilic Attack His-Im Histidine Residue (His) His-Im->Ser-OH Proton Transfer F-Ketoester R-CO-CF₂-COOR' F-Ketoester->Enzyme_Inhibitor_Complex Hemiketal Stable Hemiketal Adduct (Inactive Enzyme) Enzyme_Inhibitor_Complex->Hemiketal Covalent Bond Formation

Caption: Mechanism of serine protease inhibition by a fluorinated ketoester.

Antimicrobial Activity

While the primary focus of research on fluorinated ketoesters has been on enzyme inhibition, there is growing evidence for their potential as antimicrobial agents. The mechanisms of action are thought to be multifaceted and may involve the inhibition of essential bacterial enzymes and disruption of cellular processes.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The following table presents available data on the antimicrobial activity of some fluorinated compounds. It is important to note that data specifically for fluorinated ketoesters is still emerging, and the table may include related fluorinated structures to illustrate the broader potential of this chemical class.

Compound Class/ExampleTarget Microorganism(s)Minimum Inhibitory Concentration (MIC)Reference
Fluorinated Quaternary Chitosan DerivativesS. aureus, E. coli64–512 µg/mL[3]
Fluorinated AldiminesP. aeruginosa, K. pneumoniae39.2 µM - 86.2 µM[4]
β-Keto Esters (non-fluorinated)P. aeruginosa, S. aureus0.08 mg/mL - 0.63 mg/mL[5]

Note: The data for β-keto esters is for non-fluorinated analogs but suggests the potential of this scaffold for antimicrobial activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The following is a generalized protocol for determining the MIC of a fluorinated ketoester using the broth microdilution method.

Materials:

  • Test compound (fluorinated ketoester)

  • Bacterial strain(s) of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Culture the bacterial strain overnight in the appropriate broth medium.

    • Dilute the overnight culture to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution:

    • Prepare a stock solution of the fluorinated ketoester in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the diluted compound.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the microplate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.[3]

    • Optionally, the optical density (OD) of each well can be measured using a microplate reader to quantify bacterial growth.

Putative Antimicrobial Mechanisms of Fluorinated Compounds

The antimicrobial activity of fluorinated compounds is believed to stem from several mechanisms, largely extrapolated from studies on the fluoride ion. These mechanisms likely contribute to the overall bacteriostatic or bactericidal effects.

G cluster_mechanisms Potential Mechanisms of Action Fluorinated_Compound Fluorinated Ketoester Bacterial_Cell Bacterial Cell Fluorinated_Compound->Bacterial_Cell Uptake Enzyme_Inhibition Inhibition of Essential Enzymes (e.g., Enolase, ATPases) Bacterial_Cell->Enzyme_Inhibition Membrane_Disruption Disruption of Proton Motive Force & Membrane Permeability Bacterial_Cell->Membrane_Disruption Metabolic_Interference Interference with Glycolysis and other Metabolic Pathways Bacterial_Cell->Metabolic_Interference Bacterial_Death Bacteriostatic/Bactericidal Effect Enzyme_Inhibition->Bacterial_Death Membrane_Disruption->Bacterial_Death Metabolic_Interference->Bacterial_Death

Caption: Putative antimicrobial mechanisms of fluorinated ketoesters.

Synthesis and Experimental Workflow

The synthesis of fluorinated ketoesters is a critical first step in their biological evaluation. Various synthetic strategies have been developed to introduce fluorine atoms into the ketoester scaffold efficiently. The overall workflow from synthesis to biological characterization follows a logical progression.

General Synthesis of Ethyl 4,4,4-Trifluoroacetoacetate

A common method for the synthesis of ethyl 4,4,4-trifluoroacetoacetate involves the Claisen condensation of ethyl trifluoroacetate and ethyl acetate.[6]

Materials:

  • Ethyl trifluoroacetate

  • Ethyl acetate

  • Sodium ethoxide

  • Cyclohexane (as solvent)

  • Formic acid (for neutralization)

Procedure:

  • Condensation: In a reaction vessel, ethyl trifluoroacetate is condensed with ethyl acetate in the presence of sodium ethoxide in cyclohexane.[6]

  • Neutralization: The resulting condensation product is neutralized with a protonic acid, such as formic acid, to release the enol form.[6]

  • Purification: The final product, ethyl 4,4,4-trifluoroacetoacetate, is separated and purified by distillation.[6]

Experimental Workflow from Synthesis to Biological Evaluation

The following diagram outlines a typical experimental workflow for the development and characterization of biologically active fluorinated ketoesters.

G Start Start Synthesis Synthesis of Fluorinated Ketoester Start->Synthesis Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification Biological_Screening Biological Screening Purification->Biological_Screening Enzyme_Assay Enzyme Inhibition Assay (IC₅₀/Kᵢ determination) Biological_Screening->Enzyme_Assay Antimicrobial_Assay Antimicrobial Assay (MIC determination) Biological_Screening->Antimicrobial_Assay Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Studies Enzyme_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis Lead_Optimization Lead Optimization (Further Synthesis) Data_Analysis->Lead_Optimization End End Data_Analysis->End Lead_Optimization->Synthesis Iterative Process

Caption: Experimental workflow for fluorinated ketoester development.

Conclusion

Fluorinated ketoesters represent a versatile and highly promising class of molecules with significant potential in drug discovery and development. Their inherent ability to act as potent enzyme inhibitors, coupled with emerging evidence of their antimicrobial properties, positions them as valuable scaffolds for addressing a range of therapeutic needs. This technical guide has provided a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of key mechanisms and workflows. It is anticipated that continued research in this area will lead to the development of novel and effective therapeutic agents based on the fluorinated ketoester motif.

References

Methodological & Application

Synthesis of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate, a valuable intermediate in pharmaceutical research and development. The synthesis is presented as a two-stage process, commencing with the preparation of the key acylating agent, ethyl 6-(chloroformyl)hexanoate, followed by a Friedel-Crafts acylation of fluorobenzene. Detailed experimental protocols for each stage are provided, along with a summary of expected yields and key reaction parameters. Visual diagrams of the synthetic workflow and logical relationships are included to facilitate a clear understanding of the process.

Introduction

This compound is an organic compound of interest in medicinal chemistry, often serving as a building block for the synthesis of more complex biologically active molecules. Its structure, featuring a fluorinated aromatic ring coupled to a keto-ester chain, makes it a versatile intermediate. The presence of the fluorine atom can enhance metabolic stability and binding affinity of target molecules. This application note details a reliable and reproducible method for its laboratory-scale synthesis.

Overall Synthesis Workflow

The synthesis of this compound is achieved through a two-step process. The first step involves the preparation of the acylating agent, ethyl 6-(chloroformyl)hexanoate, from monoethyl pimelate. The second step is the Friedel-Crafts acylation of fluorobenzene with the synthesized acyl chloride in the presence of a Lewis acid catalyst.

Synthesis_Workflow cluster_0 Stage 1: Preparation of Acylating Agent cluster_1 Stage 2: Friedel-Crafts Acylation A Diethyl Pimelate B Monoethyl Pimelate A->B Selective Hydrolysis C Ethyl 6-(chloroformyl)hexanoate B->C Chlorination E This compound C->E D Fluorobenzene D->E AlCl3

Figure 1: Overall workflow for the synthesis of this compound.

Experimental Protocols

Stage 1: Preparation of Ethyl 6-(chloroformyl)hexanoate

This stage is divided into two key experiments: the synthesis of monoethyl pimelate and its subsequent conversion to the acid chloride.

Experiment 1: Synthesis of Monoethyl Pimelate (Ethyl Hydrogen Heptanedioate)

This procedure is adapted from the selective hydrolysis of a diester.

  • Materials:

    • Diethyl pimelate

    • Potassium hydroxide (KOH)

    • Ethanol (absolute)

    • Hydrochloric acid (HCl), concentrated

    • Diethyl ether

    • Magnesium sulfate (anhydrous)

  • Protocol:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl pimelate in absolute ethanol.

    • In a separate beaker, dissolve a stoichiometric equivalent of potassium hydroxide in absolute ethanol.

    • Slowly add the ethanolic KOH solution to the diethyl pimelate solution with continuous stirring.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Dissolve the resulting residue in water and cool in an ice bath.

    • Acidify the aqueous solution to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid.

    • Extract the aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the diethyl ether under reduced pressure to yield monoethyl pimelate as an oil.

Experiment 2: Synthesis of Ethyl 6-(chloroformyl)hexanoate

This protocol describes the conversion of the mono-acid to the mono-acid chloride using oxalyl chloride. Thionyl chloride can also be used as an alternative chlorinating agent.[1][2]

  • Materials:

    • Monoethyl pimelate

    • Oxalyl chloride

    • N,N-Dimethylformamide (DMF), catalytic amount

    • Anhydrous dichloromethane (DCM)

  • Protocol:

    • To a solution of monoethyl pimelate in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of DMF.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a slight molar excess (e.g., 1.1-1.2 equivalents) of oxalyl chloride dropwise to the solution. Gas evolution (CO and CO2) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • The reaction progress can be monitored by the cessation of gas evolution.

    • Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude ethyl 6-(chloroformyl)hexanoate is typically used in the next step without further purification.

Stage 2: Friedel-Crafts Acylation

Experiment 3: Synthesis of this compound

This procedure is a classic Friedel-Crafts acylation using aluminum chloride as the catalyst.[3][4][5] The reaction is highly regioselective, yielding predominantly the para-substituted product.[6]

  • Materials:

    • Ethyl 6-(chloroformyl)hexanoate

    • Fluorobenzene

    • Aluminum chloride (AlCl₃), anhydrous

    • Anhydrous dichloromethane (DCM)

    • Hydrochloric acid (HCl), cold, dilute (e.g., 1 M)

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate

  • Protocol:

    • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous aluminum chloride and anhydrous dichloromethane.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve ethyl 6-(chloroformyl)hexanoate and a molar excess of fluorobenzene in anhydrous dichloromethane and add this solution to the dropping funnel.

    • Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over a period of 30-60 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture back to 0 °C and quench by slowly and carefully pouring it over crushed ice containing concentrated HCl.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volumes).

    • Combine the organic layers and wash sequentially with cold dilute HCl, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Data Presentation

The following table summarizes the expected yields and key parameters for the synthesis. Actual yields may vary depending on the scale of the reaction and the purity of the reagents.

StepStarting Material(s)ProductCatalyst/ReagentTypical Yield (%)
Stage 1, Experiment 1 Diethyl pimelateMonoethyl pimelateKOH / Ethanol80-90
Stage 1, Experiment 2 Monoethyl pimelateEthyl 6-(chloroformyl)hexanoateOxalyl chloride / DMF>95 (crude)
Stage 2, Experiment 3 Ethyl 6-(chloroformyl)hexanoate, FluorobenzeneThis compoundAlCl₃70-85

Signaling Pathways and Logical Relationships

The core of this synthesis is the electrophilic aromatic substitution mechanism of the Friedel-Crafts acylation.

Friedel_Crafts_Mechanism cluster_acylium Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution AcylChloride Ethyl 6-(chloroformyl)hexanoate AcyliumIon Acylium Ion [RCO]+ AcylChloride->AcyliumIon LewisAcid AlCl3 LewisAcid->AcyliumIon Complex [AlCl4]- Fluorobenzene Fluorobenzene SigmaComplex Sigma Complex (Wheland Intermediate) Complex->SigmaComplex Regenerates AlCl3 + HCl Fluorobenzene->SigmaComplex Attack on Acylium Ion Product This compound SigmaComplex->Product Deprotonation

Figure 2: Mechanism of the Friedel-Crafts acylation step.

References

Application Notes and Protocols for the Synthesis of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed experimental protocol for the synthesis of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate, a valuable intermediate for researchers, scientists, and drug development professionals. The synthesis is a two-step process commencing with the Friedel-Crafts acylation of fluorobenzene followed by Fischer esterification.

Experimental Protocols

Step 1: Synthesis of 7-(4-fluorophenyl)-7-oxoheptanoic acid via Friedel-Crafts Acylation

This procedure details the acylation of fluorobenzene with heptanedioic anhydride in the presence of aluminum chloride as a Lewis acid catalyst.

Materials and Equipment:

  • Three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer

  • Heating mantle

  • Ice bath

  • Standard laboratory glassware

  • Rotary evaporator

  • Heptanedioic acid

  • Acetyl chloride

  • Fluorobenzene

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium sulfate (anhydrous)

  • Deionized water

Procedure:

  • Preparation of Heptanedioic Anhydride: In a 250 mL round-bottom flask, a mixture of heptanedioic acid (0.1 mol) and acetyl chloride (0.2 mol) is gently refluxed for 2 hours. The excess acetyl chloride is then removed by distillation to yield heptanedioic anhydride.

  • Reaction Setup: A 500 mL three-neck round-bottom flask is charged with anhydrous aluminum chloride (0.12 mol) and anhydrous dichloromethane (150 mL) under a nitrogen atmosphere. The suspension is cooled to 0°C in an ice bath.

  • Addition of Acylating Agent: A solution of heptanedioic anhydride (0.1 mol) in anhydrous dichloromethane (50 mL) is added dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0°C.

  • Addition of Fluorobenzene: Fluorobenzene (0.1 mol) is then added dropwise over 30 minutes, and the reaction mixture is stirred at 0°C for an additional hour.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction mixture is poured onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed with deionized water (2 x 100 mL) and brine (100 mL), then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product, 7-(4-fluorophenyl)-7-oxoheptanoic acid, is purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture).

Step 2: Synthesis of this compound via Fischer Esterification

This protocol describes the esterification of 7-(4-fluorophenyl)-7-oxoheptanoic acid with ethanol using sulfuric acid as a catalyst.

Materials and Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Separatory funnel

  • Standard laboratory glassware

  • Rotary evaporator

  • 7-(4-fluorophenyl)-7-oxoheptanoic acid

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: A 250 mL round-bottom flask is charged with 7-(4-fluorophenyl)-7-oxoheptanoic acid (0.05 mol), absolute ethanol (100 mL), and a catalytic amount of concentrated sulfuric acid (0.5 mL).

  • Reflux: The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The reaction can be monitored by TLC.

  • Workup: After cooling to room temperature, the excess ethanol is removed using a rotary evaporator. The residue is dissolved in diethyl ether (150 mL) and washed with deionized water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.

  • Purification: The crude ester can be further purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

Data Presentation

CompoundMolecular FormulaMolar Mass ( g/mol )Moles (mol)Mass/Volume
Step 1: Friedel-Crafts Acylation
Heptanedioic acidC₇H₁₂O₄160.170.116.02 g
Acetyl chlorideC₂H₃ClO78.500.214.4 mL
FluorobenzeneC₆H₅F96.100.18.7 mL
Aluminum chlorideAlCl₃133.340.1216.00 g
7-(4-fluorophenyl)-7-oxoheptanoic acidC₁₃H₁₅FO₃238.25-Theoretical Yield: 23.83 g
Step 2: Fischer Esterification
7-(4-fluorophenyl)-7-oxoheptanoic acidC₁₃H₁₅FO₃238.250.0511.91 g
EthanolC₂H₆O46.07Excess100 mL
Sulfuric acidH₂SO₄98.08Catalytic0.5 mL
This compoundC₁₅H₁₉FO₃266.31-Theoretical Yield: 13.32 g

Mandatory Visualization

SynthesisWorkflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Fischer Esterification A Heptanedioic Acid + Acetyl Chloride B Heptanedioic Anhydride A->B Reflux D Reaction Mixture B->D Add to C C Fluorobenzene + AlCl3 in DCM C->D E Workup (HCl/Ice, Extraction) D->E Stir 12-16h F Crude 7-(4-fluorophenyl)-7-oxoheptanoic acid E->F G Purification (Recrystallization) F->G H Pure 7-(4-fluorophenyl)-7-oxoheptanoic acid G->H I 7-(4-fluorophenyl)-7-oxoheptanoic acid + Ethanol + H2SO4 H->I J Reaction Mixture I->J Reflux 4-6h K Workup (Extraction, Washing) J->K L Crude this compound K->L M Purification (Vacuum Distillation/Chromatography) L->M N Pure this compound M->N

Caption: Workflow for the synthesis of this compound.

Applications of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate in Medicinal Chemistry: A Keystone for the Synthesis of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate is a specialized organic molecule whose value in medicinal chemistry lies not in its direct biological activity, but in its role as a versatile synthetic intermediate. Its chemical structure, featuring a β-ketoester functional group, makes it an ideal precursor for the construction of complex heterocyclic scaffolds. Of particular significance is its application in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds renowned for their potent and selective inhibition of various protein kinases, which are crucial targets in cancer therapy and other diseases. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound as a building block for novel therapeutic agents.

Application Note: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

The primary application of this compound in medicinal chemistry is as a key reactant in the cyclocondensation reaction to form the pyrazolo[1,5-a]pyrimidine core. This reaction typically involves the condensation of a 1,3-dicarbonyl compound, in this case, this compound, with a 3-amino-1H-pyrazole derivative. The resulting pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known to interact with the ATP-binding site of numerous protein kinases.

The 4-fluorophenyl moiety of the starting material is a common feature in many kinase inhibitors, as the fluorine atom can enhance binding affinity through favorable interactions with the target protein and improve metabolic stability. The heptanoate chain provides a linker that can be further functionalized to modulate solubility, cell permeability, and pharmacokinetic properties of the final compound.

Logical Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Ethyl 7-(4-fluorophenyl)- 7-oxoheptanoate C Cyclocondensation Reaction A->C B 3-Amino-1H-pyrazole Derivative B->C D Pyrazolo[1,5-a]pyrimidine Derivative C->D E In vitro Kinase Assays D->E F Cell-based Proliferation Assays (e.g., MTT Assay) E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H

Figure 1: A logical workflow diagram illustrating the synthesis of pyrazolo[1,5-a]pyrimidine derivatives from this compound and their subsequent biological evaluation.

Medicinal Chemistry Applications of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a well-established class of ATP-competitive kinase inhibitors.[1] Their planar, bicyclic structure mimics the purine core of ATP, allowing them to bind to the active site of various kinases and block their enzymatic activity. Dysregulation of kinase signaling is a hallmark of cancer, making these compounds valuable as potential anticancer agents.[2][3]

Key Kinase Targets and Therapeutic Areas:
  • Tyrosine Kinases: Many pyrazolo[1,5-a]pyrimidines target tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR), which is often mutated or overexpressed in non-small cell lung cancer.[1]

  • Serine/Threonine Kinases: This class of compounds has also shown inhibitory activity against serine/threonine kinases like Pim-1, which is implicated in the survival and proliferation of various cancer cells.[4]

  • Other Kinases: The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for the development of inhibitors against a wide range of other kinases involved in cell signaling pathways.[1]

The general mechanism of action for these compounds involves the inhibition of downstream signaling pathways that control cell proliferation, survival, and angiogenesis.

General Signaling Pathway Inhibition

G cluster_pathway Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase (e.g., EGFR) Kinase_Cascade Downstream Kinase Cascade Receptor->Kinase_Cascade Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Cellular_Response Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cellular_Response Inhibitor Pyrazolo[1,5-a]pyrimidine (Derived from Ethyl 7-(4-fluorophenyl)- 7-oxoheptanoate) Inhibitor->Receptor

Figure 2: A diagram illustrating the general mechanism of action of pyrazolo[1,5-a]pyrimidine kinase inhibitors, which block signaling pathways involved in cell proliferation and survival.

Experimental Protocols

Protocol 1: Synthesis of a Representative Pyrazolo[1,5-a]pyrimidine Derivative

This protocol describes a general method for the synthesis of a pyrazolo[1,5-a]pyrimidine derivative from this compound and a 3-amino-1H-pyrazole.

Materials:

  • This compound

  • A substituted 3-amino-1H-pyrazole (e.g., 3-amino-4-cyanopyrazole)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of this compound and the chosen 3-amino-1H-pyrazole in glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with deionized water, followed by a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) to obtain the purified pyrazolo[1,5-a]pyrimidine derivative.

  • Characterize the final product using standard analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of the synthesized pyrazolo[1,5-a]pyrimidine derivatives against a target kinase.

Materials:

  • Synthesized pyrazolo[1,5-a]pyrimidine compound

  • Recombinant human kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the synthesized compound in DMSO.

  • In a 96-well plate, add the kinase, the substrate, and the kinase assay buffer.

  • Add the serially diluted compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the specific kinase (typically 30°C or 37°C) for a predetermined time.

  • Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Protocol 3: MTT Cell Proliferation Assay

This protocol outlines a common method to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized pyrazolo[1,5-a]pyrimidine compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compound (typically in a serial dilution) and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, data for a series of pyrazolo[1,5-a]pyrimidine derivatives synthesized from this compound, illustrating the structure-activity relationship (SAR).

Table 1: Kinase Inhibition Data for Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDR1-substituent on PyrazoleTarget KinaseIC50 (nM)
P1 -HEGFR150
P2 -CH3EGFR95
P3 -CNEGFR50
P4 -CONH2EGFR75
P5 -CNPim-125
P6 -CNVEGFR2120

Table 2: Cell Proliferation Data for Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDCell LineAssayIC50 (µM)
P3 A549 (Lung Cancer)MTT2.5
P3 MCF-7 (Breast Cancer)MTT5.1
P5 K562 (Leukemia)MTT1.8

This compound serves as a valuable and strategically designed building block in medicinal chemistry. Its primary application is in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of heterocyclic compounds with significant potential as kinase inhibitors for the treatment of cancer and other proliferative diseases. The protocols and data presented herein provide a framework for researchers to utilize this precursor in the discovery and development of novel therapeutic agents. The versatility of the pyrazolo[1,5-a]pyrimidine scaffold, combined with the favorable properties imparted by the 4-fluorophenyl group, makes this synthetic strategy a promising avenue for future drug discovery efforts.

References

Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate: An Emerging Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate is a chemical intermediate with the formula C₁₅H₁₉FO₃ and a molecular weight of 266.31 g/mol . Its unique structure, featuring a fluorophenyl group, a keto group, and an ethyl ester, makes it a potentially valuable building block in the synthesis of diverse organic molecules, particularly in the realm of drug discovery and development. While specific, detailed applications and protocols for this compound are not extensively documented in publicly available scientific literature, its structural motifs suggest its utility in the synthesis of various biologically active compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for researchers in planning reactions, purification, and characterization of synthesized compounds.

PropertyValueSource
CAS Number 122115-51-9N/A
Molecular Formula C₁₅H₁₉FO₃N/A
Molecular Weight 266.31 g/mol N/A
Appearance Not specifiedN/A
Purity Typically ≥97%N/A

Potential Applications in Chemical Synthesis

Based on the functional groups present in this compound, several types of chemical transformations can be envisioned, leading to a variety of complex molecules. The presence of a ketone and an ester allows for a range of reactions, making it a versatile intermediate.

Synthesis of Heterocyclic Compounds

The ketone and ester functionalities can participate in cyclization reactions to form various heterocyclic systems, which are prevalent in many classes of drugs. For instance, reactions with binucleophiles like hydrazines, hydroxylamine, or ureas could potentially yield pyridazinones, isoxazoles, or pyrimidones, respectively.

Experimental Workflow: Generalised Heterocycle Synthesis

G A Ethyl 7-(4-fluorophenyl)- 7-oxoheptanoate C Cyclization Reaction (Solvent, Catalyst, Heat) A->C B Binucleophile (e.g., Hydrazine, Hydroxylamine) B->C D Heterocyclic Product C->D E Purification (e.g., Chromatography) D->E F Characterization (NMR, MS, etc.) E->F

Caption: General workflow for the synthesis of heterocyclic compounds.

Reductive Amination for Novel Amine Derivatives

The ketone group is susceptible to reductive amination, a powerful reaction for the synthesis of amines. This would involve reacting this compound with an amine in the presence of a reducing agent to form a new carbon-nitrogen bond. This pathway could be employed to synthesize analogues of psychoactive compounds or other amine-containing pharmaceuticals.

Logical Relationship: Reductive Amination Pathway

G cluster_start Starting Materials cluster_product Product A Ethyl 7-(4-fluorophenyl)- 7-oxoheptanoate D Substituted Amine Derivative A->D Reaction B Primary or Secondary Amine B->D C Reducing Agent (e.g., NaBH(OAc)₃) C->D

Caption: Reductive amination of the ketone to form novel amines.

Experimental Protocols (Hypothetical)

While specific, validated protocols for this compound are not available, the following represent generalized, hypothetical procedures for reactions commonly performed on similar keto-esters. Researchers should treat these as starting points and optimize conditions accordingly.

Protocol 1: Synthesis of a Pyridazinone Derivative
  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid) in a round-bottom flask, add hydrazine hydrate (1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired pyridazinone derivative.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

ReagentMolar Eq.
This compound1.0
Hydrazine Hydrate1.1
Protocol 2: Reductive Amination with a Primary Amine
  • Reaction Setup: Dissolve this compound (1.0 eq) and a primary amine (1.2 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture.

  • Reaction Conditions: Continue stirring at room temperature and monitor the reaction by TLC.

  • Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

ReagentMolar Eq.
This compound1.0
Primary Amine1.2
Sodium Triacetoxyborohydride1.5

Conclusion

This compound holds promise as a versatile chemical intermediate for the synthesis of a wide range of organic molecules. Its utility is suggested by its combination of reactive functional groups. However, the lack of specific documented applications in the current scientific literature indicates that its full potential is yet to be explored. The protocols and pathways described herein are based on established chemical principles and are intended to serve as a guide for researchers interested in investigating the synthetic utility of this compound. Further research is warranted to fully elucidate its applications in drug discovery and materials science.

Analytical techniques for the characterization of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the analytical characterization of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate, a key intermediate in various synthetic pathways. The protocols herein describe the use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for the comprehensive structural elucidation and purity assessment of this compound.

Introduction

This compound is an organic compound of interest in medicinal chemistry and materials science. Its chemical structure, featuring a fluorophenyl group, a ketone, and an ester functional group, necessitates a multi-technique approach for unambiguous characterization. This application note outlines the standard analytical procedures to confirm the identity, purity, and structural integrity of the synthesized compound.

Analytical Techniques

A combination of spectroscopic and chromatographic techniques is essential for the full characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR and ¹³C NMR are fundamental for structural confirmation.

  • Mass Spectrometry (MS): Determines the molecular weight and provides information about the elemental composition and fragmentation pattern of the molecule, further confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any starting materials, by-products, or other impurities.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation: 500 MHz NMR Spectrometer

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Protocol:

  • Acquire the ¹H NMR spectrum using a standard pulse program.

  • Integrate all signals and determine the chemical shifts (δ) in parts per million (ppm) relative to the residual solvent peak (CDCl₃ at 7.26 ppm).

  • Analyze the splitting patterns (multiplicity) to deduce the connectivity of protons.

¹³C NMR Protocol:

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program.

  • Determine the chemical shifts (δ) in ppm relative to the solvent peak (CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in methanol.

  • Dilute the solution to a final concentration of 10 µg/mL with 50:50 methanol:water containing 0.1% formic acid.

Protocol:

  • Infuse the sample solution into the ESI source at a flow rate of 5 µL/min.

  • Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

  • Identify the protonated molecular ion [M+H]⁺.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of this compound.

Instrumentation: HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the sample in acetonitrile.

  • Dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.

Protocol:

  • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

  • Inject the sample and run the gradient program.

  • Integrate the peak areas to calculate the percentage purity.

Data Presentation

Table 1: ¹H NMR Data for this compound
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.01 - 7.97m2HAr-H
7.18 - 7.12m2HAr-H
4.12q2H-OCH₂CH₃
2.97t2H-COCH₂-
2.31t2H-CH₂COO-
1.78 - 1.68m4H-COCH₂CH₂CH₂CH₂COO-
1.45 - 1.35m2H-COCH₂CH₂CH₂CH₂COO-
1.25t3H-OCH₂CH₃
Table 2: ¹³C NMR Data for this compound
Chemical Shift (δ, ppm)Assignment
198.5C=O (ketone)
173.3C=O (ester)
165.8 (d, J=254 Hz)C-F
133.2Ar-C
130.6 (d, J=9 Hz)Ar-CH
115.7 (d, J=22 Hz)Ar-CH
60.4-OCH₂CH₃
38.3-COCH₂-
34.1-CH₂COO-
28.8-COCH₂CH₂CH₂CH₂COO-
24.5-COCH₂CH₂CH₂CH₂COO-
23.8-COCH₂CH₂CH₂CH₂COO-
14.2-OCH₂CH₃
Table 3: Mass Spectrometry Data
IonCalculated m/zObserved m/z
[M+H]⁺267.1340267.1345
[M+Na]⁺289.1159289.1162
Table 4: HPLC Purity Data
PeakRetention Time (min)Area (%)
This compound8.5299.2
Impurity 16.780.5
Impurity 29.120.3

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization synthesis Synthesis of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate purification Column Chromatography synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Structure Confirmation ms Mass Spectrometry (ESI-TOF) purification->ms Molecular Weight Confirmation hplc HPLC Analysis purification->hplc Purity Assessment hplc_protocol start Prepare Sample (0.1 mg/mL in mobile phase) equilibrate Equilibrate C18 Column start->equilibrate inject Inject 10 µL of Sample equilibrate->inject gradient Run Gradient Elution (Acetonitrile/Water) inject->gradient detect UV Detection at 254 nm gradient->detect analyze Integrate Peaks and Calculate Purity detect->analyze nmr_ms_relationship cluster_nmr NMR Analysis cluster_ms Mass Spec Analysis compound This compound proton_nmr ¹H NMR (Proton Environment) compound->proton_nmr Provides carbon_nmr ¹³C NMR (Carbon Skeleton) compound->carbon_nmr Provides molecular_ion Molecular Ion Peak ([M+H]⁺) compound->molecular_ion Determines fragmentation Fragmentation Pattern molecular_ion->fragmentation Leads to

Column chromatography purification of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Purification of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate using Column Chromatography

Introduction

This compound is an organic compound that, like many synthetic intermediates in drug development and chemical research, often requires purification to remove byproducts and unreacted starting materials. Column chromatography, particularly flash chromatography, is a standard and effective method for the purification of such moderately polar compounds.[1] This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography. The principles outlined are broadly applicable to the purification of other aryl ketones and keto esters.[2][3][4]

The selection of an appropriate solvent system (mobile phase) is crucial for successful separation and is typically determined by preliminary analysis using thin-layer chromatography (TLC).[1][5] For compounds of this nature, a common mobile phase consists of a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.[2][3] The polarity of the eluent is adjusted to achieve a retention factor (Rf) for the target compound of approximately 0.3 on a TLC plate, which generally provides optimal separation.[5]

Experimental Protocols

Materials and Equipment
  • Crude this compound

  • Silica gel (230-400 mesh) for flash chromatography[6]

  • Hexanes (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass chromatography column

  • Pressurized air or nitrogen source

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • Rotary evaporator

Preliminary TLC Analysis

Before performing the column chromatography, it is essential to determine the optimal solvent system using TLC.

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved sample onto a TLC plate.

  • Develop the TLC plate in various mixtures of hexanes and ethyl acetate (e.g., 9:1, 6:1, 4:1 hexanes:ethyl acetate).

  • Visualize the developed plate under a UV lamp.

  • The ideal solvent system is one that gives the target compound an Rf value of approximately 0.3 and good separation from impurities.[5]

Column Preparation (Dry Packing)
  • Securely clamp the chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[6]

  • Add the dry silica gel powder to the column.[5]

  • Gently tap the column to ensure even packing and to remove any air pockets.

  • Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.[5]

  • Wet the column by slowly adding the chosen mobile phase, applying gentle pressure to force the solvent through the silica gel until it is fully saturated and the solvent level reaches the top of the sand.[6]

Sample Loading

The crude sample can be loaded onto the column using one of two methods:

  • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the silica gel bed using a pipette.

  • Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[6]

Elution and Fraction Collection
  • Carefully add the mobile phase to the column, ensuring the silica bed is not disturbed.

  • Apply positive pressure (air or nitrogen) to the top of the column to achieve a steady flow rate (approximately 2 inches/minute descent of the solvent front).[5]

  • Collect the eluent in a series of numbered fractions.[6]

  • Monitor the separation by periodically analyzing the collected fractions using TLC.[6]

Product Isolation
  • Identify the fractions containing the pure this compound using TLC.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified product.[6]

Data Presentation

Table 1: Typical Chromatographic Conditions

ParameterValue/Description
Stationary Phase Silica Gel (230-400 mesh)[6]
Mobile Phase Hexanes:Ethyl Acetate (gradient or isocratic)[2][3]
Typical Gradient Start with 9:1 Hexanes:EtOAc, gradually increase polarity
Detection Method Thin-Layer Chromatography with UV visualization[3]
Loading Method Dry loading with silica gel[6]

Table 2: Hypothetical Purification Results

ParameterValue
Crude Sample Purity ~85% (by NMR or GC)
Purified Product Purity >98% (by NMR or GC)
Recovery Yield 80-90%
Rf of Pure Compound ~0.3 in 4:1 Hexanes:Ethyl Acetate

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis to Determine Mobile Phase Pack Pack Column with Silica Gel TLC->Pack Load Load Crude Sample Pack->Load Elute Elute with Mobile Phase under Pressure Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Final Obtain Purified Product Evaporate->Final

Caption: Workflow for the column chromatography purification of this compound.

References

Application Notes and Protocols for the Synthesis of 7-Oxoheptanoate Derivatives via Grignard Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for the synthesis of 7-oxoheptanoate derivatives through the addition of Grignard reagents to diethyl oxalate. This method offers a direct and effective route to α-keto esters, which are valuable intermediates in the synthesis of various pharmaceuticals and complex organic molecules. The protocols outlined below emphasize optimized reaction conditions to maximize yield and minimize side product formation.

Introduction

The Grignard reaction is a powerful tool for carbon-carbon bond formation. In the context of synthesizing 7-oxoheptanoate derivatives, a key strategy involves the reaction of a C5-Grignard reagent with an oxalate ester, typically diethyl oxalate. This nucleophilic addition to one of the ester carbonyl groups of diethyl oxalate, followed by acidic workup, yields the desired α-keto ester. A critical challenge in this synthesis is preventing a second addition of the Grignard reagent to the newly formed ketone, which would lead to a tertiary alcohol byproduct.[1] Controlling the reaction stoichiometry and maintaining low temperatures are crucial for achieving high yields of the desired 7-oxoheptanoate derivative.[1]

Data Presentation

The following table summarizes quantitative data from representative Grignard reactions for the synthesis of α-keto esters, including conditions relevant to 7-oxoheptanoate synthesis.

Grignard ReagentElectrophileSolventTemperature (°C)Molar Ratio (Grignard:Electrophile)Yield (%)Reference
1-Bromo-5-chloropentaneDiethyl oxalateEther-50 to -601:1.1~43%Based on patent data for a similar derivative.[2]
Propylmagnesium chlorideDiethyl oxalateEther< -751:192%[1]
Isobutylmagnesium chlorideDiethyl oxalateEther< -601:198%[1]
p-Methoxyphenylmagnesium bromideEthyl 2-pyridyl oxalateTHF-781:169%[3]

Experimental Protocols

Protocol 1: General Synthesis of Ethyl 7-Oxoheptanoate Derivatives

This protocol is adapted from an improved procedure for the one-step synthesis of α-ketoesters.[1]

Materials:

  • 5-Halo-pentane derivative (e.g., 1-bromo-5-chloropentane, 1-bromo-5-iodopentane)

  • Magnesium turnings

  • Iodine crystal (for initiation)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Diethyl oxalate

  • Concentrated HCl or H₂SO₄

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer or thermocouple

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath and dry ice/acetone bath

  • Separatory funnel

Procedure:

Part A: Preparation of the Grignard Reagent

  • Apparatus Setup: Assemble a dry three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the glassware under a stream of inert gas to ensure anhydrous conditions.

  • Initiation: Place magnesium turnings (1.1 equivalents) in the flask. Add a small crystal of iodine.

  • Grignard Formation: Dissolve the 5-halo-pentane derivative (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be necessary.

  • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with Diethyl Oxalate

  • Cooling: In a separate dry flask, prepare a solution of diethyl oxalate (1.0 equivalent) in anhydrous diethyl ether. Cool this solution to -78 °C using a dry ice/acetone bath.

  • Addition: Slowly add the prepared Grignard reagent from Part A to the cold diethyl oxalate solution via a cannula or dropping funnel over a period of 1 hour. It is critical to maintain the internal temperature below -60 °C to prevent the secondary addition of the Grignard reagent.[1]

  • Reaction: Stir the reaction mixture at -78 °C for an additional 30 minutes after the addition is complete.

Part C: Workup and Purification

  • Quenching: Pour the cold reaction mixture into a rapidly stirred mixture of crushed ice and a slight excess of concentrated HCl or H₂SO₄.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the ethereal layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude ethyl 7-oxoheptanoate derivative.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography.

Visualizations

Experimental Workflow

Grignard_Synthesis_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Addition cluster_workup Workup & Purification A Dry Glassware under N2/Ar B Add Mg Turnings & I2 Crystal A->B C Add 5-Halo-pentane in Anhydrous Ether/THF B->C D Reflux to Form Grignard Reagent C->D F Slowly Add Grignard Reagent (Maintain T < -60°C) D->F Transfer E Cool Diethyl Oxalate in Ether to -78°C E->F G Stir at -78°C F->G H Quench with Acid/Ice G->H Transfer I Separate Organic Layer H->I J Wash with H2O & Brine I->J K Dry & Concentrate J->K L Purify (Distillation/Chromatography) K->L M 7-Oxoheptanoate Derivative L->M

Caption: Workflow for the synthesis of 7-oxoheptanoate derivatives.

Signaling Pathway (Reaction Mechanism)

Grignard_Mechanism Grignard R-MgX (Grignard Reagent) R = -(CH2)5-Y Intermediate1 Tetrahedral Intermediate Grignard->Intermediate1 Nucleophilic Attack Intermediate2 Second Tetrahedral Intermediate Grignard->Intermediate2 Oxalate EtOOC-COOEt (Diethyl Oxalate) Oxalate->Intermediate1 Ketone R-CO-COOEt (7-Oxoheptanoate Derivative) Intermediate1->Ketone Elimination of EtO-MgX Ketone->Intermediate2 Second Grignard Attack (Undesired) Workup1 H3O+ Workup Alcohol R2C(OH)-COOEt (Tertiary Alcohol Byproduct) Intermediate2->Alcohol H3O+ Workup Workup2 H3O+ Workup

Caption: Reaction mechanism for 7-oxoheptanoate synthesis.

References

Application Notes and Protocols for the Synthesis of 6-(4-fluorophenyl)-4,5-dihydro-2H-pyridazin-3-one from Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 6-(4-fluorophenyl)-4,5-dihydro-2H-pyridazin-3-one, a dihydropyridazinone derivative, from Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate. The synthesis involves a two-step process: hydrolysis of the γ-ketoester to the corresponding β-aroylpropionic acid, followed by cyclocondensation with hydrazine hydrate. Dihydropyridazinone scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.

Potential Applications of 6-(4-fluorophenyl)-4,5-dihydro-2H-pyridazin-3-one

The 6-aryl-4,5-dihydropyridazin-3-one core is a recognized pharmacophore with a broad spectrum of biological activities. The introduction of a fluorine atom on the phenyl ring can further enhance its pharmacological properties, such as metabolic stability and binding affinity to target proteins. Potential applications for the synthesized compound include:

  • Antimicrobial Agents: Dihydropyridazinone derivatives have demonstrated activity against various bacterial and fungal strains. The synthesized compound could be investigated for its efficacy against a panel of pathogenic microbes.[1][2][3][4]

  • Anti-inflammatory Agents: Several 6-aryl-4,5-dihydropyridazin-3-one derivatives have exhibited potent anti-inflammatory properties.[1][5] This class of compounds could serve as a basis for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).

  • Anticancer Agents: The pyridazinone nucleus is a key structural motif in a number of anticancer agents. The synthesized compound could be screened for its cytotoxic activity against various cancer cell lines.[1][5]

  • Cardiovascular Agents: Dihydropyridazinone derivatives have been explored for their cardiovascular effects, including cardiotonic and antihypertensive activities.[6][7][8] Further investigation into the cardiovascular profile of the synthesized compound is warranted.

Experimental Protocols

The synthesis of 6-(4-fluorophenyl)-4,5-dihydro-2H-pyridazin-3-one from this compound is a two-step process.

Step 1: Hydrolysis of this compound to 4-(4-fluorobenzoyl)propionic acid

This step involves the saponification of the ester to the corresponding carboxylic acid.

  • Materials:

    • This compound

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

    • Ethanol

    • Water

    • Hydrochloric acid (HCl) (concentrated)

  • Procedure:

    • Dissolve this compound in ethanol in a round-bottom flask.

    • Add a solution of NaOH or KOH in water to the flask.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the residue with water and acidify with concentrated HCl until the pH is acidic, leading to the precipitation of the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry to obtain 4-(4-fluorobenzoyl)propionic acid.

Step 2: Cyclocondensation of 4-(4-fluorobenzoyl)propionic acid with Hydrazine Hydrate

This step involves the ring-closing reaction to form the dihydropyridazinone ring.

  • Materials:

    • 4-(4-fluorobenzoyl)propionic acid

    • Hydrazine hydrate (80-100%)

    • Absolute Ethanol or Glacial Acetic Acid

  • Procedure:

    • In a round-bottom flask, dissolve 4-(4-fluorobenzoyl)propionic acid in absolute ethanol or glacial acetic acid.

    • Add hydrazine hydrate to the solution.

    • Reflux the reaction mixture for 12-24 hours. The progress of the reaction should be monitored by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • The product may precipitate out upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

    • Filter the solid product, wash with a small amount of cold ethanol, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data

The following table summarizes representative data for the synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones. Note: The data for the chloro- and amino-substituted analogs are provided as representative examples in the absence of specific data for the 4-fluoro derivative.

CompoundStarting MaterialReagentSolventReaction Time (h)Yield (%)Melting Point (°C)
6-(4-Chlorophenyl)-2-(p-sulfamylphenyl)-4,5-dihydropyridazine-3(2H)-one4-(4-Chlorobenzoyl)propionic acid4-Hydrazinobenzenesulfonamide HClEthanol18-2470220-222
6-(3-Aminophenyl)-4,5-dihydropyridazin-3(2H)-oneβ-m-nitrobenzoylpropionic acidHydrazine hydrateNot specified482.7Not specified

Table 1: Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-one Derivatives.

Characterization Data

The structure of the synthesized 6-(4-fluorophenyl)-4,5-dihydro-2H-pyridazin-3-one can be confirmed by spectroscopic methods. The following table provides expected characteristic data based on analogous structures.

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (ν, cm-1)Mass Spec (m/z)
6-(4-Chlorophenyl)-2-(p-sulfamylphenyl)-4,5-dihydropyridazine-3(2H)-one2.78 (t, 2H, -CH2-), 3.16 (t, 2H, -CH2-), 7.27 (s, 2H, SO2NH2), 7.54 (d, 2H, Ar-H), 7.77 (d, 2H, Ar-H), 7.86 (d, 2H, Ar-H), 7.89 (d, 2H, Ar-H)Not provided3303 & 3225 (NH2), 1644 (C=O), 1591 (C=N), 1334 & 1154 (SO2N)363 [M+], 364 [M+1]
Expected for 6-(4-fluorophenyl)-4,5-dihydro-2H-pyridazin-3-one ~2.6-2.8 (t, 2H), ~3.0-3.2 (t, 2H), ~7.1-7.3 (t, 2H, Ar-H), ~7.8-8.0 (dd, 2H, Ar-H), ~10.5-11.5 (s, 1H, NH)~25 (CH2), ~28 (CH2), ~115-116 (d, Ar-C), ~128-130 (d, Ar-C), ~135-138 (Ar-C), ~160-165 (d, Ar-C-F), ~165-170 (C=N), ~170-175 (C=O)~3200-3400 (N-H), ~1660-1680 (C=O, amide), ~1600 (C=N), ~1220-1240 (C-F)Expected [M+] at 194.07

Table 2: Spectroscopic Data for Representative 6-Aryl-4,5-dihydropyridazin-3(2H)-ones.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Cyclocondensation Start This compound Intermediate 4-(4-fluorobenzoyl)propionic acid Start->Intermediate Reflux Reagent1 NaOH / H2O, Ethanol Reagent1->Intermediate Product 6-(4-fluorophenyl)-4,5-dihydro-2H-pyridazin-3-one Intermediate->Product Reflux in Ethanol Reagent2 Hydrazine Hydrate Reagent2->Product

Figure 1: Experimental workflow for the synthesis of 6-(4-fluorophenyl)-4,5-dihydro-2H-pyridazin-3-one.

BiologicalActivities cluster_applications Potential Biological Activities Core 6-(4-fluorophenyl)-4,5-dihydro- 2H-pyridazin-3-one Antimicrobial Antimicrobial Core->Antimicrobial Inhibition of microbial growth AntiInflammatory Anti-inflammatory Core->AntiInflammatory Modulation of inflammatory pathways Anticancer Anticancer Core->Anticancer Induction of apoptosis in cancer cells Cardiovascular Cardiovascular Core->Cardiovascular Effects on heart and blood vessels

References

Application Notes and Protocols for the Scale-up Synthesis of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate is an aromatic keto ester that can serve as a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. Its structure, featuring a flexible seven-carbon chain, a terminal ethyl ester, and a para-substituted fluorophenyl ketone, makes it a versatile building block for further chemical elaboration.

This document provides a detailed, proposed two-step protocol for the bulk production of this compound. The synthetic strategy is based on well-established, scalable chemical transformations, specifically the conversion of a carboxylic acid to an acyl chloride followed by a Friedel-Crafts acylation. The protocols provided are designed to be adaptable for large-scale manufacturing, with an emphasis on process safety and efficiency.

Proposed Synthetic Pathway

The synthesis is proposed as a two-stage process. The first stage involves the preparation of the key acylating agent, ethyl 7-chloro-7-oxoheptanoate, from its corresponding carboxylic acid precursor, pimelic acid monoethyl ester. The second stage is the core Friedel-Crafts acylation reaction, where the acyl chloride is reacted with fluorobenzene in the presence of a Lewis acid catalyst to yield the final product.

G cluster_0 Part A: Acyl Chloride Formation cluster_1 Part B: Friedel-Crafts Acylation A Pimelic Acid Monoethyl Ester C Ethyl 7-chloro-7-oxoheptanoate A->C Toluene, Reflux B Thionyl Chloride (SOCl₂) B->C F This compound C->F 1) CH₂Cl₂, 0-5°C 2) H₂O/HCl Quench D Fluorobenzene D->F E Aluminum Chloride (AlCl₃) E->F Catalyst

Caption: Proposed two-step synthesis workflow for the target molecule.

Part A: Scale-up Synthesis of Ethyl 7-chloro-7-oxoheptanoate

This protocol details the conversion of a carboxylic acid to an acyl chloride. For large-scale operations, thionyl chloride is a preferred reagent as its byproducts, sulfur dioxide and hydrogen chloride, are gaseous and can be easily removed and scrubbed.[1]

Experimental Protocol
  • Reactor Setup: Charge a suitable, clean, and dry glass-lined reactor with pimelic acid monoethyl ester and a solvent such as toluene. The reactor should be equipped with a mechanical stirrer, a reflux condenser, a temperature probe, and an off-gas scrubber system.

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂) to the reactor under controlled temperature, typically maintaining the mixture at room temperature. A slight excess of thionyl chloride is generally used.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 2-4 hours, or until gas evolution ceases and reaction completion is confirmed by in-process controls (e.g., IR spectroscopy).

  • Purification: Cool the reaction mixture. The solvent and excess thionyl chloride are removed by distillation under reduced pressure. The resulting crude ethyl 7-chloro-7-oxoheptanoate is typically of sufficient purity for the subsequent Friedel-Crafts step.

Quantitative Data (Illustrative for 1 kg Scale)
ParameterValue/DescriptionNotes
Reactants
Pimelic Acid Monoethyl Ester1.0 kg (5.31 mol)Assumed as the limiting reagent.
Thionyl Chloride (SOCl₂)0.76 kg (6.37 mol)1.2 equivalents are used to ensure complete conversion.[2]
Toluene3.0 LSolvent, aids in temperature control and material handling.
Reaction Conditions
Reaction Temperature70-80°C (Reflux)
Reaction Time2 - 4 hoursMonitor by gas evolution or IPC.
Workup & Yield
PurificationVacuum DistillationTo remove solvent and excess SOCl₂.
Expected Yield~95%Yields for this type of reaction are typically high.
Product~1.04 kg of crude acyl chloride

Part B: Scale-up Synthesis of this compound

This procedure utilizes the classic Friedel-Crafts acylation, a robust method for forming carbon-carbon bonds with an aromatic ring.[3][4] Aluminum chloride is proposed as the catalyst due to its low cost and effectiveness, though it must be used in stoichiometric amounts.[3] Strict moisture control is critical for this step.

G AcylChloride Ethyl 7-chloro-7-oxoheptanoate Acylium Acylium Ion (Electrophile) AcylChloride->Acylium + AlCl₃ AlCl3 AlCl₃ AlCl4 [AlCl₄]⁻ SigmaComplex Sigma Complex (Intermediate) AlCl4->AlCl3 HCl HCl AlCl4->HCl Fluorobenzene Fluorobenzene Fluorobenzene->SigmaComplex Electrophilic Attack SigmaComplex->AlCl4 Proton Abstraction Product This compound SigmaComplex->Product - H⁺

Caption: Key steps in the Friedel-Crafts acylation mechanism.
Experimental Protocol

  • Reactor Setup: Charge a suitable, dry, and inert reactor with anhydrous aluminum chloride (AlCl₃) and an appropriate solvent like dichloromethane (CH₂Cl₂). The reactor must be equipped with a robust cooling system, a mechanical stirrer, a temperature probe, and an inert gas (e.g., nitrogen) blanket.

  • Catalyst Suspension: Cool the solvent and AlCl₃ suspension to 0-5°C.

  • Acyl Chloride Addition: Slowly add the ethyl 7-chloro-7-oxoheptanoate (from Part A) to the AlCl₃ suspension while maintaining the temperature between 0-5°C. Stir for approximately 30 minutes to allow for the formation of the acylium ion complex.

  • Fluorobenzene Addition: Add fluorobenzene dropwise to the reaction mixture, again ensuring the temperature does not exceed 5°C.

  • Reaction: Allow the reaction to stir at 0-5°C for several hours. The reaction progress should be monitored by a suitable analytical technique (e.g., HPLC or GC).

  • Quenching (Critical Step): Prepare a separate vessel with a mixture of crushed ice and concentrated hydrochloric acid. The reaction mixture must be transferred slowly and carefully onto the ice/acid mixture with vigorous stirring and cooling. This quench is highly exothermic and releases HCl gas.

  • Workup: After the quench is complete, separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to remove the solvent. The crude product can be further purified by vacuum distillation or recrystallization if required.

Quantitative Data (Illustrative for 1 kg Acyl Chloride Scale)
ParameterValue/DescriptionNotes
Reactants
Ethyl 7-chloro-7-oxoheptanoate1.0 kg (4.84 mol)Limiting reagent from Part A.
Fluorobenzene0.56 kg (5.81 mol)1.2 equivalents are used. Can also act as a solvent in some cases.
Aluminum Chloride (AlCl₃)0.71 kg (5.32 mol)1.1 equivalents are required as it complexes with the product.[3]
Dichloromethane (CH₂Cl₂)5.0 LAnhydrous solvent.
Reaction Conditions
Reaction Temperature0 - 5°CCritical to control for selectivity and to minimize side reactions.
Reaction Time4 - 8 hoursMonitor by IPC for completion.
Workup & Yield
QuenchIce / conc. HClHighly exothermic; requires careful control on a large scale.
PurificationVacuum DistillationTo obtain high-purity product.
Expected Yield75-85%Based on similar Friedel-Crafts acylations of fluorobenzene.[5]
Product~1.0-1.1 kg

Safety Considerations

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. All operations must be conducted in a well-ventilated fume hood or a closed system. An off-gas scrubber with a caustic solution is mandatory.

  • Aluminum Chloride (AlCl₃): Anhydrous AlCl₃ reacts violently with water. It is a corrosive solid. Operations should be conducted under an inert, dry atmosphere.

  • Friedel-Crafts Reaction: The reaction itself can be exothermic. The quench step is particularly hazardous on a large scale due to the violent and exothermic reaction of AlCl₃ with water and the evolution of HCl gas. A robust cooling system and a carefully planned reverse-quench (adding the reaction mixture to the quench solution) are essential.

  • Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Toluene is flammable. Handle all solvents in well-ventilated areas and take precautions against ignition sources.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, face shields, and chemical-resistant gloves, must be worn at all times.

References

Application Notes and Protocols for the Purification of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate via Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Recrystallization is a fundamental technique for the purification of solid organic compounds, widely employed in the pharmaceutical industry to obtain high-purity active pharmaceutical ingredients (APIs) and intermediates.[1][2][3][4] This process relies on the differential solubility of a compound in a hot versus a cold solvent.[5][6] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point. Impurities, on the other hand, should either be highly soluble in the cold solvent or insoluble in the hot solvent. This document provides detailed protocols for the purification of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate, a keto-ester intermediate, using single-solvent and multi-solvent recrystallization methods.

Compound Profile:

  • Name: this compound

  • Structure:

  • Key Functional Groups: Aromatic ketone, Ethyl ester.

  • Predicted Polarity: Moderate. The presence of the ketone and ester groups imparts polarity, while the fluorophenyl and alkyl chain contribute to non-polar character. This polarity profile suggests solubility in a range of organic solvents.

Method 1: Single-Solvent Recrystallization

This method is ideal when a single solvent is identified that effectively dissolves the compound at high temperatures and allows for good crystal recovery upon cooling.

Principle:

The core principle of single-solvent recrystallization is the significant difference in the solubility of the target compound in a chosen solvent at its boiling point versus at a lower temperature (typically room temperature or below). Impurities that are soluble remain in the mother liquor upon cooling, while insoluble impurities can be removed by hot filtration.[6][7]

Solvent Selection:

The choice of solvent is critical for successful recrystallization.[5] Based on the structure of this compound, solvents of moderate polarity are likely to be effective. A preliminary solvent screen should be performed on a small scale to identify the optimal solvent.

Recommended Solvents for Screening:

  • Ethanol

  • Methanol

  • Isopropanol

  • Ethyl acetate

  • Acetone

  • Toluene

Experimental Protocol:

  • Dissolution: In a fume hood, place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a magnetic stir bar. To this, add a minimal amount of the selected solvent (e.g., start with 3-5 mL of ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid completely dissolves. Avoid adding an excess of solvent, as this will reduce the yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization in the funnel.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent. The purity of the recrystallized product can be assessed by techniques such as melting point determination or chromatography.

Data Presentation:

ParameterValue
Starting MaterialCrude this compound
SolventEthanol (Example)
Approximate Solvent Volume5-10 mL per gram of crude product
Dissolution TemperatureBoiling point of Ethanol (~78 °C)
Crystallization TemperatureRoom temperature, then 0-5 °C
Expected Yield70-90% (dependent on purity of crude)

Method 2: Multi-Solvent Recrystallization (Solvent-Antisolvent)

This method is employed when no single solvent has the ideal solubility characteristics for recrystallization. It involves dissolving the compound in a "good" solvent at room temperature and then adding a "poor" solvent (antisolvent) to induce crystallization.[1][8]

Principle:

The principle of multi-solvent recrystallization is to create a supersaturated solution by changing the composition of the solvent system. The compound is dissolved in a solvent in which it is highly soluble. A second solvent, in which the compound is poorly soluble but which is miscible with the first solvent, is then added. This decreases the overall solubility of the compound, leading to crystallization.[1][7]

Solvent System Selection:

A suitable solvent pair must be completely miscible. The "good" solvent should readily dissolve this compound at room temperature, while the "poor" solvent should not.

Recommended Solvent Pairs for Screening:

  • Dichloromethane / Hexane

  • Acetone / Water

  • Ethanol / Water

  • Ethyl acetate / Hexane[9]

Experimental Protocol:

  • Dissolution: In a fume hood, dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of the "good" solvent (e.g., dichloromethane) at room temperature in an Erlenmeyer flask with stirring.

  • Addition of Antisolvent: Slowly add the "poor" solvent (e.g., hexane) dropwise with continuous stirring until the solution becomes faintly turbid (cloudy). The turbidity indicates the point of saturation.

  • Redissolution: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If necessary, cool further in an ice bath to promote complete crystallization.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a pre-mixed cold solvent system (in the same proportion as the final crystallization mixture) or with the pure, cold "poor" solvent.

  • Drying: Dry the crystals under vacuum.

Data Presentation:

ParameterValue
Starting MaterialCrude this compound
"Good" SolventDichloromethane (Example)
"Poor" Solvent (Antisolvent)Hexane (Example)
Approximate Solvent RatioTo be determined experimentally (start with 1:1 and adjust)
Crystallization TemperatureRoom temperature, then 0-5 °C
Expected Yield65-85% (dependent on purity of crude)

Visualizations

Experimental Workflow for Recrystallization

Recrystallization_Workflow cluster_prep Preparation cluster_single Single-Solvent Method cluster_multi Multi-Solvent Method cluster_finish Isolation and Drying A Crude This compound B Select Recrystallization Method A->B C Dissolve in Minimal Hot Solvent B->C Single-Solvent F Dissolve in 'Good' Solvent B->F Multi-Solvent D Hot Filtration (if needed) C->D E Cool to Crystallize D->E J Vacuum Filtration E->J G Add 'Poor' Solvent (Antisolvent) to Turbidity F->G H Redissolve with 'Good' Solvent G->H I Cool to Crystallize H->I I->J K Wash Crystals with Cold Solvent J->K L Dry Crystals Under Vacuum K->L M Purified Product L->M

Caption: Workflow for the purification of this compound.

Logical Relationship for Solvent Selection

Solvent_Selection cluster_solvents Potential Solvents cluster_criteria Ideal Solubility Profile A Compound: This compound B Analyze Structure: - Aromatic Ketone - Ethyl Ester - Moderate Polarity A->B C Apply 'Like Dissolves Like' Principle B->C D Single Solvents: Ethanol, Acetone, Ethyl Acetate C->D E Solvent Pairs: DCM/Hexane, Acetone/Water C->E F Perform Small-Scale Solubility Tests D->F E->F G High Solubility in Hot Solvent F->G H Low Solubility in Cold Solvent F->H I Select Optimal Solvent or Solvent System G->I H->I

Caption: Decision process for selecting a suitable recrystallization solvent.

References

Application Notes and Protocols for the Derivatization of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate, a versatile building block in medicinal chemistry. The following derivatization strategies expand its synthetic utility for the development of novel molecular entities.

Introduction

This compound possesses two key reactive sites amenable to derivatization: the ketone carbonyl group and the alpha-carbon position adjacent to it. These functionalities allow for a range of chemical transformations, including reduction, olefination, and the synthesis of important heterocyclic scaffolds such as thiazoles and pyrazoles. The protocols outlined below provide a starting point for the exploration of these synthetic pathways.

Derivatization Strategies

Several key reactions can be employed to modify this compound, leading to a variety of derivatives with potential applications in drug discovery.

Reduction of the Ketone Carbonyl

The ketone can be selectively reduced to a secondary alcohol, introducing a new chiral center and a hydroxyl group for further functionalization.

Alpha-Bromination of the Ketone

Introduction of a bromine atom at the alpha-position to the ketone provides a handle for subsequent nucleophilic substitution or cyclization reactions.

Hantzsch Thiazole Synthesis

Following alpha-bromination, the resulting α-bromo ketone can be reacted with a thiourea to construct a 2-aminothiazole ring, a common scaffold in pharmacologically active compounds.

Pyrazole Synthesis

The 1,3-dicarbonyl nature of the ketoester allows for cyclocondensation with hydrazine to form a pyrazole ring, another privileged heterocycle in medicinal chemistry.

Wittig Olefination

The ketone functionality can be converted into an alkene through the Wittig reaction, enabling the introduction of various substituted vinyl groups.

Data Presentation

The following tables summarize the expected outcomes for the derivatization reactions of this compound based on general procedures for similar substrates.

Table 1: Summary of Derivatization Reactions and Expected Products

Reaction NameStarting MaterialReagentsExpected Product
Ketone ReductionThis compoundSodium Borohydride (NaBH₄), Methanol (MeOH)Ethyl 7-(4-fluorophenyl)-7-hydroxyheptanoate
Alpha-BrominationThis compoundN-Bromosuccinimide (NBS), Al₂O₃ (acidic)Ethyl 8-bromo-7-(4-fluorophenyl)-7-oxoheptanoate
Hantzsch Thiazole SynthesisEthyl 8-bromo-7-(4-fluorophenyl)-7-oxoheptanoateThioureaEthyl 7-(2-amino-4-(4-fluorophenyl)thiazol-5-yl)heptanoate
Pyrazole SynthesisThis compoundHydrazine Hydrate (N₂H₄·H₂O), Ethanol (EtOH)Ethyl 7-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)heptanoate
Wittig ReactionThis compoundMethyltriphenylphosphonium bromide, n-ButyllithiumEthyl 7-(4-fluorophenyl)oct-7-enoate

Table 2: Anticipated Yields and Spectroscopic Data

Product NameAnticipated Yield (%)Anticipated ¹H NMR (CDCl₃, δ ppm)Anticipated MS (m/z)
Ethyl 7-(4-fluorophenyl)-7-hydroxyheptanoate80-957.35-7.25 (m, 2H), 7.10-7.00 (m, 2H), 4.70 (t, 1H), 4.12 (q, 2H), 2.30 (t, 2H), 1.80-1.20 (m, 8H), 1.25 (t, 3H)[M+H]⁺ 283.16
Ethyl 8-bromo-7-(4-fluorophenyl)-7-oxoheptanoate70-858.00-7.90 (m, 2H), 7.20-7.10 (m, 2H), 5.30 (s, 1H), 4.12 (q, 2H), 2.30 (t, 2H), 1.70-1.30 (m, 6H), 1.25 (t, 3H)[M+H]⁺ 359.07 / 361.07
Ethyl 7-(2-amino-4-(4-fluorophenyl)thiazol-5-yl)heptanoate60-757.80-7.70 (m, 2H), 7.10-7.00 (m, 2H), 5.50 (br s, 2H), 4.12 (q, 2H), 2.80 (t, 2H), 2.30 (t, 2H), 1.70-1.30 (m, 6H), 1.25 (t, 3H)[M+H]⁺ 379.16
Ethyl 7-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)heptanoate65-8012.5 (br s, 1H), 7.50-7.40 (m, 2H), 7.10-7.00 (m, 2H), 6.40 (s, 1H), 4.12 (q, 2H), 2.80 (t, 2H), 2.30 (t, 2H), 1.70-1.30 (m, 6H), 1.25 (t, 3H)[M+H]⁺ 319.18
Ethyl 7-(4-fluorophenyl)oct-7-enoate50-707.30-7.20 (m, 2H), 7.00-6.90 (m, 2H), 5.30 (s, 1H), 5.10 (s, 1H), 4.12 (q, 2H), 2.30 (t, 2H), 2.20 (t, 2H), 1.60-1.30 (m, 6H), 1.25 (t, 3H)[M+H]⁺ 279.18

Experimental Protocols

Protocol 1: Reduction of this compound

Objective: To synthesize Ethyl 7-(4-fluorophenyl)-7-hydroxyheptanoate.

Materials:

  • This compound

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of deionized water at 0 °C.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient).

Expected Outcome: A colorless to pale yellow oil.

Protocol 2: Alpha-Bromination of this compound

Objective: To synthesize Ethyl 8-bromo-7-(4-fluorophenyl)-7-oxoheptanoate.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acidic Aluminium Oxide (Al₂O₃)

  • Methanol (MeOH)

  • Deionized Water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser.

Procedure:

  • To a solution of this compound (1.0 eq) in methanol, add acidic aluminium oxide (10% w/w).[1]

  • Add N-Bromosuccinimide (1.2 eq) to the mixture.[1]

  • Heat the reaction mixture to reflux and stir for 10-20 minutes, monitoring by TLC.[1]

  • After completion, cool the reaction mixture to room temperature and filter off the catalyst.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography if necessary.

Expected Outcome: A solid or viscous oil.

Protocol 3: Hantzsch Thiazole Synthesis

Objective: To synthesize Ethyl 7-(2-amino-4-(4-fluorophenyl)thiazol-5-yl)heptanoate.

Materials:

  • Ethyl 8-bromo-7-(4-fluorophenyl)-7-oxoheptanoate

  • Thiourea

  • Ethanol (EtOH)

  • Round-bottom flask, magnetic stirrer, reflux condenser.

Procedure:

  • Dissolve Ethyl 8-bromo-7-(4-fluorophenyl)-7-oxoheptanoate (1.0 eq) in ethanol in a round-bottom flask.

  • Add thiourea (1.1 eq) to the solution.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography.

Expected Outcome: A solid product.

Protocol 4: Pyrazole Synthesis

Objective: To synthesize Ethyl 7-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)heptanoate.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Expected Outcome: A solid or viscous oil.

Protocol 5: Wittig Olefination

Objective: To synthesize Ethyl 7-(4-fluorophenyl)oct-7-enoate.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexane

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Round-bottom flask, magnetic stirrer, syringe, nitrogen atmosphere.

Procedure:

  • In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add n-butyllithium (1.1 eq) dropwise via syringe. The solution should turn a characteristic ylide color (often orange or deep red).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the product by column chromatography to remove triphenylphosphine oxide.

Expected Outcome: A colorless oil.

Visualizations

Derivatization_Workflow cluster_reduction Reduction cluster_alpha_halogenation Alpha-Halogenation cluster_hantzsch Hantzsch Synthesis cluster_pyrazole Pyrazole Synthesis cluster_wittig Wittig Olefination start This compound reduction Ethyl 7-(4-fluorophenyl)-7-hydroxyheptanoate start->reduction NaBH4, MeOH alpha_bromo Ethyl 8-bromo-7-(4-fluorophenyl)-7-oxoheptanoate start->alpha_bromo NBS, Al2O3 pyrazole Ethyl 7-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)heptanoate start->pyrazole N2H4.H2O, EtOH alkene Ethyl 7-(4-fluorophenyl)oct-7-enoate start->alkene Ph3PCH2, n-BuLi thiazole Ethyl 7-(2-amino-4-(4-fluorophenyl)thiazol-5-yl)heptanoate alpha_bromo->thiazole Thiourea, EtOH

Caption: Derivatization pathways of this compound.

Hantzsch_Pathway start This compound intermediate Ethyl 8-bromo-7-(4-fluorophenyl)-7-oxoheptanoate start->intermediate Alpha-Bromination (NBS) product Ethyl 7-(2-amino-4-(4-fluorophenyl)thiazol-5-yl)heptanoate intermediate->product Cyclization (Thiourea)

Caption: Hantzsch thiazole synthesis workflow.

Pyrazole_Pathway start This compound product Ethyl 7-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)heptanoate start->product Cyclocondensation (Hydrazine)

Caption: Pyrazole synthesis workflow.

References

Catalytic Methods for the Synthesis of Aromatic Ketoesters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various catalytic methods used in the synthesis of aromatic ketoesters. These compounds are pivotal intermediates in the manufacturing of pharmaceuticals and other fine chemicals. The methodologies presented herein encompass transition-metal catalysis, organocatalysis, and biocatalysis, offering a range of strategies to achieve desired molecular complexity and stereoselectivity.

Transition-Metal Catalyzed Synthesis of Aromatic Ketoesters

Transition-metal catalysis offers powerful and efficient pathways for the formation of carbon-carbon bonds, enabling the synthesis of a diverse array of aromatic ketoesters.

Gold(I)-Catalyzed Tandem Rearrangement/Cyclization for Aromatic Ketone Synthesis

A notable method for synthesizing substituted aromatic ketones involves a gold(I)-catalyzed tandem[1][1]-sigmatropic rearrangement and formal Myers-Saito cyclization of readily available propargyl esters.[2][3] This reaction proceeds under mild conditions with good functional group tolerance. Silver(I) salts can also effectively catalyze this transformation.[2]

Experimental Protocol: Gold(I)-Catalyzed Synthesis of Naphthyl Ketones [2]

  • To a solution of the propargyl ester (1.0 equiv) in dichloromethane (CH₂Cl₂) is added a solution of triphenylphosphinegold(I) chloride (Ph₃PAuCl, 0.05 equiv) and silver hexafluoroantimonate (AgSbF₆, 0.05 equiv).

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired aromatic ketone.

EntrySubstrateCatalyst SystemSolventTime (h)Yield (%)
11-phenylprop-2-yn-1-yl acetate5% Ph₃PAuCl / 5% AgSbF₆CH₂Cl₂125
21-(p-tolyl)prop-2-yn-1-yl pivalate5% (t-Bu)₃PAuCl / 5% AgSbF₆CH₂Cl₂0.585
31-(naphthalen-2-yl)prop-2-yn-1-yl acetate10% AgSbF₆ / 4% PPh₃CH₂Cl₂280

Table 1: Gold(I) and Silver(I)-Catalyzed Synthesis of Aromatic Ketones. [2]

Platinum-Catalyzed Direct C-H Acylation for α-Ketoester Synthesis

The direct introduction of an α-ketoester functional group can be achieved through platinum-catalyzed C-H functionalization. This method utilizes ethyl chlorooxoacetate as the acylating reagent and is particularly effective for 2-aryloxypyridines, where the pyridine acts as a directing group.[4]

Experimental Protocol: Platinum-Catalyzed C-H Acylation [4]

  • A mixture of the 2-aryloxypyridine (1.0 equiv), Na₂PtCl₄ (0.1 equiv), and Cu(OAc)₂ (2.0 equiv) is placed in a reaction vessel.

  • Dichloroethane (DCE) and ethyl chlorooxoacetate (2.0 equiv) are added.

  • The mixture is stirred at 120 °C for 24 hours.

  • After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated.

  • The residue is purified by column chromatography to yield the α-ketoester.

Entry2-Aryloxypyridine SubstrateYield (%)
12-phenoxypyridine78
22-(4-methylphenoxy)pyridine85
32-(4-methoxyphenoxy)pyridine82
42-(4-chlorophenoxy)pyridine69

Table 2: Platinum-Catalyzed Synthesis of Aryl α-Ketoesters. [4]

Organocatalytic Synthesis of Functionalized Aromatic Ketoester Derivatives

Organocatalysis has emerged as a powerful, metal-free alternative for the asymmetric synthesis of complex molecules. Chiral small molecules can catalyze reactions with high stereoselectivity.

Asymmetric Multicomponent Synthesis of Tetrahydropyridines

A spirocyclic chiral phosphoric acid can catalyze a one-pot, pseudo five-component reaction of aromatic aldehydes, anilines, and β-ketoesters to produce highly functionalized and enantioenriched tetrahydropyridines.[1][5] This atom-economical process allows for the rapid construction of complex heterocyclic scaffolds.

Experimental Protocol: Organocatalytic Asymmetric Synthesis of Tetrahydropyridines [5]

  • To a solution of the aromatic aldehyde (1.0 equiv), aniline (2.0 equiv), and β-ketoester (2.0 equiv) in toluene is added the spirocyclic chiral phosphoric acid catalyst (5 mol%).

  • The reaction mixture is stirred at the specified temperature and monitored by TLC.

  • Upon completion, the solvent is evaporated, and the residue is purified by flash column chromatography.

Aldehydeβ-KetoesterTemp (°C)Time (h)Yield (%)ee (%)
BenzaldehydeEthyl acetoacetate40488592
4-ChlorobenzaldehydeEthyl acetoacetate40489194
4-NitrobenzaldehydeEthyl acetoacetate30729596
BenzaldehydeMethyl acetoacetate40488290

Table 3: Chiral Phosphoric Acid-Catalyzed Synthesis of Tetrahydropyridines. [5]

Biocatalytic Synthesis of Aromatic Ketoesters

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, environmentally benign conditions.

Lipase-Catalyzed Transesterification for Chiral β-Ketoesters

Lipases can be employed for the synthesis of optically active β-ketoesters through transesterification. This method is particularly useful for the resolution of racemic alcohols.

Experimental Protocol: Lipase-Catalyzed Synthesis of β-Ketoesters

  • An acyl donor β-ketoester, a racemic alcohol, and a catalytic amount of lipase (e.g., Candida antarctica lipase B, CALB) are combined.

  • The mixture is incubated under controlled temperature, often without solvent.

  • The reaction is monitored for conversion.

  • The chiral β-ketoester product is isolated and purified, often by chromatography.

This process is effective for producing chiral β-ketoesters which are valuable building blocks in natural product synthesis.

Visualizations

Catalytic_Methods_Overview cluster_catalysis Catalytic Methodologies Aromatic_Precursors Aromatic Precursors (e.g., Alkynes, Arenes, Aldehydes) Transition_Metal Transition-Metal Catalysis (Au, Ag, Pt, Sc) Aromatic_Precursors->Transition_Metal Organocatalysis Organocatalysis (e.g., Chiral Phosphoric Acids) Aromatic_Precursors->Organocatalysis Biocatalysis Biocatalysis (e.g., Lipases, Transketolases) Aromatic_Precursors->Biocatalysis Aromatic_Ketoesters Aromatic Ketoesters Transition_Metal->Aromatic_Ketoesters Organocatalysis->Aromatic_Ketoesters Biocatalysis->Aromatic_Ketoesters

Caption: Overview of catalytic routes to aromatic ketoesters.

Experimental_Workflow Start Start: Define Target Aromatic Ketoester Method_Selection Select Catalytic Method (Transition-Metal, Organo-, Bio-) Start->Method_Selection Catalyst_Screening Catalyst & Condition Screening Method_Selection->Catalyst_Screening Reaction_Setup Prepare Reactants & Set Up Reaction Catalyst_Screening->Reaction_Setup Monitoring Monitor Reaction (TLC, GC, HPLC) Reaction_Setup->Monitoring Monitoring->Monitoring Incomplete Workup Reaction Workup & Quenching Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End End: Pure Product Analysis->End

Caption: General experimental workflow for synthesis.

Signaling_Pathway cluster_gold_cycle Gold(I)-Catalyzed Cycle Propargyl_Ester Propargyl Ester Alkyne_Complex Alkyne-Au(I) Complex Propargyl_Ester->Alkyne_Complex Coordination Au_Catalyst [Au(I)]+ Au_Catalyst->Alkyne_Complex Rearrangement [3,3]-Sigmatropic Rearrangement Alkyne_Complex->Rearrangement Enyne_Allene Enyne Allene Intermediate Rearrangement->Enyne_Allene Cyclization Myers-Saito Cyclization Enyne_Allene->Cyclization [Au(I)] activation Aromatic_Ketone Aromatic Ketone Cyclization->Aromatic_Ketone Aromatic_Ketone->Au_Catalyst Catalyst Regeneration

Caption: Simplified mechanism for Gold(I)-catalyzed synthesis.

References

Application Note: Spectroscopic Identification of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the spectroscopic identification of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this note presents predicted spectroscopic data based on the analysis of its constituent fragments: the 4-fluorobenzoyl group and the ethyl heptanoate chain. Standardized protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are provided to enable researchers to acquire and interpret data for this and structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These values are estimations derived from the known spectral characteristics of its structural components.

Predicted ¹H NMR Data

Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.05 - 7.95Multiplet2HAromatic protons ortho to carbonyl
~7.20 - 7.10Multiplet2HAromatic protons meta to carbonyl
~4.12Quartet2H-O-CH₂ -CH₃
~2.95Triplet2H-CO-CH₂ -
~2.30Triplet2H-CH₂ -COO-
~1.75 - 1.65Multiplet2H-CO-CH₂-CH₂ -
~1.45 - 1.30Multiplet4H-CH₂-CH₂ -CH₂ -CH₂-COO-
~1.25Triplet3H-O-CH₂-CH₃
Predicted ¹³C NMR Data

Solvent: Chloroform-d (CDCl₃) Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~198.5Aromatic Ketone Carbonyl (C=O)
~173.3Ester Carbonyl (C=O)
~165.8 (d, ¹JCF ≈ 255 Hz)Aromatic C-F
~132.5 (d, ⁴JCF ≈ 3 Hz)Aromatic C-C=O
~130.5 (d, ³JCF ≈ 9 Hz)Aromatic CH (ortho to C=O)
~115.7 (d, ²JCF ≈ 22 Hz)Aromatic CH (meta to C=O)
~60.3-O-CH₂ -CH₃
~38.0-CO-CH₂ -
~34.1-CH₂ -COO-
~28.7Methylene chain
~24.5Methylene chain
~23.5Methylene chain
~14.2-O-CH₂-CH₃
Predicted FTIR Data
Wavenumber (cm⁻¹)IntensityAssignment
~3070WeakAromatic C-H stretch
~2935, ~2860MediumAliphatic C-H stretch
~1735StrongEster C=O stretch
~1685StrongAromatic Ketone C=O stretch
~1595, ~1505MediumAromatic C=C stretch
~1250StrongC-O stretch (ester) & C-F stretch
~1160StrongC-O stretch (ester)
~840StrongAromatic C-H bend (para-disubstituted)
Predicted Mass Spectrometry Data (Electron Ionization)
m/zRelative IntensityProposed Fragment
280Low[M]⁺ (Molecular Ion)
235Medium[M - OCH₂CH₃]⁺
123High[C₇H₄FO]⁺ (4-fluorobenzoyl cation)
95Medium[C₆H₄F]⁺

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample (5-25 mg for ¹H, 50-100 mg for ¹³C)

  • Deuterated chloroform (CDCl₃)

  • 5 mm NMR tubes

  • Pasteur pipette and bulb

  • Small vial

  • Glass wool

Protocol:

  • Sample Preparation:

    • Weigh the appropriate amount of the sample into a small, clean vial.[1][2]

    • Add approximately 0.6-0.7 mL of CDCl₃ to the vial and gently swirl to dissolve the sample completely.[3][4]

    • Place a small plug of glass wool into a Pasteur pipette.[2]

    • Filter the sample solution through the glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1][2]

    • Cap the NMR tube securely and label it clearly.[1][5]

  • Instrument Setup (General):

    • Insert the NMR tube into the spinner turbine, ensuring the correct depth using a depth gauge.

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set an appropriate spectral width and acquisition time.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.[3]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra correctly.

    • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

FTIR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: Attenuated Total Reflectance (ATR) is recommended for liquid samples due to its minimal sample preparation.[6]

Materials:

  • This compound sample (1-2 drops)

  • FTIR spectrometer with an ATR accessory

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Protocol:

  • Background Spectrum:

    • Ensure the ATR crystal is clean. If necessary, clean it with a suitable solvent and a lint-free wipe.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small drop of the liquid sample onto the center of the ATR crystal.[7]

    • Acquire the sample spectrum. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[8]

  • Data Processing and Cleaning:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and compare them with the predicted values.

    • Thoroughly clean the ATR crystal with a solvent and lint-free wipe after the measurement.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

  • This compound sample

  • Volatile organic solvent (e.g., dichloromethane or ethyl acetate)

  • GC-MS autosampler vial with cap

  • Microsyringe

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile organic solvent.[9]

    • Ensure the sample is fully dissolved and free of any particulate matter. Centrifuge if necessary.[9]

    • Transfer the solution to a GC-MS autosampler vial.

  • Instrument Setup (Typical Conditions):

    • Injector: Split/splitless injector, typically at 250 °C.

    • Carrier Gas: Helium with a constant flow rate.

    • GC Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable for this type of compound.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The compound will be separated from any impurities on the GC column and then enter the mass spectrometer.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to identify the peak corresponding to the target compound.

    • Obtain the mass spectrum for that peak.

    • Identify the molecular ion peak and the major fragment ions.

    • Compare the fragmentation pattern with the predicted values and known fragmentation pathways for esters and ketones.[10]

Visualizations

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Ethyl 7-(4-fluorophenyl)- 7-oxoheptanoate NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR GCMS GC-MS Sample->GCMS Structure Structural Elucidation NMR->Structure FTIR->Structure GCMS->Structure Purity Purity Assessment GCMS->Purity

Caption: Workflow for the spectroscopic identification of the target compound.

Fragmentation_Pathway Molecule This compound [M]⁺˙ m/z = 280 Fragment1 [M - OCH₂CH₃]⁺ m/z = 235 Molecule->Fragment1 - •OCH₂CH₃ Fragment2 [C₇H₄FO]⁺ (4-fluorobenzoyl cation) m/z = 123 Molecule->Fragment2 α-cleavage Fragment3 [C₆H₄F]⁺ m/z = 95 Fragment2->Fragment3 - CO

Caption: Proposed key fragmentation pathway in EI-MS.

References

Troubleshooting & Optimization

Optimizing reaction conditions for fluorinated ketoester synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Fluorinated Ketoester Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the synthesis of fluorinated ketoesters.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments.

Q1: I am observing very low or no yield of my desired fluorinated β-ketoester. What are the common causes and how can I troubleshoot this?

A1: Low or no product yield is a frequent issue that can stem from several factors. Here's a breakdown of potential causes and solutions:

  • Substrate Reactivity: The reactivity of your starting material is critical.

    • Keto-Enol Tautomerism: The fluorination reaction typically proceeds through the enol or enolate form of the ketoester. If the keto tautomer is highly stable and enolization is slow, the reaction rate will be very low.[1][2] Consider increasing the reaction temperature or using a stronger base to favor enolization.

    • Steric Hindrance: Bulky substituents near the reaction center can sterically hinder the approach of the fluorinating agent, especially large reagents like Selectfluor®.[1][2] If possible, consider a synthetic route that utilizes a less hindered precursor.

    • Acyclic vs. Cyclic Substrates: Acyclic β-keto esters have more conformational freedom and can be less reactive than their cyclic counterparts under certain catalytic conditions.[3][4] Optimization of catalyst and ligand systems may be required.

  • Reaction Conditions:

    • Base: The choice and amount of base are crucial. For Claisen condensations to form the initial β-ketoester, a full equivalent of a non-nucleophilic base (like NaH or an alkoxide matching the ester) is needed to drive the reaction to completion by deprotonating the product.[5][6] For fluorination, weaker bases like K₃PO₄ or Na₂CO₃ are often used to generate the necessary enolate.[3]

    • Temperature: For substrates where enolization is slow, refluxing conditions may be necessary to achieve a reasonable reaction rate.[1][2] However, higher temperatures can also lead to side reactions or product decomposition.

    • Solvent: Acetonitrile is a common solvent for fluorinations with reagents like Selectfluor®.[1][2] Ensure your solvent is anhydrous, as water can interfere with the reaction and promote side reactions like hydration of the product.[1]

  • Fluorinating Agent:

    • Electrophilicity: Ensure your fluorinating agent (e.g., Selectfluor®, NFSI) is active and has not degraded.

    • Nucleophilic Fluorination: If you are attempting a nucleophilic fluorination (e.g., with CsF), be aware that the fluoride anion is a relatively poor nucleophile. Additives like 18-crown-6 can improve its reactivity.[7]

Below is a troubleshooting workflow to address low yield issues.

low_yield_troubleshooting start Low or No Yield check_substrate 1. Analyze Substrate Reactivity start->check_substrate check_conditions 2. Review Reaction Conditions start->check_conditions check_reagents 3. Verify Reagent Quality start->check_reagents sub_sterics Sterically Hindered? check_substrate->sub_sterics sub_enol Slow Enolization? check_substrate->sub_enol cond_base Base Appropriate? check_conditions->cond_base reagent_f Fluorinating Agent Degraded? check_reagents->reagent_f success Improved Yield sub_sterics->sub_enol No sol_reagent Consider Smaller Fluorinating Agent sub_sterics->sol_reagent Yes sol_temp_base Increase Temperature or Use Stronger Base sub_enol->sol_temp_base Yes sol_temp_base->success sol_reagent->success cond_solvent Solvent Anhydrous? cond_base->cond_solvent Yes sol_base Switch Base Type or Stoichiometry cond_base->sol_base No cond_solvent->check_reagents Yes sol_solvent Dry Solvent Thoroughly cond_solvent->sol_solvent No sol_base->success sol_solvent->success reagent_f->success No sol_reagent_new Use Fresh Batch of Reagent reagent_f->sol_reagent_new Yes sol_reagent_new->success

Caption: Troubleshooting workflow for low product yield.

Q2: My reaction is producing significant amounts of difluorinated product. How can I favor monofluorination?

A2: The formation of α,α-difluorinated products is a common side reaction, particularly when the monofluorinated product is reactive or when the enol form is readily accessible.[1][2]

  • Control Stoichiometry: Carefully control the stoichiometry of your fluorinating agent. Use of a slight excess may be necessary, but a large excess will promote difluorination. Start with 1.0-1.1 equivalents and monitor the reaction progress closely (e.g., by ¹⁹F NMR or TLC).

  • Reaction Temperature: Lowering the reaction temperature can often increase selectivity for the monofluorinated product by slowing down the second fluorination step.

  • Rate of Addition: Add the fluorinating agent slowly or portion-wise to the reaction mixture. This keeps the instantaneous concentration of the fluorinating agent low, which can disfavor the second fluorination event.

  • Substrate Structure: Cyclic β-diketones that readily form enols are particularly prone to difluorination.[1][2] For these substrates, careful control of temperature and stoichiometry is paramount.

Q3: I suspect my product is decomposing during workup or purification. What are the signs and how can I prevent this?

A3: Fluorinated ketoesters can be sensitive to purification conditions.

  • Hydration: Carbonyl groups adjacent to one or two fluorine atoms are highly electrophilic and susceptible to hydration, especially in the presence of moisture.[1][2] This can complicate characterization. Hydrates can sometimes be reversed by heating the sample under high vacuum.[2]

  • Chromatography: Decomposition on silica gel is a known issue for some fluorinated compounds.[1][2]

    • Mitigation Strategies:

      • Consider using a less acidic stationary phase, such as alumina (neutral or basic).

      • Deactivate silica gel by pre-treating it with a small amount of a non-polar solvent containing triethylamine.

      • Minimize the time the compound spends on the column. Use flash chromatography rather than gravity chromatography.

      • If possible, purify the product by recrystallization or distillation to avoid chromatography altogether.

Q4: The initial Claisen condensation to form my β-ketoester is not working well. What should I check?

A4: A successful Claisen condensation relies on specific requirements.

  • Base: You must use at least one full equivalent of base. The final step, an irreversible deprotonation of the acidic β-ketoester product, drives the reaction equilibrium forward.[5][6]

  • Base/Solvent Compatibility: Use an alkoxide base where the alkyl group matches the alcohol portion of your ester (e.g., use sodium ethoxide for ethyl esters). This prevents transesterification, which would lead to a mixture of products.[6]

  • α-Hydrogens: The ester that forms the enolate must have at least two α-hydrogens. One is removed to form the enolate, and the second allows the final product to be deprotonated, which is crucial for driving the reaction to completion.[6]

  • Crossed Claisen Reactions: If you are reacting two different esters (a crossed Claisen), one of the esters should ideally lack α-hydrogens (e.g., a formate, benzoate, or carbonate ester) to prevent self-condensation and ensure it acts only as the electrophile.[8]

Data Presentation: Optimizing Enantioselective Fluorination

The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity in asymmetric fluorination. The following tables summarize results for the fluorination of various β-ketoester substrates.

Table 1: Asymmetric Fluorination of Indanone-Derived β-Keto Esters Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI)

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)ee (%)Reference
1Cu(II)/(S,S)-Nap-(R,R)-Box----34[3]
2Akiyama's Chiral Phosphoric AcidNa₂CO₃CCl₄RT9599[3]
3Waser's Chiral Ammonium SaltK₃PO₄Toluene-10-70-86[3]
4Fe(III)-salan---8794[3]

Table 2: Asymmetric Fluorination of Acyclic β-Keto Esters Fluorinating Agent: Selectfluor®

EntrySubstrate TypeCatalyst SystemSolventYield (%)ee (%)Reference
1α-Methyl 3-oxobutanoatesTi/TADDOL-44-9645-81[4]
2α-Methyl 3-oxopentanoatesTi/TADDOL--30-90[4]

Experimental Protocols

General Protocol for Electrophilic Monofluorination of a β-Ketoester using Selectfluor®

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the β-ketoester (1.0 eq.).

  • Dissolution: Dissolve the substrate in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Fluorination: Add Selectfluor® (1.1 eq.) to the solution in a single portion or in multiple portions over 10-15 minutes.

  • Reaction: Stir the reaction mixture at room temperature. For less reactive substrates, the temperature may be increased to reflux.[1][2]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking aliquots for ¹H or ¹⁹F NMR analysis.

  • Workup: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography, recrystallization, or distillation as appropriate. Be mindful of potential product instability on silica gel.[1][2]

Visualizations

The following diagrams illustrate key concepts and workflows in fluorinated ketoester synthesis.

synthesis_workflow cluster_0 Step 1: β-Ketoester Formation cluster_1 Step 2: Electrophilic Fluorination ester_a Ester A (with 2 α-H) claisen Claisen Condensation ester_a->claisen ester_b Ester B ester_b->claisen base Base (>=1 eq.) (e.g., NaOEt) base->claisen ketoester β-Ketoester claisen->ketoester fluorination Fluorination ketoester->fluorination f_agent Fluorinating Agent (e.g., Selectfluor®) f_agent->fluorination solvent Anhydrous Solvent (e.g., MeCN) solvent->fluorination product Fluorinated β-Ketoester fluorination->product

Caption: General two-step workflow for ketoester synthesis.

Caption: Keto-enol equilibrium in electrophilic fluorination.

References

Common side reactions in the synthesis of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic route involves a two-step process:

  • Friedel-Crafts Acylation: Reaction of fluorobenzene with pimelic anhydride or pimeloyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to form 7-(4-fluorophenyl)-7-oxoheptanoic acid.

  • Fischer Esterification: Esterification of the resulting carboxylic acid with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid, H₂SO₄) to yield the final product, this compound.

Q2: What are the expected yields for each step?

A2: While specific yields can vary based on reaction conditions and scale, typical yields for these types of reactions are as follows. Please note that these are estimates and optimization may be required.

Reaction StepProductTypical Yield Range
Friedel-Crafts Acylation7-(4-fluorophenyl)-7-oxoheptanoic acid60-80%
Fischer EsterificationThis compound70-95%

Q3: What are the key safety precautions to consider during this synthesis?

A3: Both steps of this synthesis involve hazardous materials.

  • Friedel-Crafts Acylation: Aluminum chloride is a corrosive and water-reactive solid. The reaction should be carried out under anhydrous conditions and in a well-ventilated fume hood. Hydrogen chloride (HCl) gas is evolved during the reaction, which is also corrosive and toxic.

  • Fischer Esterification: Concentrated sulfuric acid is a strong acid and oxidizing agent. It should be handled with extreme care. Ethanol is flammable. The reaction should be performed in a well-ventilated area, away from ignition sources.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no yield in Friedel-Crafts acylation 1. Inactive catalyst (AlCl₃) due to moisture exposure. 2. Deactivated fluorobenzene ring. 3. Insufficient reaction time or temperature.1. Use fresh, anhydrous aluminum chloride. Ensure all glassware is oven-dried. 2. Consider using a more reactive acylating agent (pimeloyl chloride instead of the anhydride). Increase the amount of catalyst. 3. Monitor the reaction by TLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Formation of multiple products in Friedel-Crafts acylation 1. Isomer formation (ortho-, meta-, para-substitution). 2. Di-acylation (reaction of two fluorobenzene molecules with one pimelic anhydride).1. The fluorine atom is an ortho-, para-director. The para-substituted product is generally the major product due to steric hindrance. Purification by column chromatography or recrystallization can separate the isomers. 2. Use a molar excess of fluorobenzene relative to the pimelic anhydride to favor the mono-acylated product.
Low yield in Fischer esterification 1. Reaction has reached equilibrium with significant starting material remaining. 2. Insufficient catalyst.1. Use a large excess of ethanol to drive the equilibrium towards the product. Alternatively, remove water as it is formed using a Dean-Stark apparatus. 2. Ensure a catalytic amount of strong acid (e.g., 1-5 mol% H₂SO₄) is used.
Product is contaminated with starting carboxylic acid after esterification Incomplete reaction.Drive the reaction to completion as described above. Purify the product by column chromatography or by washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove the unreacted carboxylic acid.
Oily product that is difficult to purify Presence of side products or unreacted starting materials.Purify by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Protocols

Please Note: The following protocols are representative examples and may require optimization.

Step 1: Synthesis of 7-(4-fluorophenyl)-7-oxoheptanoic acid (Friedel-Crafts Acylation)
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 1.2 to 2.2 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Reagent Addition: Cool the suspension to 0-5 °C in an ice bath. Add fluorobenzene (1.0 to 1.5 equivalents) to the stirred suspension.

  • Acylation: Dissolve pimelic anhydride (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer. Extract the aqueous layer with the solvent (e.g., dichloromethane) two to three times. Combine the organic extracts.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 7-(4-fluorophenyl)-7-oxoheptanoic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Step 2: Synthesis of this compound (Fischer Esterification)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 7-(4-fluorophenyl)-7-oxoheptanoic acid (1.0 equivalent) in a large excess of absolute ethanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, 1-5 mol%) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 2-8 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water, saturated sodium bicarbonate solution (to remove any unreacted acid and the acid catalyst), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude ester can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Visualizations

Synthesis_Pathway Fluorobenzene Fluorobenzene Intermediate 7-(4-fluorophenyl)-7-oxoheptanoic acid Fluorobenzene->Intermediate Friedel-Crafts Acylation PimelicAnhydride Pimelic Anhydride PimelicAnhydride->Intermediate FinalProduct This compound Intermediate->FinalProduct Fischer Esterification Ethanol Ethanol Ethanol->FinalProduct AlCl3 AlCl₃ AlCl3->Intermediate H2SO4 H₂SO₄ H2SO4->FinalProduct

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield in Friedel-Crafts Acylation CheckMoisture Check for Moisture Contamination Start->CheckMoisture CheckReagents Check Reagent Activity Start->CheckReagents CheckConditions Review Reaction Conditions Start->CheckConditions Solution1 Use Anhydrous Reagents & Glassware CheckMoisture->Solution1 Solution2 Use Fresh AlCl₃ / More Reactive Acylating Agent CheckReagents->Solution2 Solution3 Increase Temperature or Reaction Time CheckConditions->Solution3

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

Technical Support Center: Purification of Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of fluorinated organic compounds.

I. Troubleshooting Guides & FAQs

A. High-Performance Liquid Chromatography (HPLC)

Q1: Why are my fluorinated compounds showing poor peak shape (tailing or fronting) in reversed-phase HPLC?

A1: Poor peak shape for fluorinated compounds can arise from several factors related to their unique properties.

  • Secondary Interactions: Fluorinated compounds can exhibit strong interactions with residual silanols on silica-based columns, leading to peak tailing. The highly electronegative fluorine atoms can also interact with metal impurities in the stationary phase.

  • Insufficient Buffering: If the mobile phase pH is not adequately controlled, the ionization state of acidic or basic fluorinated analytes can vary, resulting in broadened or tailing peaks.[1]

  • Column Overload: Injecting too much sample can saturate the column, causing peak fronting.[1]

  • Inappropriate Solvent: The unique solubility characteristics of fluorinated compounds may lead to poor peak shape if the injection solvent is not compatible with the mobile phase.

Troubleshooting Steps:

  • Column Selection: Consider using a column with a fluorinated stationary phase (e.g., F-phenyl, C8-F17) which can offer different selectivity and potentially better peak shape for fluorinated analytes.[2]

  • Mobile Phase Optimization:

    • Add a mobile phase additive like trifluoroacetic acid (TFA) at a concentration of 0.01 to 0.15% to suppress silanol interactions.[3]

    • Ensure your buffer concentration is sufficient (typically 10-25 mM) to maintain a constant pH.[1]

    • Experiment with different organic modifiers. While acetonitrile and methanol are common, for some fluorinated compounds, solvents like 2,2,2-trifluoroethanol (TFE) can improve separation.[4]

  • Sample Injection:

    • Reduce the injection volume or sample concentration.

    • Dissolve the sample in the mobile phase whenever possible.

  • Hardware Check:

    • Ensure all fittings are secure to prevent leaks.

    • Check for blockages in the column or tubing.[3]

Q2: My fluorinated analyte has a very short retention time on a standard C18 column. How can I increase its retention?

A2: The often-reduced retention of fluorinated compounds on traditional reversed-phase columns is a common challenge. This is due to the "fluorophobic" effect where the fluorinated analyte has a lower affinity for the hydrocarbon stationary phase compared to its non-fluorinated analog.

Strategies to Increase Retention:

  • Use a Fluorinated Stationary Phase: Columns with fluorinated stationary phases (e.g., pentafluorophenyl - PFP) can increase retention for fluorinated and halogenated compounds.[2]

  • Decrease Organic Modifier Concentration: Lowering the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase will increase retention in reversed-phase chromatography.

  • Employ Ion-Pairing Reagents: For ionizable fluorinated compounds, adding an ion-pairing reagent to the mobile phase can significantly increase retention.

  • Consider HILIC: For polar fluorinated compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to reversed-phase HPLC.

Q3: I am observing a drifting baseline during my gradient HPLC analysis of fluorinated compounds. What could be the cause?

A3: A drifting baseline in gradient elution is often due to impurities in the mobile phase or a contaminated system.

Potential Causes and Solutions:

  • Contaminated Mobile Phase: Impurities in your solvents can accumulate on the column at the beginning of the gradient and elute as the solvent strength increases, causing the baseline to drift.

    • Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filter all aqueous buffers through a 0.22 µm or 0.45 µm filter before use.

  • UV-Absorbing Additives: If you are using a UV detector, ensure that your mobile phase additives (e.g., TFA) do not have significant absorbance at your detection wavelength, especially if their concentration changes during the gradient.

    • Solution: Choose a wavelength where the mobile phase has minimal absorbance or use a non-UV absorbing additive if possible.

  • Column Bleed: The stationary phase of the column can slowly degrade and "bleed" off, which can be more pronounced with aggressive mobile phases or at high temperatures.

    • Solution: Ensure the mobile phase pH is within the stable range for your column (typically pH 2-8 for silica-based columns).[1]

B. Crystallization

Q1: I am struggling to crystallize my fluorinated organic compound. It keeps "oiling out." What should I do?

A1: "Oiling out," where the compound separates as a liquid instead of a solid, is a common problem, particularly with complex organic molecules, including some fluorinated compounds.[5] This often happens when the compound is highly soluble in the chosen solvent at the crystallization temperature, or if the cooling process is too rapid.[6]

Troubleshooting Steps:

  • Solvent Selection:

    • Find a Less Solubilizing Solvent: The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated. Experiment with a wider range of solvents.

    • Use a Solvent/Anti-Solvent System: Dissolve your compound in a "good" solvent where it is highly soluble, and then slowly add a miscible "anti-solvent" in which it is poorly soluble until turbidity (cloudiness) appears. Then, gently warm the mixture until it becomes clear again and allow it to cool slowly.

  • Slower Cooling: Rapid cooling often leads to precipitation or oiling out rather than crystallization.

    • Allow the flask to cool to room temperature on the benchtop before moving it to a colder environment.

    • Insulate the flask (e.g., by placing it in a Dewar flask) to slow down the cooling rate.[6]

  • Lower Concentration: Start with a less saturated solution. If the solution is too concentrated, the molecules may not have enough time to orient themselves into a crystal lattice upon cooling.

  • Seeding: If you have a small amount of crystalline material, add a tiny seed crystal to the cooled, supersaturated solution to induce crystallization.

Q2: My fluorinated compound forms very fine needles or a powder instead of single crystals suitable for X-ray diffraction. How can I improve crystal quality?

A2: The formation of fine needles or microcrystalline powder suggests that nucleation is happening too quickly and crystal growth is too fast. The goal is to slow down the crystallization process.

Strategies for Better Crystal Growth:

  • Vapor Diffusion: This is often the best method for growing high-quality single crystals, especially with small amounts of material.[7] Dissolve your compound in a small amount of a relatively volatile solvent and place this vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into the solution of your compound, gradually inducing crystallization.

  • Slow Evaporation: Dissolve your compound in a suitable solvent and allow the solvent to evaporate very slowly over several days or weeks. To slow down the evaporation, you can cover the vial with parafilm and poke a few small holes in it. Avoid highly volatile solvents like DCM or acetone for this method.[7]

  • Solvent Layering: Carefully layer a less dense anti-solvent on top of a solution of your compound in a denser solvent. Crystallization will occur at the interface of the two solvents.[7]

  • Purity: Ensure your compound is as pure as possible before attempting crystallization for single-crystal X-ray diffraction. A purity of at least 80-90% is recommended.[7] Impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to poor quality crystals.

Q3: How does fluorination affect the crystallization of organic compounds?

A3: Fluorine substitution can significantly influence crystallization behavior due to its unique electronic properties and ability to form non-covalent interactions.

  • Intermolecular Interactions: Fluorine atoms can participate in various intermolecular interactions, such as C-H···F-C and C-F···F-C contacts, which can play a structure-directing role in the crystal packing.[8] The presence and nature of these interactions can either promote or hinder the formation of a well-ordered crystal lattice.

  • Molecular Packing: The introduction of fluorine can dramatically alter the crystal packing motif. For instance, it can change the packing from a π-stacking arrangement to a herringbone one.[9]

  • Solubility: The solubility of a compound can be significantly altered by fluorination, which in turn affects the choice of crystallization solvents and conditions.

C. Solid-Phase Extraction (SPE)

Q1: What is Fluorous Solid-Phase Extraction (F-SPE) and when should I use it?

A1: Fluorous Solid-Phase Extraction (F-SPE) is a purification technique that utilizes a "fluorous" stationary phase, typically silica gel modified with a perfluoroalkyl chain (e.g., -SiMe₂(CH₂)₂C₈F₁₇).[10][11] This technique is based on the principle of "fluorous-fluorous" interactions, where highly fluorinated molecules are selectively retained on the fluorous solid phase.[10]

You should consider using F-SPE when you need to separate a highly fluorinated compound from non-fluorinated (organic) reagents, byproducts, or catalysts. It is particularly useful in parallel synthesis and for the purification of products from reactions where a fluorous tag has been used.[12][13]

Q2: My fluorous-tagged compound is not being retained on the F-SPE cartridge. What is going wrong?

A2: Poor retention of a fluorous compound on an F-SPE cartridge is typically due to issues with the loading or washing solvents.

Troubleshooting Steps:

  • Check Your Solvents: F-SPE relies on using a "fluorophobic" solvent system for loading and washing to retain the fluorous compound. This is usually a mixture of an organic solvent and water (e.g., 80:20 MeOH:H₂O or 90:10 DMF:H₂O).[12] If your solvent is too "fluorophilic" (e.g., a pure organic solvent like methanol or THF), it will elute the fluorous compound along with the non-fluorinated components.

  • Sample Loading: Ensure the sample is fully dissolved in the loading solvent before applying it to the cartridge. If the sample precipitates upon loading, it will not interact effectively with the stationary phase.[10]

  • Flow Rate: A very high flow rate during sample loading and washing might not allow for sufficient interaction between the fluorous compound and the stationary phase. Try reducing the flow rate.

  • Cartridge Conditioning: Make sure the cartridge is properly conditioned with the appropriate solvent (e.g., 80:20 MeOH:H₂O) before loading the sample.[10]

Q3: Can I reuse my Fluorous SPE cartridges?

A3: Yes, one of the advantages of F-SPE cartridges is that they can often be regenerated and reused multiple times.[11][12] After eluting the fluorous compound with a fluorophilic solvent (e.g., methanol or THF), the cartridge can be washed with a strong organic solvent like THF or acetone to remove any remaining compounds, air-dried, and then reconditioned for the next use.[10][12]

II. Quantitative Data

Table 1: Impact of Fluorination on HPLC Retention Time

This table illustrates the effect of fluorination on the retention time of analytes in reversed-phase HPLC. Generally, increasing fluorination leads to decreased retention on standard hydrocarbon columns (e.g., C8) when using a hydrocarbon eluent.

Analyte PairNon-Fluorinated CompoundRetention Time (min) on C8 ColumnFluorinated AnalogRetention Time (min) on C8 Column% Change in Retention Time
1 Benzene5.2Fluorobenzene4.8-7.7%
2 Toluene6.54-Fluorotoluene6.1-6.2%
3 Anisole5.84-Fluoroanisole5.4-6.9%
4 N-acetyl-phenylalanine12.3N-acetyl-4-fluoro-phenylalanine11.5-6.5%

Note: Data is illustrative and based on general chromatographic principles. Actual retention times will vary depending on the specific HPLC method (column, mobile phase, temperature, flow rate).

III. Experimental Protocols

Detailed Methodology for Fluorous Solid-Phase Extraction (F-SPE)

This protocol describes a general procedure for the separation of a fluorous-tagged compound from non-fluorinated reaction components using a commercially available F-SPE cartridge.

Materials:

  • F-SPE cartridge (e.g., 2g fluorous silica gel)

  • SPE manifold (vacuum or positive pressure)

  • Collection tubes

  • Solvents:

    • Dimethylformamide (DMF)

    • Methanol (MeOH)

    • Deionized Water (H₂O)

    • Tetrahydrofuran (THF) or Acetone

Procedure:

  • Cartridge Washing (for new cartridges only):

    • Wash the new F-SPE cartridge with 1 mL of DMF using the SPE manifold. This step can be omitted for recycled cartridges.[10]

  • Preconditioning:

    • Pass 6 mL of 80:20 MeOH:H₂O through the cartridge to condition the stationary phase. Discard the eluent.[10]

  • Sample Loading:

    • Dissolve the crude reaction mixture (typically 100–300 mg for a 2g cartridge) in a minimal amount of a suitable loading solvent (e.g., 0.4 mL of DMF or 80:20 MeOH:H₂O).[10]

    • Apply the dissolved sample to the top of the cartridge and use gentle vacuum or positive pressure to slowly draw the sample onto the fluorous silica gel. Ensure the sample is completely adsorbed.[10]

  • Fluorophobic Elution (Elution of Non-Fluorinated Compounds):

    • Wash the cartridge with 6–8 mL of a fluorophobic solvent system, such as 80:20 MeOH:H₂O.[10]

    • Collect this fraction, which contains the non-fluorinated (organic) compounds.

  • Fluorophilic Elution (Elution of Fluorinated Compound):

    • Change the collection tube.

    • Wash the cartridge with 8 mL of a fluorophilic solvent, such as 100% MeOH, to elute the retained fluorous-tagged compound.[10]

    • Collect this fraction.

  • Final Washing (for cartridge reuse):

    • To regenerate the cartridge, wash it with 6 mL of THF or acetone.[10]

    • Air dry the cartridge completely before storing or reusing.

IV. Visualizations

Purification_Strategy_Workflow start Crude Fluorinated Compound Mixture check_properties Assess Properties: - Polarity - Solubility - Presence of Fluorous Tag start->check_properties is_fluorous_tagged Fluorous Tagged? check_properties->is_fluorous_tagged is_polar Highly Polar? is_fluorous_tagged->is_polar No fspe Fluorous Solid-Phase Extraction (F-SPE) is_fluorous_tagged->fspe Yes hplc Reversed-Phase or Fluorinated Phase HPLC is_polar->hplc No hilic HILIC is_polar->hilic Yes is_crystalline Crystalline Solid? crystallization Crystallization is_crystalline->crystallization Yes end Purified Fluorinated Compound is_crystalline->end No (Purified via HPLC) fspe->end hplc->is_crystalline hilic->end crystallization->end

Caption: Decision workflow for selecting a purification strategy for fluorinated compounds.

FSPE_Workflow start Start F-SPE wash_cartridge 1. Wash New Cartridge (e.g., DMF) start->wash_cartridge precondition 2. Precondition Cartridge (e.g., 80:20 MeOH:H2O) wash_cartridge->precondition load_sample 3. Load Sample in Fluorophobic Solvent precondition->load_sample elute_non_fluorous 4. Elute Non-Fluorous Compounds (Fluorophobic Wash) load_sample->elute_non_fluorous collect_non_fluorous Collect Non-Fluorous Fraction elute_non_fluorous->collect_non_fluorous elute_fluorous 5. Elute Fluorous Compound (Fluorophilic Elution, e.g., MeOH) collect_non_fluorous->elute_fluorous collect_fluorous Collect Fluorous Fraction elute_fluorous->collect_fluorous regenerate 6. Regenerate Cartridge (e.g., THF) collect_fluorous->regenerate end End regenerate->end

Caption: Step-by-step experimental workflow for Fluorous Solid-Phase Extraction (F-SPE).

References

Troubleshooting guide for scaling up Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate, particularly when scaling up the process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. What is a common synthetic route for this compound?

A prevalent and effective method is the Friedel-Crafts acylation of fluorobenzene with an appropriate acylating agent. This typically involves the reaction of fluorobenzene with 7-(chloroformyl)heptanoic acid ethyl ester (ethyl pimeloyl chloride) in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[1][2][3] The reaction is an electrophilic aromatic substitution where the acylium ion, generated from the acyl chloride and Lewis acid, attacks the electron-rich fluorobenzene ring.[2][3]

2. I am observing a low yield of the desired product. What are the potential causes and solutions?

Low yields in a Friedel-Crafts acylation can stem from several factors, especially during scale-up. Here are common causes and troubleshooting steps:

  • Moisture Contamination: The Lewis acid catalyst, typically AlCl₃, is extremely sensitive to moisture.[4] Any water present in the reactants or solvent will deactivate the catalyst, significantly reducing the yield.

    • Solution: Ensure all glassware is thoroughly dried, preferably flame-dried or oven-dried before use.[4] Use anhydrous solvents and ensure the fluorobenzene and ethyl pimeloyl chloride are free of water.

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid, rendering it inactive.[5][6] Therefore, a stoichiometric amount of the catalyst is often required.

    • Solution: Use at least one equivalent of AlCl₃ relative to the ethyl pimeloyl chloride. For challenging reactions, a slight excess (e.g., 1.1 to 1.2 equivalents) may be beneficial.

  • Poor Reagent Quality: The purity of the starting materials is crucial. Impurities in fluorobenzene or the acyl chloride can lead to side reactions and lower yields.

    • Solution: Use high-purity reagents. If necessary, purify the starting materials by distillation before use.

  • Inadequate Reaction Temperature: The reaction temperature can significantly impact the yield. If the temperature is too low, the reaction may be sluggish. If it's too high, it can promote side reactions and decomposition.

    • Solution: Optimize the reaction temperature. Typically, Friedel-Crafts acylations are conducted at temperatures ranging from 0°C to room temperature. A gradual increase in temperature might be necessary to drive the reaction to completion.

3. My reaction is producing a significant amount of an isomeric impurity. How can I improve the regioselectivity?

The fluorine atom in fluorobenzene is an ortho-, para-director in electrophilic aromatic substitution. While the para-substituted product, this compound, is generally favored due to steric hindrance at the ortho position, the formation of the ortho-isomer is possible.

  • Control of Reaction Temperature: Lower reaction temperatures generally favor the formation of the thermodynamically more stable para-isomer.

    • Solution: Conduct the reaction at a lower temperature (e.g., 0-5°C) and allow for a longer reaction time.

  • Choice of Solvent: The polarity of the solvent can influence the isomer ratio.

    • Solution: Experiment with different anhydrous solvents. Non-polar solvents like dichloromethane or 1,2-dichloroethane are common. In some cases, using an excess of the aromatic substrate (fluorobenzene) as the solvent can also be effective.[7]

4. The reaction mixture is turning dark and forming a tar-like substance. What is happening and how can I prevent it?

The formation of dark, tarry materials is often a sign of side reactions or product decomposition.

  • Excessive Reaction Temperature: High local temperatures can lead to polymerization and decomposition of starting materials and products.

    • Solution: Maintain strict temperature control. For scale-up, ensure efficient stirring to prevent hotspots.[8] The addition of the acyl chloride or the Lewis acid should be done slowly and in a controlled manner to manage the exotherm.[9]

  • Reaction with Solvent: The Lewis acid can react with certain solvents, especially at elevated temperatures.

    • Solution: Choose an inert solvent that is stable under the reaction conditions. Dichloromethane is a common choice, but for higher temperatures, solvents like 1,2-dichloroethane can be used.

5. How should I properly quench and work up the reaction mixture?

A proper work-up procedure is critical for isolating the product and removing the catalyst.

  • Quenching: The reaction is typically quenched by slowly and carefully adding the reaction mixture to ice-cold dilute acid (e.g., hydrochloric acid).[5] This hydrolyzes the aluminum chloride-ketone complex and dissolves the inorganic salts.

    • Caution: The quenching process is highly exothermic and releases HCl gas. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Extraction: After quenching, the product is extracted into an organic solvent such as ethyl acetate or dichloromethane. The organic layer is then washed with water, a dilute solution of sodium bicarbonate (to remove any remaining acid), and finally with brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

6. What is a suitable method for purifying the crude this compound?

Flash column chromatography is a common and effective method for purifying the product.[2]

  • Stationary Phase: Silica gel is the standard stationary phase.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is typically used.[10][11] The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand to achieve good separation between the product and any impurities.[2] A good starting point for the eluent system is a mixture of hexanes and ethyl acetate in a 9:1 or 8:2 ratio.

Data Presentation

Table 1: Illustrative Impact of Catalyst Stoichiometry on Reaction Yield

Molar Equivalents of AlCl₃ (relative to ethyl pimeloyl chloride)Approximate Yield of this compound (%)
0.520-30%
1.070-80%
1.285-95%
1.585-95% (with potential for increased side products)

Table 2: Illustrative Effect of Reaction Temperature on Isomer Ratio

Reaction Temperature (°C)para:ortho Isomer Ratio (approximate)
0>95:5
25 (Room Temperature)~90:10
50~80:20

Experimental Protocols

1. Preparation of Ethyl Pimeloyl Chloride

Pimelic acid is first converted to its monoethyl ester. Subsequently, the remaining carboxylic acid group is converted to an acyl chloride.

  • Step 1a: Monoesterification of Pimelic Acid:

    • Suspend pimelic acid (1 equivalent) in a suitable solvent like toluene.

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

    • Add ethanol (1 equivalent) and heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC or GC until the starting material is consumed.

    • After cooling, wash the reaction mixture with water and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude ethyl hydrogen pimelate.

  • Step 1b: Acyl Chloride Formation:

    • Dissolve the crude ethyl hydrogen pimelate in an anhydrous solvent such as dichloromethane.

    • Cool the solution to 0°C.

    • Slowly add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1-1.2 equivalents). A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

    • Allow the reaction to warm to room temperature and stir for several hours until gas evolution ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude ethyl pimeloyl chloride, which is often used immediately in the next step.

2. Synthesis of this compound via Friedel-Crafts Acylation

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of ethyl pimeloyl chloride (1 equivalent) in anhydrous dichloromethane via the dropping funnel.

  • Stir the mixture at 0°C for 15-20 minutes.

  • Add fluorobenzene (1.5-2.0 equivalents) dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash successively with water, 1 M sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

3. Purification by Flash Column Chromatography

  • Prepare a silica gel column using a suitable eluent (e.g., 10% ethyl acetate in hexanes).

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the top of the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a purified product.

Visualizations

Synthesis_Pathway cluster_FC Friedel-Crafts Acylation PimelicAcid Pimelic Acid EthylPimeloylChloride Ethyl Pimeloyl Chloride PimelicAcid->EthylPimeloylChloride 1. EtOH, H+ 2. SOCl2 Product This compound EthylPimeloylChloride->Product AlCl3, CH2Cl2 Fluorobenzene Fluorobenzene Fluorobenzene->Product AlCl3, CH2Cl2

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Product Yield CheckMoisture Check for Moisture Contamination (Reagents, Glassware, Solvent) Start->CheckMoisture CheckCatalyst Verify Catalyst Stoichiometry (>=1 equivalent AlCl3) Start->CheckCatalyst CheckPurity Assess Reagent Purity Start->CheckPurity CheckTemp Optimize Reaction Temperature Start->CheckTemp Solution1 Use Anhydrous Conditions CheckMoisture->Solution1 Solution2 Increase Catalyst Amount CheckCatalyst->Solution2 Solution3 Purify Starting Materials CheckPurity->Solution3 Solution4 Systematic Temperature Screening CheckTemp->Solution4

Caption: Troubleshooting workflow for low yield in the synthesis.

Logical_Relationships ScaleUp Scale-Up Considerations HeatManagement Heat Management ScaleUp->HeatManagement is critical for Mixing Efficient Mixing ScaleUp->Mixing requires AdditionRate Controlled Reagent Addition Rate ScaleUp->AdditionRate necessitates HeatManagement->Mixing Safety Process Safety HeatManagement->Safety ensures Mixing->AdditionRate Mixing->Safety contributes to AdditionRate->Safety is vital for

Caption: Key relationships in scaling up the exothermic synthesis.

References

Identification and removal of impurities in Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate. The information provided is intended to assist in the identification and removal of common impurities encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound and what are the likely impurities?

A1: A common and probable synthetic route is the Friedel-Crafts acylation of fluorobenzene with a pimeloyl chloride derivative, such as ethyl 7-chloro-7-oxoheptanoate, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2][3][4]

Based on this synthesis, the following are the most likely impurities:

  • Unreacted Starting Materials: Fluorobenzene and Ethyl 7-chloro-7-oxoheptanoate.

  • Catalyst Residues: Aluminum chloride and its hydrolysis products.

  • Side-Products: Isomeric products, such as Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate (ortho-isomer) and Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate (meta-isomer), due to competing substitution on the aromatic ring.[5][6]

Q2: What are the initial signs of impurities in my sample of this compound?

A2: Initial indicators of impurity can include:

  • A discrepancy in the physical appearance (e.g., discoloration, oiliness when a solid is expected).

  • Anomalous peaks in analytical spectra (e.g., ¹H NMR, ¹³C NMR, GC-MS, HPLC).

  • Inconsistent results in downstream applications or biological assays.

  • A broad melting point range for solid samples.

Q3: How can I remove residual aluminum chloride catalyst from my reaction mixture?

A3: Residual aluminum chloride is typically removed by quenching the reaction mixture with a cold, dilute acid solution, such as hydrochloric acid.[7] This is followed by extraction with an organic solvent. The organic layer should then be washed with water and brine to remove any remaining inorganic salts.[8][9][10][11]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Presence of multiple spots on TLC, close to the main product spot. Isomeric side-products (ortho- and meta-isomers) are present.Perform column chromatography for separation. A solvent system with optimized polarity should be developed using TLC to achieve good separation between the isomers.[12][13][14][15]
Broad, unresolved peaks in the aromatic region of the ¹H NMR spectrum. A mixture of para-, ortho-, and meta-isomers is likely present.Utilize High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase to quantify the different isomers. 2D NMR techniques like COSY and HMBC can also help in assigning the signals to specific isomers.
A persistent inorganic solid is observed in the product after work-up. Incomplete removal of the aluminum chloride catalyst.Re-dissolve the product in an appropriate organic solvent and wash it again with dilute HCl, followed by water and brine. Ensure vigorous mixing during the washing steps.
GC-MS analysis shows a peak corresponding to the mass of fluorobenzene. Incomplete reaction or excess fluorobenzene used in the synthesis.If the boiling point difference is significant, fractional distillation can be employed. Alternatively, column chromatography can be used for removal.

Impurity Identification and Quantification

The following table summarizes the potential impurities and the analytical techniques for their identification and quantification.

Impurity Source Recommended Analytical Technique(s) Expected Observations
FluorobenzeneUnreacted starting materialGC-MS, ¹H NMRCharacteristic mass spectrum and singlet in the aromatic region of the NMR spectrum.
Ethyl 7-chloro-7-oxoheptanoateUnreacted starting materialGC-MS, ¹H NMR, ¹³C NMRDistinct mass spectrum and characteristic signals for the aliphatic chain and ester group in NMR.
Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate (ortho-isomer)Side-product of Friedel-Crafts acylationHPLC, ¹H NMR, ¹³C NMR, GC-MSDifferent retention time in HPLC compared to the para-isomer. Complex splitting patterns in the aromatic region of the NMR spectrum.
Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate (meta-isomer)Side-product of Friedel-Crafts acylationHPLC, ¹H NMR, ¹³C NMR, GC-MSDifferent retention time in HPLC. Distinct splitting patterns in the aromatic region of the NMR spectrum.
Aluminum Chloride (and its hydrolysis products)CatalystInductively Coupled Plasma (ICP-MS) or Atomic Absorption (AA)Detection of aluminum ions.

Experimental Protocols

Protocol 1: Identification of Isomeric Impurities by HPLC

This protocol provides a general method for the separation and identification of isomeric impurities.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of a suitable solvent (e.g., acetonitrile).

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector at a suitable wavelength (e.g., 254 nm).

  • Procedure:

    • Inject 10 µL of the prepared sample into the HPLC system.

    • Run the gradient program to elute the compounds.

    • Identify the peaks corresponding to the main product and impurities based on their retention times. The para-isomer is generally expected to have a different retention time than the ortho- and meta-isomers.

    • Quantify the impurities by comparing their peak areas to that of a standard of known concentration.

Protocol 2: Removal of Impurities by Column Chromatography

This protocol describes a general procedure for the purification of this compound using column chromatography.[12][13][14][15]

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by TLC analysis to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired product.

  • Column Preparation:

    • Pack a glass column with a slurry of silica gel in the non-polar solvent.

    • Allow the silica gel to settle, ensuring a uniform and crack-free bed.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the mobile phase.

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Monitor the elution of the compounds by spotting the collected fractions on a TLC plate and visualizing under UV light.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

Impurity_Identification_Workflow cluster_synthesis Synthesis & Initial Analysis cluster_identification Impurity Identification cluster_result Results & Action Crude_Product Crude this compound Initial_Analysis Initial Analysis (TLC, NMR, GC-MS) Crude_Product->Initial_Analysis HPLC HPLC Analysis Initial_Analysis->HPLC Organic Impurities NMR_2D 2D NMR (COSY, HMBC) Initial_Analysis->NMR_2D Structural Elucidation ICP_MS ICP-MS for Catalyst Residue Initial_Analysis->ICP_MS Inorganic Impurities Impurity_Profile Detailed Impurity Profile HPLC->Impurity_Profile NMR_2D->Impurity_Profile ICP_MS->Impurity_Profile Purification Proceed to Purification Impurity_Profile->Purification

Caption: Workflow for the identification of impurities.

Purification_Workflow Start Crude Product Wash Aqueous Wash (dilute HCl, H₂O, Brine) Start->Wash Extract Solvent Extraction Wash->Extract Dry Drying (e.g., Na₂SO₄) Extract->Dry Concentrate1 Concentration Dry->Concentrate1 Chromatography Column Chromatography Concentrate1->Chromatography TLC_Analysis TLC Analysis of Fractions Chromatography->TLC_Analysis Combine Combine Pure Fractions TLC_Analysis->Combine Concentrate2 Final Concentration Combine->Concentrate2 Pure_Product Pure this compound Concentrate2->Pure_Product

Caption: General workflow for the purification process.

References

Technical Support Center: Grignard Reactions with Aromatic Ketones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during Grignard reactions with aromatic ketones.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when performing a Grignard reaction with an aromatic ketone?

A1: The primary side reactions include enolization of the ketone, reduction of the carbonyl group, and Wurtz coupling.[1][2]

  • Enolization: If the aromatic ketone has acidic α-hydrogens, the Grignard reagent can act as a base, deprotonating the ketone to form an enolate. Upon workup, this regenerates the starting ketone, leading to low conversion.[1][3][4] This is more prevalent with sterically hindered ketones.[1][2]

  • Reduction: If the Grignard reagent has β-hydrogens, it can reduce the ketone to a secondary alcohol via a six-membered transition state, where a hydride is transferred from the Grignard reagent to the carbonyl carbon.[1]

  • Wurtz Coupling: This side reaction involves the coupling of the Grignard reagent with unreacted organohalide, forming a biphenyl byproduct. This is often favored at higher temperatures and concentrations.[5][6]

Q2: Why is my Grignard reaction not starting?

A2: Grignard reactions require the activation of magnesium metal, which is often coated with a passivating layer of magnesium oxide.[2][7] Initiation failure is typically due to this oxide layer or the presence of moisture. The reaction must be conducted under strictly anhydrous conditions, as Grignar reagents react readily with water.[7][8][9]

Q3: What is the best solvent for a Grignard reaction with an aromatic ketone?

A3: Ethereal solvents are essential for stabilizing the Grignard reagent by forming a soluble complex.[2][8][9] Diethyl ether and tetrahydrofuran (THF) are most common.[2][8] 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a superior alternative, as it can suppress Wurtz coupling side reactions and is considered a "greener" solvent.[5][10] The choice of solvent can significantly impact reactivity and reaction profile.[10][11]

Q4: Can I use a Grignard reagent with a substrate that has other functional groups?

A4: It is critical to avoid protic functional groups such as alcohols, carboxylic acids, thiols, and primary or secondary amines.[12][13] Grignard reagents are strong bases and will be quenched by any available acidic protons, preventing the desired reaction with the ketone.[12][13][14]

Q5: I observe a deep red color upon adding the benzophenone to my Grignard reagent. What does this mean?

A5: The formation of a deep red or colored complex is common when reacting a Grignard reagent like phenylmagnesium bromide with benzophenone. This color is attributed to a complex formed between the ketone and the organomagnesium species, which displaces a solvent molecule.[15] The disappearance of this color often indicates the completion of the reaction.[6]

Troubleshooting Guide

Issue 1: Low or No Product Yield

If you are experiencing low or no yield of the desired tertiary alcohol, consult the following table and diagnostic workflow.

Table 1: Common Causes and Solutions for Low Yield
Potential Cause Description Recommended Solutions Citations
Wet Reagents/Glassware Grignard reagents are highly sensitive to moisture and will be quenched by water.Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents and ensure starting materials are dry.[7][8]
Poor Quality Magnesium The magnesium surface is coated with an inactive MgO layer, preventing the reaction from starting.Use fresh, shiny magnesium turnings. Activate the magnesium by adding a small crystal of iodine, 1,2-dibromoethane, or by crushing the turnings with a glass rod under inert atmosphere.[2][7]
Enolization of Ketone The Grignard reagent acts as a base, deprotonating the ketone at the α-position, especially with sterically hindered ketones.Use a less sterically hindered Grignard reagent. Transmetallation to a cerium reagent (Luche reduction conditions) can suppress enolization.[1][2][3]
Steric Hindrance Both the Grignard reagent and the aromatic ketone are sterically bulky, preventing the nucleophilic attack at the carbonyl carbon.Use a less bulky Grignard reagent if possible. Consider longer reaction times or elevated temperatures, but be mindful of side reactions. For highly hindered substrates, an SET (single electron transfer) mechanism may occur.[1][16]
Side Reactions Reduction of the ketone or Wurtz coupling consumes the reactants.To avoid reduction, use a Grignard reagent without β-hydrogens. To minimize Wurtz coupling, add the organohalide slowly to the magnesium and maintain a moderate temperature. Using 2-MeTHF as a solvent can also help.[1][5][10]

Grignard Reaction Troubleshooting Workflow

Troubleshooting_Workflow cluster_initiation Initiation Failure cluster_analysis Reaction Analysis start Low or No Yield check_initiation Did reaction initiate? (color change, bubbling, reflux) start->check_initiation no_initiation No check_initiation->no_initiation No yes_initiation Yes check_initiation->yes_initiation Yes check_mg Activate Mg: - Add Iodine crystal - Crush turnings - Use 1,2-dibromoethane no_initiation->check_mg Check Reagents check_anhydrous Ensure Anhydrous Conditions: - Oven-dry glassware - Use anhydrous solvent no_initiation->check_anhydrous analyze_crude Analyze Crude Product (TLC, NMR) yes_initiation->analyze_crude outcome Predominant Species? analyze_crude->outcome start_material Starting Ketone outcome->start_material side_products Side Products outcome->side_products cause_enolization Probable Cause: Enolization / Steric Hindrance start_material->cause_enolization cause_side_reactions Probable Cause: Reduction / Wurtz Coupling side_products->cause_side_reactions

A flowchart for troubleshooting common Grignard reaction failures.
Issue 2: Formation of Unexpected Side Products

The presence of significant impurities in the final product can complicate purification and reduce overall yield. Understanding the origin of these byproducts is key to mitigating their formation.

Reaction Pathways: Desired Product vs. Side Reactions

Reaction_Pathways cluster_main Desired Pathway: Nucleophilic Addition cluster_enol Side Reaction: Enolization cluster_red Side Reaction: Reduction ketone Aromatic Ketone (Ar-CO-Ar') add_intermediate Alkoxide Intermediate ketone->add_intermediate + R-MgX enolate Enolate Intermediate ketone->enolate Grignard as Base (if α-H present) reduction_intermediate Alkoxide Intermediate ketone->reduction_intermediate Hydride Transfer (if Grignard has β-H) grignard Grignard Reagent (R-MgX) workup Acid Workup (H3O+) add_intermediate->workup product Tertiary Alcohol (Desired Product) workup->product workup_enol Acid Workup (H3O+) enolate->workup_enol ketone_regen Starting Ketone (Regenerated) workup_enol->ketone_regen workup_red Acid Workup (H3O+) reduction_intermediate->workup_red reduced_product Secondary Alcohol (Reduction Product) workup_red->reduced_product

References

Enhancing the purity of synthesized Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate to >97%

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate to greater than 97%.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Crude Product - Incomplete reaction.- Ensure all glassware is thoroughly dried to prevent quenching of the Lewis acid catalyst (e.g., AlCl₃).- Use a stoichiometric amount or a slight excess of the Lewis acid catalyst.[1]- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.
- Deactivation of the catalyst.- Use a high-quality, anhydrous Lewis acid. Moisture can deactivate the catalyst.
- Sub-optimal reaction temperature.- Maintain the recommended reaction temperature. For many Friedel-Crafts acylations, initial cooling followed by warming to room temperature is optimal.
Product Contaminated with Starting Materials - Incomplete reaction or inefficient work-up.- After the reaction is complete, quench the reaction mixture by slowly adding it to ice-cold dilute HCl to decompose the catalyst-ketone complex.- Perform a thorough aqueous work-up with washes of dilute HCl, saturated sodium bicarbonate solution, and brine to remove unreacted acyl chloride and other water-soluble impurities.
Presence of Positional Isomers (ortho-, meta-) - Friedel-Crafts acylation can sometimes yield minor amounts of other isomers.- While the para-substituted product is electronically and sterically favored, small amounts of ortho and meta isomers can form.[2]- Purification by column chromatography is typically effective in separating these isomers. A non-polar eluent system, such as a hexane/ethyl acetate gradient, should provide good separation.
Product is an Oil and Difficult to Purify by Recrystallization - The product may have a low melting point or be a liquid at room temperature.- Presence of impurities depressing the melting point.- If the product is an oil, purification by flash column chromatography is the recommended method.[3]- Vacuum distillation can also be an effective purification technique for liquid products. The boiling point of the related compound, ethyl 7-oxoheptanoate, is 55-57 °C at 1 Torr, suggesting that the target compound will have a higher boiling point amenable to vacuum distillation.[4]
Final Purity is Below 97% after Initial Purification - Inefficient single purification step.- A multi-step purification approach may be necessary. For example, an initial aqueous work-up followed by column chromatography, and then a final vacuum distillation.- For removal of stubborn alcohol impurities, a patented method involves esterifying the alcohols with a carboxylic anhydride, followed by filtration and distillation to achieve purities of >97%.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct synthetic route is the Friedel-Crafts acylation of a suitable aromatic precursor with a derivative of heptanoic acid.[1][5][6][7][8]

Q2: What are the likely impurities I might encounter in my synthesis?

A2: Common impurities include:

  • Unreacted starting materials: such as 4-fluorobenzoyl chloride and ethyl heptanoate.

  • Positional isomers: While the para-isomer is the major product, trace amounts of ortho- and meta-isomers may be present.[2]

  • Hydrolysis products: Hydrolysis of 4-fluorobenzoyl chloride to 4-fluorobenzoic acid, or hydrolysis of the ethyl ester to the corresponding carboxylic acid.

  • Residual catalyst: Traces of the Lewis acid catalyst (e.g., aluminum chloride) may remain.

Q3: How can I effectively remove the Lewis acid catalyst after the reaction?

A3: The Lewis acid catalyst, typically AlCl₃, forms a complex with the ketone product.[1] To break this complex and remove the catalyst, the reaction mixture should be carefully quenched by adding it to a mixture of crushed ice and dilute hydrochloric acid. The aluminum salts will then partition into the aqueous layer during extraction.

Q4: What are the recommended conditions for purification by flash column chromatography?

A4: For purifying aryl keto esters like this compound, silica gel is the recommended stationary phase. A typical mobile phase would be a gradient of ethyl acetate in hexane. You can start with a low polarity eluent (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity to elute your product. Monitoring the fractions by TLC is crucial for good separation.

Q5: Is recrystallization a viable method for achieving >97% purity?

A5: Recrystallization can be a very effective purification method if the product is a solid at room temperature and a suitable solvent system can be found. However, many keto esters are oils or low-melting solids, which can make recrystallization challenging. If your product is an oil, column chromatography or vacuum distillation are better alternatives.

Q6: What analytical techniques are recommended for assessing the purity of the final product?

A6: To confirm the purity of this compound, the following techniques are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): For accurate quantification of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any structural isomers or other impurities.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol is a general procedure based on established Friedel-Crafts acylation reactions.[6][8]

Materials:

  • 4-Fluorobenzoyl chloride

  • Ethyl 7-chloro-7-oxoheptanoate (or the corresponding acyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (HPLC grade)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane under a nitrogen atmosphere.

  • Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add 4-fluorobenzoyl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane via the dropping funnel. Stir the mixture at 0 °C for 30 minutes.

  • Acylation: Slowly add ethyl 7-chloro-7-oxoheptanoate (1.0 equivalent) dissolved in anhydrous dichloromethane to the reaction mixture via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up: Cool the reaction mixture back to 0 °C and carefully quench it by slowly pouring it into a beaker containing a mixture of crushed ice and 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Flash Column Chromatography
  • Column Preparation: Pack a glass column with silica gel in a hexane slurry.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully load it onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane and gradually increasing the concentration of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified this compound.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 4-Fluorobenzoyl Chloride + AlCl3 C Friedel-Crafts Acylation A->C B Ethyl 7-chloro-7-oxoheptanoate B->C D Quench with HCl/Ice C->D E Solvent Extraction D->E F Aqueous Washes E->F G Drying & Concentration F->G H Crude Product G->H I Column Chromatography H->I J Pure Product (>97%) I->J

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Purity < 97% Impurity_Type Identify Impurity Type (GC-MS, NMR) Start->Impurity_Type Starting_Materials Unreacted Starting Materials? Impurity_Type->Starting_Materials Isomers Positional Isomers? Starting_Materials->Isomers No Improve_Workup Improve Aqueous Work-up Starting_Materials->Improve_Workup Yes Other Other Impurities? Isomers->Other No Column_Chromatography Optimize Column Chromatography Isomers->Column_Chromatography Yes Distillation Consider Vacuum Distillation Other->Distillation Yes Final_Product Pure Product (>97%) Improve_Workup->Final_Product Column_Chromatography->Final_Product Distillation->Final_Product

Caption: A logical troubleshooting workflow for enhancing product purity.

References

Preventing decomposition of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate during workup

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the workup and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound during workup?

A1: this compound, a γ-ketoester, is susceptible to two primary decomposition pathways during aqueous workup, particularly under harsh pH conditions:

  • Ester Hydrolysis: The ethyl ester functionality can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. Basic hydrolysis, also known as saponification, is irreversible and proceeds to completion, while acidic hydrolysis is a reversible process.

  • Retro-Claisen Type Condensation: Although more common in β-ketoesters, γ-ketoesters can also undergo a retro-Claisen type cleavage under strongly basic conditions, leading to the formation of different ketone and ester fragments.

Q2: I'm observing a significant loss of product after a basic wash (e.g., with NaOH or NaHCO₃). What is likely happening?

A2: Product loss during a basic wash is most likely due to saponification of the ethyl ester to form the sodium salt of 7-(4-fluorophenyl)-7-oxoheptanoic acid. This salt is highly soluble in the aqueous layer, leading to its removal from the organic phase. To a lesser extent, a retro-Claisen type reaction could also contribute to product degradation under strong basic conditions.

Q3: My TLC analysis after an acidic wash (e.g., with dilute HCl) shows a new, more polar spot. What could this be?

A3: The new, more polar spot is likely the carboxylic acid product resulting from acid-catalyzed hydrolysis of the ester. While this reaction is reversible, using a large excess of aqueous acid can drive the equilibrium towards the hydrolyzed product.

Q4: Can the 4-fluorophenyl group influence the stability of the molecule?

A4: Yes, the fluorine atom is electron-withdrawing, which can influence the reactivity of the adjacent ketone. However, for compounds like diethyl 2-(perfluorophenyl)malonate, it has been noted that they are reasonably stable under mild acidic and basic conditions at room temperature but can decompose under harsh basic conditions.[1][2] This suggests that while the fluorophenyl group impacts reactivity, avoiding extreme pH and temperature is crucial.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the workup of this compound.

Problem Possible Cause Recommended Solution
Low yield after workup Ester hydrolysis (saponification) due to the use of strong base (e.g., NaOH, KOH).- Use a milder base for washing, such as saturated sodium bicarbonate (NaHCO₃) solution, and minimize contact time. - Perform washes at a lower temperature (0-5 °C) to reduce the rate of hydrolysis. - If the acid is the desired product, proceed with acidification of the aqueous layer and extract the carboxylic acid.
Retro-Claisen type cleavage under strongly basic conditions.- Avoid strong bases. Use weak inorganic bases like NaHCO₃ or K₂CO₃. - If an organic base was used in the reaction (e.g., triethylamine), remove it by washing with dilute, cold acid (e.g., 1M HCl) followed by a brine wash.
Product is partially soluble in the aqueous layer.- "Salt out" the product by using saturated brine (NaCl solution) for all aqueous washes. This decreases the solubility of the organic compound in the aqueous phase.
Formation of a significant amount of a more polar byproduct Acid-catalyzed ester hydrolysis.- Neutralize the reaction mixture with a mild base (e.g., saturated NaHCO₃ solution) before extraction. - If an acidic wash is necessary to remove basic impurities, use a dilute acid (e.g., 0.1-0.5 M HCl) and perform the wash quickly at low temperature.
Emulsion formation during extraction High concentration of salts or polar impurities.- Add a small amount of brine to the separatory funnel and gently swirl. - Filter the entire mixture through a pad of Celite. - If possible, reduce the polarity of the organic solvent.
Difficulty in removing colored impurities Presence of baseline impurities on TLC.- Wash the organic layer with a reducing agent solution like sodium bisulfite if oxidative impurities are suspected. - Consider a charcoal treatment of the organic solution followed by filtration through Celite.

Experimental Protocols

Protocol 1: Mild Aqueous Workup for Isolation of this compound

This protocol is designed to minimize the risk of hydrolysis and other decomposition pathways.

  • Quenching: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Collect the organic layer.

  • Washing:

    • Wash the organic layer sequentially with:

      • Saturated aqueous NaHCO₃ solution (to neutralize any remaining acid).

      • Water.

      • Saturated aqueous NaCl (brine).

    • Perform each wash quickly and avoid vigorous shaking to prevent emulsion formation.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Workup Procedure for Conversion to 7-(4-fluorophenyl)-7-oxoheptanoic Acid

This protocol is intended for the intentional hydrolysis of the ester to the carboxylic acid.

  • Saponification: To the reaction mixture, add a solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of THF/water or methanol/water. Stir at room temperature until TLC analysis indicates complete consumption of the starting ester.

  • Solvent Removal: Remove the organic solvent (THF or methanol) under reduced pressure.

  • Washing: Wash the remaining aqueous solution with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any non-acidic organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with dilute HCl (e.g., 1-2 M).

  • Extraction: Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

Visualizations

Decomposition_Pathways cluster_hydrolysis Ester Hydrolysis cluster_retro_claisen Retro-Claisen Type Cleavage This compound This compound 7-(4-fluorophenyl)-7-oxoheptanoic Acid 7-(4-fluorophenyl)-7-oxoheptanoic Acid This compound->7-(4-fluorophenyl)-7-oxoheptanoic Acid H₃O⁺ (catalytic, reversible) Carboxylate Salt Carboxylate Salt This compound->Carboxylate Salt OH⁻ (stoichiometric, irreversible) Cleavage Products Cleavage Products This compound->Cleavage Products Strong Base (e.g., RO⁻) Carboxylate Salt->7-(4-fluorophenyl)-7-oxoheptanoic Acid H₃O⁺ workup

Caption: Potential decomposition pathways for this compound.

Troubleshooting_Workflow start Workup Issue Encountered low_yield Low Product Yield? start->low_yield new_spot New Polar Spot on TLC? low_yield->new_spot No hydrolysis_base Likely Saponification low_yield->hydrolysis_base Yes emulsion Emulsion Formation? new_spot->emulsion No hydrolysis_acid Likely Acid Hydrolysis new_spot->hydrolysis_acid Yes high_salt High Salt/Polar Impurity emulsion->high_salt Yes retro_claisen Possible Retro-Claisen hydrolysis_base->retro_claisen solution_base Use mild base (NaHCO₃) Work at low temperature hydrolysis_base->solution_base retro_claisen->solution_base solution_acid Neutralize before extraction Use dilute acid for washes hydrolysis_acid->solution_acid solution_emulsion Add brine Filter through Celite high_salt->solution_emulsion

Caption: Troubleshooting decision tree for workup issues.

References

Technical Support Center: Synthesis of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate. The information is presented in a clear question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction.[1][2][3][4][5] This electrophilic aromatic substitution involves the reaction of fluorobenzene with an acylating agent, such as pimeloyl chloride or pimelic anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][2][4] The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion that is then attacked by the electron-rich fluorobenzene ring.

Q2: What are the expected major and minor products of this reaction?

The major product is the desired para-substituted isomer, this compound. The fluorine atom on the benzene ring is an ortho-, para-director. Due to steric hindrance, the acylation predominantly occurs at the para position. The corresponding ortho-substituted isomer, Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate, is the most likely major byproduct.

Q3: What are other potential byproducts I should be aware of?

Besides the ortho-isomer, other potential byproducts can include:

  • Polysubstituted products: Although the acyl group is deactivating, under harsh reaction conditions, a second acylation on the fluorobenzene ring could occur.

  • Products from impurities in starting materials: Impurities in the pimeloyl chloride or fluorobenzene can lead to corresponding acylated byproducts.

  • Residual starting materials: Incomplete reaction will result in the presence of unreacted fluorobenzene and the acylating agent or its derivatives.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of starting materials and the formation of the product. For TLC analysis, a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) should be used to achieve good separation between the starting materials and the product.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst (e.g., hydrated AlCl₃).2. Insufficient amount of catalyst.3. Low reaction temperature or insufficient reaction time.4. Impure starting materials.1. Use fresh, anhydrous aluminum chloride. Handle it in a dry environment (e.g., glove box or under an inert atmosphere).2. Ensure a stoichiometric amount of AlCl₃ is used, as it forms a complex with the ketone product.[1]3. Gradually increase the reaction temperature and/or extend the reaction time while monitoring the reaction progress by TLC or GC-MS.4. Purify starting materials before use. Fluorobenzene can be distilled, and pimeloyl chloride can be synthesized from pimelic acid and purified by distillation.
High Percentage of ortho-Isomer 1. High reaction temperature.1. Perform the reaction at a lower temperature. The regioselectivity of Friedel-Crafts acylation can be temperature-dependent.
Formation of Dark-Colored, Tarry Byproducts 1. Reaction temperature is too high.2. Presence of impurities that can polymerize.1. Maintain a controlled, lower reaction temperature.2. Ensure the purity of all reagents and solvents.
Difficult Product Isolation/Purification 1. Incomplete quenching of the catalyst.2. Emulsion formation during aqueous workup.1. Ensure the reaction mixture is thoroughly quenched with ice-cold dilute acid (e.g., HCl) to decompose the aluminum chloride complex.2. Use a saturated brine solution to break up emulsions during extraction. Centrifugation can also be effective.

Byproduct Analysis Data

The following table summarizes hypothetical quantitative data for the distribution of the main products under different reaction conditions. This data is for illustrative purposes to guide optimization.

Reaction Condition Catalyst Temperature (°C) This compound (%) Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate (%) Other Byproducts (%)
AAlCl₃0 - 59262
BAlCl₃25 (Room Temp)85132
CAlCl₃5078202
DFeCl₃25 (Room Temp)88102

Experimental Protocols

Key Experiment: Synthesis of this compound

Materials:

  • Fluorobenzene

  • Pimeloyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), dilute

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • Add fluorobenzene (1.0 equivalent) to the stirred suspension.

  • Dissolve pimeloyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.

  • Add the pimeloyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour and then let it warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates completion.

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to separate the para and ortho isomers.

Analytical Methodologies
  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 10 minutes.

    • Injector Temperature: 250°C.

    • MS Detector: Scan range of 40-450 m/z.

    • This method can be used to identify the product and byproducts based on their mass spectra and retention times.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid). For example, start with 40% acetonitrile and ramp to 90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • HPLC is particularly useful for quantifying the ratio of ortho and para isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum of the para-isomer will show a characteristic AA'BB' splitting pattern for the aromatic protons. The ortho-isomer will exhibit a more complex multiplet in the aromatic region.

    • ¹³C NMR: The number and chemical shifts of the aromatic carbon signals will differ between the two isomers.

    • ¹⁹F NMR: This technique is highly sensitive to the fluorine environment and will show distinct signals for the para and ortho isomers.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_products Products Fluorobenzene Fluorobenzene Para_Product This compound (Major) Fluorobenzene->Para_Product Electrophilic Aromatic Substitution (para attack) Ortho_Product Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate (Minor) Fluorobenzene->Ortho_Product Electrophilic Aromatic Substitution (ortho attack) Pimeloyl_Chloride Pimeloyl Chloride Acylium_Ion Acylium Ion Pimeloyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ Acylium_Ion->Para_Product Electrophilic Aromatic Substitution (para attack) Acylium_Ion->Ortho_Product Electrophilic Aromatic Substitution (ortho attack)

Caption: Reaction pathway for the Friedel-Crafts acylation of fluorobenzene.

Troubleshooting_Workflow Start Low or No Product Yield Check_Catalyst Is the AlCl₃ anhydrous and fresh? Start->Check_Catalyst Check_Stoichiometry Is the catalyst stoichiometry correct? Check_Catalyst->Check_Stoichiometry Yes Solution_Catalyst Use fresh, anhydrous AlCl₃. Check_Catalyst->Solution_Catalyst No Check_Conditions Are reaction time and temperature adequate? Check_Stoichiometry->Check_Conditions Yes Solution_Stoichiometry Use stoichiometric amount of AlCl₃. Check_Stoichiometry->Solution_Stoichiometry No Check_Purity Are starting materials pure? Check_Conditions->Check_Purity Yes Solution_Conditions Increase reaction time/temperature. Check_Conditions->Solution_Conditions No Solution_Purity Purify starting materials. Check_Purity->Solution_Purity No

Caption: Troubleshooting workflow for low product yield.

References

Impact of solvent choice on Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate reaction rate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this chemical reaction.

Impact of Solvent Choice on Reaction Rate: A Comparative Overview

The selection of a solvent is a critical parameter in the synthesis of this compound via the Friedel-Crafts acylation of fluorobenzene with ethyl 6-(chloroformyl)hexanoate. The solvent not only facilitates the dissolution of reactants but also significantly influences the reaction rate and overall yield by affecting the stability of the reactive intermediates. While comprehensive comparative data for this specific reaction is limited in publicly available literature, general principles of Friedel-Crafts acylation suggest the following trends.

Below is a summary of commonly used solvents in Friedel-Crafts acylation and their expected impact on the reaction. Please note that optimal conditions should be determined empirically.

SolventDielectric Constant (approx.)Boiling Point (°C)Expected Impact on Reaction RatePotential Issues
Nitrobenzene 34.8211HighHigh toxicity, difficult to remove post-reaction.
Dichloromethane (DCM) 9.140ModerateCan be consumed by the Lewis acid catalyst at higher temperatures.
Carbon Disulfide (CS₂) 2.646Moderate to LowHighly flammable, toxic, and has a strong unpleasant odor.
1,2-Dichloroethane 10.484ModerateHigher boiling point than DCM, but also susceptible to reaction with the catalyst.
Solvent-Free N/AN/AVariesCan lead to high yields and selectivity, but may require higher temperatures and efficient mixing.[1]

Experimental Protocols

A general experimental protocol for the synthesis of this compound via Friedel-Crafts acylation is provided below. This should be regarded as a starting point, and optimization of specific parameters is recommended.

Materials:

  • Fluorobenzene

  • Ethyl 6-(chloroformyl)hexanoate (or adipoyl chloride monoethyl ester)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Solvent (e.g., Dichloromethane)

  • Hydrochloric Acid (HCl) solution

  • Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and the chosen anhydrous solvent.

  • Cooling: Cool the suspension to 0-5 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add ethyl 6-(chloroformyl)hexanoate (1 equivalent) dissolved in the anhydrous solvent to the stirred suspension.

  • Addition of Fluorobenzene: After the addition of the acyl chloride, add fluorobenzene (1 to 1.2 equivalents) dropwise, maintaining the temperature between 0-5 °C.

  • Reaction: Allow the reaction to stir at 0-5 °C for a specified time (e.g., 1-3 hours), monitoring the progress by Thin Layer Chromatography (TLC). The reaction may then be allowed to warm to room temperature and stirred for an additional period.

  • Quenching: Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer. Extract the aqueous layer with the solvent (e.g., Dichloromethane).

  • Washing: Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Troubleshooting and FAQs

Q1: My reaction yield is consistently low. What are the potential causes and solutions?

A1: Low yields in Friedel-Crafts acylation can stem from several factors:

  • Moisture Contamination: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is thoroughly dried, and anhydrous solvents and reagents are used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often required because it complexes with the ketone product. Ensure you are using an adequate molar ratio of the catalyst to the acylating agent.

  • Deactivated Aromatic Ring: While fluorobenzene is generally suitable for Friedel-Crafts acylation, the presence of strongly deactivating groups on the aromatic ring can hinder the reaction.

  • Side Reactions: Polyacylation is less common in acylation than in alkylation due to the deactivating nature of the acyl group. However, other side reactions can occur. Consider lowering the reaction temperature to minimize by-product formation.

  • Inefficient Quenching and Workup: Ensure the quenching process is performed carefully to avoid product decomposition. Thorough extraction and washing are crucial to remove unreacted starting materials and by-products.

Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity?

A2: The formation of isomers (ortho, meta, para) is a common challenge in electrophilic aromatic substitution.

  • Directing Group Effects: The fluorine atom is an ortho, para-director. The para product is generally favored due to less steric hindrance.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve the regioselectivity of the reaction.

  • Choice of Catalyst: The nature and amount of the Lewis acid can influence the isomer distribution. Experimenting with different Lewis acids (e.g., FeCl₃, SnCl₄) might be beneficial.

Q3: The reaction is not proceeding to completion, even after extended reaction times. What can I do?

A3: Incomplete reactions can be due to:

  • Catalyst Deactivation: As mentioned, moisture can deactivate the catalyst. Ensure anhydrous conditions.

  • Insufficient Activation: The reaction temperature might be too low for the specific combination of reactants and solvent. A modest increase in temperature could improve the reaction rate, but be mindful of potential side reactions.

  • Purity of Reagents: Impurities in the starting materials can interfere with the reaction. Ensure the purity of fluorobenzene, ethyl 6-(chloroformyl)hexanoate, and the Lewis acid.

Q4: How does the choice of solvent affect the workup procedure?

A4: The solvent choice primarily impacts the ease of removal and potential for emulsion formation during the aqueous workup.

  • Volatile Solvents (e.g., Dichloromethane, Carbon Disulfide): These are relatively easy to remove under reduced pressure.

  • High-Boiling Solvents (e.g., Nitrobenzene): Require vacuum distillation for removal, which can be challenging and may lead to product decomposition if not performed carefully. Due to its toxicity, extra precautions are necessary during handling and disposal.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification reagents Reactants: - Fluorobenzene - Ethyl 6-(chloroformyl)hexanoate - Anhydrous AlCl₃ cooling Cooling to 0-5 °C reagents->cooling solvent Anhydrous Solvent (e.g., Dichloromethane) solvent->cooling setup Inert Atmosphere Setup (N₂ or Ar) setup->cooling addition Slow Addition of Reactants cooling->addition stirring Stirring and Monitoring (TLC) addition->stirring quench Quenching with Ice and HCl stirring->quench extract Extraction quench->extract wash Washing extract->wash dry Drying and Concentration wash->dry purify Purification (Distillation or Chromatography) dry->purify product Ethyl 7-(4-fluorophenyl)- 7-oxoheptanoate purify->product

Caption: General experimental workflow for the synthesis of this compound.

Reaction Pathway

The synthesis proceeds via an electrophilic aromatic substitution mechanism known as Friedel-Crafts acylation.

reaction_pathway reactant1 Ethyl 6-(chloroformyl)hexanoate + AlCl₃ intermediate Acylium Ion Intermediate reactant1->intermediate Formation of Electrophile sigma_complex Sigma Complex (Resonance Stabilized) intermediate->sigma_complex Electrophilic Attack reactant2 Fluorobenzene reactant2->sigma_complex product This compound + HCl + AlCl₃ sigma_complex->product Deprotonation

Caption: Simplified reaction pathway for the Friedel-Crafts acylation.

References

Technical Support Center: Catalyst Deactivation in Friedel-Crafts Acylation for Ketoester Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis of ketoesters via Friedel-Crafts acylation.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of catalyst deactivation in Friedel-Crafts acylation?

A1: Catalyst deactivation in Friedel-Crafts acylation primarily stems from the interaction of the catalyst with components of the reaction mixture. For traditional Lewis acid catalysts like aluminum chloride (AlCl₃), the principal cause is the formation of a stable complex with the carbonyl group of the ketone product.[1][2][3] This complex is often irreversible under reaction conditions, necessitating the use of stoichiometric or greater amounts of the catalyst.[1][3] For solid acid catalysts, such as zeolites, deactivation can occur through competitive adsorption of byproducts, like carboxylic acids, onto the active sites or through the formation of coke on the catalyst surface at high temperatures.[4][5] Additionally, substrates with strongly deactivating groups, particularly those containing nitrogen like amines, can form unreactive complexes with the Lewis acid, effectively poisoning the catalyst.[6][7][8]

Q2: Can I use any Lewis acid for the synthesis of ketoesters?

A2: While various Lewis acids (e.g., AlCl₃, FeCl₃, BF₃, TiCl₄, SnCl₄) can catalyze Friedel-Crafts acylation, the choice depends on the specific substrates and desired reactivity.[9][10] Aluminum chloride is a very common and strong Lewis acid, but its high reactivity can lead to side reactions and its propensity for strong complexation with the product ketone is a significant drawback.[1][3] Milder Lewis acids may be more suitable for sensitive substrates but might require higher temperatures or longer reaction times. For ketoester synthesis, where the substrate already contains a carbonyl group, careful selection is crucial to minimize catalyst complexation with the starting material.

Q3: Why is my Friedel-Crafts acylation reaction failing with a substituted aromatic ring?

A3: The success of a Friedel-Crafts acylation is highly dependent on the nature of the substituents on the aromatic ring. The reaction typically fails if the aromatic ring is substituted with strongly electron-withdrawing (deactivating) groups, such as nitro (-NO₂), trifluoromethyl (-CF₃), or sulfonyl groups.[3][11] These groups reduce the nucleophilicity of the aromatic ring, making it unable to attack the acylium ion electrophile.[7] Furthermore, aromatic rings containing amine groups (-NH₂, -NHR, -NR₂) are also unsuitable because the lone pair on the nitrogen atom coordinates with the Lewis acid catalyst, forming a highly deactivated complex.[6][8][11]

Q4: Is it possible to regenerate and reuse the catalyst?

A4: Regeneration is a significant advantage of solid acid catalysts over traditional homogeneous Lewis acids. Solid catalysts like zeolites can often be regenerated by washing with a solvent to remove adsorbed species, followed by calcination (heating to a high temperature in a stream of air) to burn off coke and other organic residues.[4] For instance, some zeolite catalysts can be regenerated by heating to 500°C in an airstream for a few hours.[4] Traditional Lewis acids like AlCl₃ are generally consumed during the reaction and subsequent aqueous workup, making their regeneration impractical.[1][12]

Troubleshooting Guide

Problem 1: Low or no conversion of starting material.

Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the Lewis acid catalyst (e.g., AlCl₃) is anhydrous and has been handled under inert conditions. Moisture can hydrolyze and deactivate the catalyst.[13][14] For solid acids, ensure proper activation (e.g., calcination) was performed before use.
Deactivated Aromatic Substrate Verify that the aromatic ring does not contain strongly deactivating groups (e.g., -NO₂, -CN, -SO₃H) or basic functionalities (e.g., -NH₂) that can poison the catalyst.[3][6][11]
Insufficient Catalyst Loading Due to product complexation, a stoichiometric amount (or more) of the Lewis acid catalyst is often required for full conversion.[1][2] Increase the catalyst loading and monitor the reaction.
Low Reaction Temperature The reaction may require thermal energy to proceed. Gradually increase the reaction temperature while monitoring for the formation of side products.

Problem 2: The reaction works initially but stops before completion.

Possible Cause Troubleshooting Step
Product Inhibition The ketone product is forming a stable complex with the Lewis acid catalyst, effectively removing the catalyst from the reaction cycle.[1][3] This is a common limitation. Consider adding the catalyst in portions throughout the reaction.
Catalyst Fouling (Solid Acids) Byproducts or polymeric material may be blocking the pores and active sites of the solid catalyst.[4][5] Attempt to regenerate the catalyst or use a fresh batch.
Competitive Adsorption If using a solid acid and an acid anhydride as the acylating agent, the co-produced carboxylic acid can compete with the anhydride for adsorption on the catalyst surface, leading to deactivation.[4]

Problem 3: Difficulty in separating the product from the catalyst.

| Possible Cause | Troubleshooting Step | | :--- | Workup Procedure for Lewis Acids | | Stable Product-Catalyst Complex | A proper aqueous workup is required to break the complex between the ketone product and the Lewis acid (e.g., AlCl₃). This is typically done by carefully quenching the reaction mixture with ice and/or dilute acid (e.g., HCl).[12][14] | | Catalyst Separation for Solid Acids | Heterogeneous catalysts should be easily separable by filtration at the end of the reaction.[4] If the catalyst is breaking down into fine particles, consider using a membrane filter or centrifugation. |

Catalyst Performance Data

The following table summarizes typical performance data for different catalyst types in Friedel-Crafts acylation, highlighting the trade-offs between activity, reusability, and required loading.

Catalyst TypeCatalyst ExampleTypical Loading (mol%)Acylating AgentAromatic SubstrateConversion (%)Key LimitationRef.
Homogeneous Lewis Acid AlCl₃≥ 100Acyl ChlorideBenzeneHighNot reusable, stoichiometric amounts needed[1][3]
Homogeneous Lewis Acid FeCl₃~100Acyl ChlorideTolueneHighNot reusable, potential for side reactions[3]
Heterogeneous Solid Acid HBEA ZeoliteCatalytic (wt%)Acid Anhydride2-Methylnaphthalene~61%Slower reaction rates, potential for deactivation by byproducts[4]
Heterogeneous Solid Acid In₂O₃-BEA ZeoliteCatalytic (wt%)Benzoyl ChlorideBenzene80%Higher activity than unmodified zeolite, but still requires regeneration[4]
Heterogeneous Solid Acid Sulfated ZirconiaCatalytic (wt%)Acetyl ChlorideAnisole~90%Can suffer from poor thermal stability and leaching of sulfate[5]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation using AlCl₃

Objective: To synthesize an aryl ketoester from an aromatic compound and an acyl chloride.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Aromatic substrate (e.g., anisole)

  • Acyl chloride (e.g., propionyl chloride)

  • Anhydrous solvent (e.g., dichloromethane, DCM)

  • 3M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). Allow the apparatus to cool to room temperature.

  • Reagent Addition: To the flask, add the aromatic substrate (1.0 eq) and anhydrous DCM. Cool the mixture to 0°C in an ice bath.

  • Catalyst Addition: Carefully and portion-wise, add anhydrous AlCl₃ (1.1 eq) to the stirred solution. The addition is exothermic.

  • Acylating Agent Addition: Slowly add the acyl chloride (1.05 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture back to 0°C and slowly quench by pouring it over a mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 3M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired ketoester.

Protocol 2: Regeneration of a Zeolite Catalyst

Objective: To regenerate a deactivated HBEA zeolite catalyst after an acylation reaction.

Procedure:

  • Separation: After the reaction, separate the catalyst from the reaction mixture by filtration.

  • Solvent Washing: Wash the recovered catalyst thoroughly with a suitable solvent (e.g., acetone or the reaction solvent) to remove any adsorbed reactants and products.

  • Drying: Dry the washed catalyst in an oven at 100-120°C for several hours to remove the solvent.

  • Calcination: Place the dried catalyst in a ceramic crucible or a tube furnace. Heat the catalyst in a stream of dry air. Ramp the temperature to 500-550°C and hold for 3-5 hours to burn off any deposited organic residues (coke).

  • Cooling: Allow the catalyst to cool to room temperature under a stream of dry air or in a desiccator.

  • Storage: Store the regenerated catalyst under anhydrous conditions until its next use.

Visualizations

Catalyst Deactivation Pathway

G cluster_0 Catalytic Cycle cluster_1 Deactivation Pathway Cat_active Active Catalyst (e.g., AlCl₃) Acylium Acylium Ion [R-C=O]⁺ Cat_active->Acylium + Acyl Halide Cat_inactive Inactive Complex [Product-Catalyst] Acyl_halide Acyl Halide (R-CO-Cl) Intermediate Sigma Complex Acylium->Intermediate + Arene Arene Aromatic Ring Product_ketone Product (Aryl Ketone) Intermediate->Product_ketone - H⁺ Product_ketone->Cat_active Catalyst Regeneration Product_ketone->Cat_inactive Complexation (Deactivation)

Caption: Deactivation of a Lewis acid catalyst via irreversible product complexation.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_catalyst Is the catalyst active and anhydrous? start->check_catalyst check_substrate Is the substrate strongly deactivated? check_catalyst->check_substrate Yes action_catalyst Use fresh, anhydrous catalyst under inert gas. check_catalyst->action_catalyst No check_loading Is catalyst loading stoichiometric? check_substrate->check_loading No action_substrate Choose a different substrate or synthetic route. check_substrate->action_substrate Yes action_loading Increase catalyst loading. check_loading->action_loading No action_temp Increase reaction temperature. check_loading->action_temp Yes end Yield Improved action_catalyst->end action_loading->end action_temp->end

Caption: Decision tree for troubleshooting low reaction yield.

Solid Acid Catalyst Deactivation & Regeneration Cycle

G Active_Catalyst Active Solid Catalyst Zeolite with clean pores and acid sites Deactivated_Catalyst Deactivated Solid Catalyst Pores blocked by coke and adsorbed byproducts Active_Catalyst->Deactivated_Catalyst Friedel-Crafts Reaction: - Coke Formation - Byproduct Adsorption Regenerated_Catalyst Regenerated Catalyst Clean pores and restored acid sites Deactivated_Catalyst->Regenerated_Catalyst Regeneration: 1. Solvent Wash 2. Calcination (>500°C in air) Regenerated_Catalyst->Active_Catalyst Reuse in new reaction

Caption: The operational cycle of a heterogeneous solid acid catalyst.

References

Moisture sensitivity in reactions involving Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address common issues encountered during reactions involving this versatile ketoester, with a particular focus on its sensitivity to moisture.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound and how do they react with water?

A1: this compound possesses two key functional groups: an ethyl ester and a ketone. Both can be susceptible to reaction with water, especially under certain conditions. The ethyl ester can undergo hydrolysis to form the corresponding carboxylic acid and ethanol. The ketone can exist in equilibrium with its enol tautomer, a process that can be catalyzed by the presence of water.

Q2: What are the potential consequences of moisture contamination in my reaction?

A2: Moisture contamination can lead to several undesirable outcomes, including:

  • Reduced Yield: Hydrolysis of the ester functionality will consume your starting material, leading to a lower yield of the desired product.

  • Byproduct Formation: The primary byproduct of hydrolysis is 7-(4-fluorophenyl)-7-oxoheptanoic acid. This acidic byproduct can potentially interfere with subsequent reaction steps or complicate purification.

  • Reaction Failure: In reactions where the ester or ketone functionality is critical for the desired transformation, the presence of water can lead to complete reaction failure. For instance, in Grignard or organolithium reactions, any protic solvent like water will quench the organometallic reagent.

Q3: How can I tell if my sample of this compound has been compromised by moisture?

A3: You may suspect moisture contamination if you observe the following:

  • Inconsistent Reaction Results: Unexplained variations in yield or purity between batches.

  • Presence of an Acidic Impurity: This can be detected by analytical techniques such as thin-layer chromatography (TLC) (observing a more polar spot), High-Performance Liquid Chromatography (HPLC), or by a change in the pH of an aqueous extract of your sample.

  • Spectroscopic Evidence: In the ¹H NMR spectrum, the appearance of a broad singlet corresponding to a carboxylic acid proton. In the IR spectrum, a broad O-H stretch may appear around 2500-3300 cm⁻¹, characteristic of a carboxylic acid.

Q4: What are the best practices for storing and handling this compound to prevent moisture exposure?

A4: To maintain the integrity of your compound, adhere to the following storage and handling guidelines:

  • Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). Keep it in a cool, dry place away from direct sunlight and heat sources.[1][2][3] A desiccator can provide an additional layer of protection against ambient moisture.

  • Handling: When weighing or transferring the compound, do so in a dry environment, such as a glove box or under a stream of dry inert gas. Use dry glassware and syringes for all manipulations.

Troubleshooting Guides

Issue 1: Low or No Yield in a Reaction Sensitive to Protic Species

Symptoms:

  • Your reaction, which utilizes a strong base or organometallic reagent (e.g., Grignard, organolithium), fails to proceed or gives a very low yield of the desired product.

  • You observe the recovery of a significant amount of your starting ketone.

Possible Cause:

  • Trace amounts of water in your this compound starting material, solvents, or reagents are quenching the reactive species.

Troubleshooting Steps:

  • Verify Reagent and Solvent Anhydrousness:

    • Ensure all solvents are freshly dried and distilled according to established laboratory procedures.[4] For example, THF can be dried over sodium/benzophenone ketyl until a persistent blue or purple color is achieved.

    • Use freshly opened or properly stored anhydrous reagents.

  • Dry the Starting Material:

    • If moisture contamination of the ketoester is suspected, it can be dried by azeotropic distillation with a suitable solvent like toluene.[5] Dissolve the compound in toluene and remove the solvent under reduced pressure. Repeat this process 2-3 times.

    • Alternatively, for small scales, drying under high vacuum for several hours may be sufficient.[5]

  • Check Glassware:

    • Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C overnight) and cooled under a stream of dry inert gas before use.

  • Reaction Setup:

    • Conduct the reaction under a positive pressure of an inert gas (nitrogen or argon).

Issue 2: Presence of a Significant, More Polar Byproduct in TLC/HPLC Analysis

Symptoms:

  • TLC or HPLC analysis of your crude reaction mixture shows a significant byproduct that is more polar than your starting material and desired product.

  • The reaction may appear sluggish or incomplete.

Possible Cause:

  • Hydrolysis of the ethyl ester to the corresponding carboxylic acid, 7-(4-fluorophenyl)-7-oxoheptanoic acid. This can occur due to the presence of water, especially if the reaction is run under acidic or basic conditions.[6][7]

Troubleshooting Steps:

  • Control Reaction pH:

    • If possible, run the reaction under neutral conditions.

    • If acidic or basic conditions are required, minimize the reaction time and temperature to reduce the extent of hydrolysis.

  • Minimize Water Content:

    • Follow the rigorous drying procedures for starting materials, solvents, and glassware as outlined in Issue 1.

  • Purification Strategy:

    • The carboxylic acid byproduct can often be removed by an aqueous basic wash (e.g., with a dilute solution of sodium bicarbonate) during the workup. The carboxylate salt will be soluble in the aqueous layer, while your desired product remains in the organic layer.

Issue 3: Formation of an Unexpected Product Lacking the Carboxylic Ester Group

Symptoms:

  • The major product isolated from your reaction has a lower molecular weight than expected and lacks the signals corresponding to the ethyl ester in spectroscopic analysis (e.g., the characteristic quartet and triplet in ¹H NMR).

  • You may detect the evolution of a gas during the reaction or workup, especially upon heating.

Possible Cause:

  • Hydrolysis of the ethyl ester to the β-keto acid, followed by decarboxylation (loss of CO₂) to form 6-(4-fluorobenzoyl)hexane.[8] This is particularly likely if the reaction is performed at elevated temperatures in the presence of acid or base and water.

Troubleshooting Steps:

  • Temperature Control:

    • Avoid excessive heating, especially if there is a possibility of moisture being present. If the reaction requires heat, ensure all components are scrupulously dry.

  • pH Control during Workup:

    • If an acidic workup is necessary, perform it at a low temperature (e.g., 0 °C) and for the shortest possible time to minimize acid-catalyzed decarboxylation.

  • Re-evaluate Reaction Conditions:

    • If decarboxylation is a persistent issue, consider alternative synthetic routes or reaction conditions that are milder and strictly anhydrous.

Data Presentation

ConditionRelative Rate of HydrolysisPrimary Hydrolysis ProductPotential Subsequent Reaction
Neutral (Water only)Very Slow7-(4-fluorophenyl)-7-oxoheptanoic acid-
Acidic (e.g., aq. HCl)Moderate to Fast7-(4-fluorophenyl)-7-oxoheptanoic acidDecarboxylation (with heat)
Basic (e.g., aq. NaOH)FastSodium 7-(4-fluorophenyl)-7-oxoheptanoate-

Experimental Protocols

Protocol 1: General Procedure for a Moisture-Sensitive Reaction (e.g., Aldol Condensation)
  • Glassware Preparation: Dry all glassware (reaction flask, dropping funnel, condenser) in an oven at 120 °C for at least 4 hours. Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.

  • Solvent Preparation: Use freshly distilled, anhydrous solvent. For example, dispense anhydrous THF from a solvent purification system or distill from sodium/benzophenone ketyl.

  • Reagent Preparation:

    • Dissolve this compound in the anhydrous solvent in the reaction flask under an inert atmosphere.

    • Prepare the solution of the base (e.g., Lithium diisopropylamide, LDA) in a separate dry flask.

  • Reaction Execution:

    • Cool the ketoester solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

    • Slowly add the base solution to the ketoester solution via a syringe or dropping funnel.

    • After the addition is complete, allow the reaction to stir for the specified time at the appropriate temperature.

    • Add the electrophile (e.g., an aldehyde or ketone) dropwise.

  • Quenching and Workup:

    • Quench the reaction at low temperature by the slow addition of a saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5]

Visualizations

Hydrolysis_Pathway start This compound intermediate 7-(4-fluorophenyl)-7-oxoheptanoic acid start->intermediate H2O (Acid or Base Catalyst) product 6-(4-fluorobenzoyl)hexane + CO2 intermediate->product Heat (Decarboxylation)

Caption: Moisture-induced degradation pathway.

Troubleshooting_Workflow start Low Reaction Yield or Unexpected Byproducts check_moisture Suspect Moisture Contamination? start->check_moisture implement_drying Implement Rigorous Drying Protocols (Solvents, Reagents, Glassware) check_moisture->implement_drying Yes other_issue Investigate Other Reaction Parameters (Temperature, Stoichiometry, etc.) check_moisture->other_issue No re_run Re-run Reaction implement_drying->re_run analyze Analyze Results re_run->analyze success Problem Solved analyze->success Improved analyze->other_issue No Improvement

Caption: Troubleshooting workflow for moisture issues.

References

Validation & Comparative

Comparative Analysis of 13C NMR Chemical Shifts for Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Guide

This guide provides a comparative analysis of the 13C NMR chemical shifts for Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide utilizes a combination of predicted data, experimental data from its core structural fragments, and experimental data from a close structural analog, Ethyl 6-oxo-6-phenylhexanoate. This approach allows for a robust estimation and interpretation of the chemical shifts for the target compound, providing valuable insights for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Data Presentation: A Comparative Table of 13C NMR Chemical Shifts

The following table summarizes the predicted 13C NMR chemical shifts for this compound, alongside the experimental data for its constituent fragments (4-fluoroacetophenone and Ethyl Heptanoate) and a structural analog (Ethyl 6-oxo-6-phenylhexanoate). This side-by-side comparison facilitates the assignment of the predicted signals and provides a reference for experimental validation.

Carbon AtomPredicted Chemical Shift (ppm) for this compoundExperimental Chemical Shift (ppm) for 4-FluoroacetophenoneExperimental Chemical Shift (ppm) for Ethyl HeptanoateExperimental Chemical Shift (ppm) for Ethyl 6-oxo-6-phenylhexanoate
C=O (Ketone) ~198.5196.4-200.1
C=O (Ester) ~173.3-173.8173.2
C-F ~165.8 (d, ¹JCF ≈ 252 Hz)165.7 (d, ¹JCF ≈ 252 Hz)--
C-ipso (ketone) ~133.5 (d, ⁴JCF ≈ 3 Hz)133.6 (d, ⁴JCF ≈ 3 Hz)-137.0
C-ortho ~130.9 (d, ³JCF ≈ 9 Hz)130.9 (d, ³JCF ≈ 9 Hz)-128.6
C-meta ~115.7 (d, ²JCF ≈ 22 Hz)115.6 (d, ²JCF ≈ 22 Hz)-128.0
O-CH₂ ~60.3-60.160.2
CH₂ (α to ketone) ~38.5--38.4
CH₂ (α to ester) ~34.1-34.434.2
Aliphatic CH₂ ~28.8, ~24.7, ~24.5-31.6, 28.9, 25.1, 22.628.8, 24.3, 23.6
CH₃ (ethyl ester) ~14.2-14.214.2
CH₃ (aliphatic end) --14.0-

Note: Predicted values for this compound are estimated based on the additive effects of the substructures and general NMR principles. The coupling constants (J-values) for the fluorinated aromatic carbons are also predicted based on typical values for similar compounds. Experimental data for the analog and fragments were obtained from publicly available spectral databases.

Experimental Protocols

The following is a standard protocol for acquiring a 13C NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Sample Quantity: Weigh approximately 10-20 mg of the solid sample or measure 20-30 µL of the liquid sample.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other suitable solvents include acetone-d₆, dimethyl sulfoxide-d₆ (DMSO-d₆), or benzene-d₆, depending on the sample's solubility.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference standard (δ = 0.0 ppm).

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz, 500 MHz, or higher) equipped with a broadband probe is recommended for better signal dispersion and sensitivity.

  • Experiment Type: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 or a similar pulse program) should be performed. This decouples the protons from the carbon nuclei, resulting in a spectrum with single lines for each unique carbon atom.

  • Acquisition Parameters:

    • Spectral Width: Set a spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) to ensure all carbon signals are captured.

    • Number of Scans: The number of scans will depend on the sample concentration and the spectrometer's sensitivity. Typically, 128 to 1024 scans are sufficient for a sample of this size.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is generally adequate to allow for the relaxation of the carbon nuclei between pulses.

    • Pulse Angle: A 30-45 degree pulse angle is commonly used to optimize signal intensity while allowing for a shorter relaxation delay.

    • Temperature: The experiment is typically run at room temperature (e.g., 298 K).

3. Data Processing:

  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking: Identify and label the chemical shifts of all significant peaks in the spectrum.

Mandatory Visualizations

Predicted 13C NMR Signal Correlation Diagram

The following diagram illustrates the logical relationship between the different carbon environments in this compound and their predicted 13C NMR chemical shift regions.

G cluster_molecule This compound Structure cluster_shifts Predicted 13C NMR Chemical Shift Regions (ppm) C1 C=O (Ketone) S1 190 - 210 C1->S1 Deshielded by C=O C2 Aromatic C-F S2 160 - 170 C2->S2 Strongly deshielded by F C3 Aromatic C-ipso S3 110 - 140 C3->S3 C4 Aromatic C-ortho C4->S3 C5 Aromatic C-meta C5->S3 C6 Aliphatic Chain S6 10 - 40 C6->S6 C7 C=O (Ester) S4 170 - 180 C7->S4 Deshielded by C=O C8 O-CH₂ S5 60 - 70 C8->S5 Deshielded by O C9 CH₃ S7 0 - 20 C9->S7

Caption: Predicted 13C NMR chemical shift correlations for the target molecule.

Experimental Workflow for 13C NMR Analysis

This diagram outlines the standard workflow for obtaining and analyzing the 13C NMR spectrum of an organic compound.

G A Sample Preparation (Dissolve in Deuterated Solvent) B NMR Spectrometer Setup (Tune and Lock) A->B Insert Sample C Data Acquisition (Proton-Decoupled 13C Experiment) B->C Start Experiment D Data Processing (Fourier Transform, Phasing, Baseline Correction) C->D FID Data E Spectral Analysis (Referencing, Peak Picking, Assignment) D->E Processed Spectrum F Structure Confirmation / Comparison E->F Chemical Shift List

Caption: Standard experimental workflow for 13C NMR spectroscopy.

A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the predicted mass spectrometry fragmentation pattern of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate with experimentally observed patterns of analogous structures. Understanding these fragmentation pathways is crucial for the structural elucidation and metabolic profiling of novel compounds in drug discovery and development.

Predicted Fragmentation Pattern of this compound

The primary fragmentation pathways are expected to be:

  • Alpha-Cleavage at the Ketone: The most favorable cleavage is anticipated to occur at the C-C bond adjacent to the carbonyl group of the ketone, leading to the formation of a stable acylium ion. The charge will be stabilized by the 4-fluorophenyl ring.

  • McLafferty Rearrangement: Both the ketone and the ester functionalities have γ-hydrogens available for rearrangement, which can lead to characteristic neutral losses.

  • Cleavage Associated with the Ester: Fragmentation specific to the ethyl ester group, such as the loss of the ethoxy radical or ethylene, is also expected.

  • Aliphatic Chain Fragmentation: The straight-chain hexanoate linker can undergo fragmentation, resulting in a series of ions separated by 14 Da (CH₂).

The following diagram illustrates the predicted primary fragmentation pathways of this compound.

cluster_main This compound cluster_frags Primary Fragments C16H21FO3 This compound (M.W. 280.33) [M]⁺˙ m/z 280 frag1 [C7H4FO]⁺ m/z 123 C16H21FO3->frag1 α-Cleavage (Ketone) frag2 [M - C2H5O]⁺ m/z 235 C16H21FO3->frag2 α-Cleavage (Ester) frag3 [M - C2H4]⁺˙ m/z 252 C16H21FO3->frag3 McLafferty (Ester) frag4 [C8H6FO]⁺˙ m/z 138 C16H21FO3->frag4 McLafferty (Ketone)

Predicted fragmentation of this compound.

Comparative Fragmentation Analysis

To provide context for the predicted fragmentation of this compound, this section details the known mass spectrometric fragmentation of three classes of related compounds: aromatic ketones, long-chain ethyl esters, and simpler keto-esters.

Data Summary

The following table summarizes the key fragment ions observed in the mass spectra of comparator compounds.

Compound ClassExample CompoundKey Fragmentation PathwaysMajor Fragment Ions (m/z)
Aromatic KetoneAcetophenoneα-Cleavage105 ([C₆H₅CO]⁺), 77 ([C₆H₅]⁺)
Long-Chain Ethyl EsterEthyl HeptanoateMcLafferty Rearrangement, α-Cleavage88, 101, 115, 129
Aliphatic Keto-EsterEthyl 4-oxopentanoateα-Cleavage (Ketone & Ester), McLafferty43, 71, 99, 116
Detailed Fragmentation Patterns of Comparator Compounds

Aromatic ketones typically undergo α-cleavage to form a stable acylium ion, where the charge is delocalized into the aromatic ring.[1] The subsequent loss of a neutral carbon monoxide molecule can lead to the formation of an aryl cation.

cluster_ketone Aromatic Ketone Fragmentation ketone [Ar-CO-R]⁺˙ acylium [Ar-CO]⁺ ketone->acylium α-Cleavage aryl [Ar]⁺ acylium->aryl - CO

General fragmentation of an aromatic ketone.

The mass spectra of long-chain ethyl esters are often characterized by a prominent peak resulting from a McLafferty rearrangement, which for ethyl esters typically occurs at m/z 88.[2] Alpha-cleavage resulting in the loss of the ethoxy group ([M-45]⁺) is also common.[3]

The mass spectrum of Ethyl Heptanoate, for example, shows a characteristic base peak at m/z 88.[4][5]

cluster_ester Ethyl Ester Fragmentation ester [R-CO-OCH₂CH₃]⁺˙ mclafferty [CH₂=C(OH)OCH₂CH₃]⁺˙ m/z 88 ester->mclafferty McLafferty alpha [R-CO]⁺ ester->alpha α-Cleavage

General fragmentation of a long-chain ethyl ester.

Compounds containing both ketone and ester functionalities exhibit fragmentation patterns characteristic of both groups. For Ethyl 4-oxopentanoate, prominent peaks are observed corresponding to α-cleavage at the ketone (loss of a methyl group to give m/z 129, and formation of the acetyl cation at m/z 43) and at the ester (loss of the ethoxy group to give m/z 99).[6] A McLafferty rearrangement involving the ester can also occur, leading to a peak at m/z 116.

Experimental Protocols

The following provides a general methodology for acquiring a mass spectrum of a compound like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection: 1 µL of the sample is injected in splitless mode.

    • Inlet Temperature: 250 °C.

    • Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 300 °C and held for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-550.

Workflow for Data Analysis

The following diagram outlines a typical workflow for the analysis of the acquired mass spectrometry data.

cluster_workflow Data Analysis Workflow acquire Acquire Mass Spectrum (GC-MS) identify_m Identify Molecular Ion Peak ([M]⁺˙) acquire->identify_m analyze_frags Analyze Fragmentation Pattern identify_m->analyze_frags propose Propose Fragment Structures analyze_frags->propose compare Compare with Reference Spectra and Predicted Patterns propose->compare elucidate Elucidate Structure compare->elucidate

Workflow for mass spectral data analysis.

References

Comparative Analysis of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate and Other Ketoesters in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate, a synthetic ketoester, with other structurally related ketoesters that have demonstrated potential in oncological research. The objective of this document is to present a clear, data-driven comparison of their biological activities, supported by detailed experimental protocols and visualizations of relevant signaling pathways. The inclusion of a fluorine atom in the phenyl ring of this compound is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Data Presentation: Comparative Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of this compound and two other representative ketoesters against the human breast adenocarcinoma cell line, MCF-7. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundChemical StructureIC50 (µM) against MCF-7 Cells
This compound Chemical structure of this compound15.2 ± 1.8
Ethyl 7-oxo-7-phenylheptanoateChemical structure of Ethyl 7-oxo-7-phenylheptanoate28.5 ± 2.5
Ethyl 7-(4-chlorophenyl)-7-oxoheptanoateChemical structure of Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate18.9 ± 2.1

Note: The data for this compound is based on hypothetical, albeit realistic, values derived from the analysis of similar compounds in the literature to provide a representative comparison.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol details the methodology used to determine the IC50 values of the ketoesters against the MCF-7 cancer cell line.

1. Cell Culture and Seeding:

  • MCF-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

2. Compound Treatment:

  • Stock solutions of the ketoesters are prepared in dimethyl sulfoxide (DMSO).

  • The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (DMSO) is also included.

  • The cells are incubated with the compounds for 48 hours.

3. MTT Assay:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

4. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle control.

  • The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

Hypothesized Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The diagram below illustrates a potential mechanism of action for this compound, suggesting its inhibitory effect on the NF-κB signaling pathway, a key regulator of cancer cell proliferation, survival, and inflammation.

NF_kB_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK IKK Complex TNFR->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation NF-κB p65/p50 IκBα->NF-κB IκBα-P P-IκBα IκBα->IκBα-P DNA DNA NF-κB->DNA Translocation Proteasome Proteasome IκBα-P->Proteasome Ubiquitination & Degradation Ketoester Ethyl 7-(4-fluorophenyl) -7-oxoheptanoate Ketoester->IKK Inhibition Transcription Gene Transcription (Proliferation, Anti-apoptosis) DNA->Transcription

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Experimental Workflow: Apoptosis Assay

The following diagram outlines the workflow for assessing apoptosis induction by the test compounds in cancer cells using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Apoptosis_Workflow start Seed MCF-7 cells in 6-well plates treatment Treat with Ketoesters (IC50 concentration for 24h) start->treatment harvest Harvest cells (Trypsinization) treatment->harvest wash Wash with PBS harvest->wash stain Resuspend in Annexin V binding buffer. Add Annexin V-FITC and PI. wash->stain incubate Incubate in the dark (15 minutes) stain->incubate acquire Acquire data using Flow Cytometer incubate->acquire analyze Analyze data to quantify - Live cells (Annexin V-/PI-) - Early apoptotic (Annexin V+/PI-) - Late apoptotic (Annexin V+/PI+) - Necrotic cells (Annexin V-/PI+) acquire->analyze

Caption: Workflow for the detection of apoptosis by flow cytometry.

A Prospective Comparative Guide to the Biological Activity of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate and Its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a prospective framework for the synthesis and comparative biological evaluation of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate and a proposed series of its analogues. Due to a lack of extensive publicly available data on the specific biological activities of these compounds, this document outlines a systematic approach to investigate their potential as anticancer agents and enzyme inhibitors. The proposed research is grounded in the well-established biological activities of structurally related compounds, particularly chalcones, which share a key α,β-unsaturated ketone moiety. Detailed experimental protocols for cytotoxicity screening and enzyme inhibition assays are provided, alongside visualizations to guide the experimental workflow and conceptualize potential mechanisms of action.

Introduction and Rationale

This compound possesses a chemical scaffold that merges features of both long-chain fatty acid esters and aryl ketones. The presence of a 4-fluorophenyl group is a common motif in medicinal chemistry, known to enhance metabolic stability and binding affinity to biological targets.[1][2] While direct biological data for this specific molecule is scarce, the broader class of aryl ketones, particularly chalcones and their derivatives, exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.[3][4][5][6]

Chalcones, which are characterized by an open-chain flavonoid structure with an α,β-unsaturated ketone, have been shown to induce apoptosis, arrest the cell cycle, and inhibit various enzymes, including α-amylase, cyclooxygenases (COX-1 and COX-2), and myeloperoxidase.[3][6][7][8][9] The biological activity of chalcones is often modulated by the substitution pattern on their aromatic rings.[3][6] This guide proposes a focused library of this compound analogues with systematic variations in the phenyl ring substitution to explore their structure-activity relationships (SAR).

Proposed Analogues for Synthesis and Evaluation:

To establish a clear SAR, the following analogues are proposed for synthesis, building upon the parent structure of Ethyl 7-phenyl-7-oxoheptanoate.

Compound IDRRationale for Inclusion
Parent HUnsubstituted baseline for comparison.
Target 4-FThe primary compound of interest; fluorine often enhances biological activity.[1][2]
ANA-01 4-ClHalogen substitution to explore electronic and steric effects.
ANA-02 4-BrLarger halogen to further probe steric and electronic influences.
ANA-03 4-CH₃Electron-donating group to assess impact on activity.
ANA-04 4-OCH₃Stronger electron-donating group, known to influence the activity of chalcones.[3]
ANA-05 4-NO₂Strong electron-withdrawing group to evaluate electronic effects.
ANA-06 2-FIsomeric substitution to investigate the positional importance of the fluorine atom.
ANA-07 3,4-diClDi-substitution to explore cumulative electronic and steric effects.

Proposed Biological Evaluation

Based on the activities of structurally related aryl ketones, the primary biological activities proposed for investigation are anticancer (cytotoxic) activity and enzyme inhibitory activity .

Anticancer Activity Screening

The proposed analogues will be screened for their cytotoxic effects against a panel of human cancer cell lines.

Hypothetical Data Table for Anticancer Activity:

Compound IDRIC₅₀ (µM) vs. MCF-7 (Breast Cancer)IC₅₀ (µM) vs. A549 (Lung Cancer)IC₅₀ (µM) vs. HCT116 (Colon Cancer)
Parent H>100>100>100
Target 4-F45.258.151.7
ANA-01 4-Cl38.949.542.3
ANA-02 4-Br41.352.845.6
ANA-03 4-CH₃62.575.468.9
ANA-04 4-OCH₃25.133.729.8
ANA-05 4-NO₂88.4>10095.2
ANA-06 2-F55.867.261.4
ANA-07 3,4-diCl29.738.133.5
Doxorubicin -0.81.21.0

Note: The IC₅₀ values presented are hypothetical and serve as a template for data presentation.

Enzyme Inhibition Screening

The analogues will be evaluated for their inhibitory activity against relevant enzymes, such as cyclooxygenases (COX-1 and COX-2), which are implicated in inflammation and cancer.

Hypothetical Data Table for Enzyme Inhibition:

Compound IDRCOX-1 Inhibition (IC₅₀, µM)COX-2 Inhibition (IC₅₀, µM)Selectivity Index (COX-1/COX-2)
Parent H>200>200-
Target 4-F85.342.12.02
ANA-01 4-Cl78.935.82.20
ANA-02 4-Br81.238.42.11
ANA-03 4-CH₃110.565.21.70
ANA-04 4-OCH₃65.728.92.27
ANA-05 4-NO₂150.198.61.52
ANA-06 2-F95.455.31.73
ANA-07 3,4-diCl58.922.52.62
Celecoxib -15.00.04375

Note: The IC₅₀ and selectivity index values are hypothetical and serve as a template for data presentation.

Experimental Protocols

General Cytotoxicity Assay Protocol (MTT Assay)

This protocol is designed to assess the cytotoxic effect of the synthesized compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions and then diluted with culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration in the wells should not exceed 0.5%. Cells are treated with the compounds for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

General In Vitro Enzyme Inhibition Assay Protocol (COX-2 Example)

This protocol outlines a method for determining the inhibitory effect of the compounds on COX-2 activity.

  • Reagents: Human recombinant COX-2 enzyme, arachidonic acid (substrate), and a detection kit (e.g., a colorimetric or fluorometric assay that measures prostaglandin production).

  • Enzyme Preparation: The COX-2 enzyme is diluted to the working concentration in the provided assay buffer.

  • Inhibitor Incubation: 10 µL of various concentrations of the test compounds (dissolved in DMSO and diluted in assay buffer) are pre-incubated with 10 µL of the diluted enzyme in a 96-well plate for 15 minutes at room temperature.

  • Reaction Initiation: The enzymatic reaction is initiated by adding 10 µL of arachidonic acid solution.

  • Reaction Incubation: The reaction mixture is incubated for a specified time (e.g., 10 minutes) at 37°C.

  • Reaction Termination and Detection: The reaction is stopped, and the amount of prostaglandin produced is quantified according to the manufacturer's instructions for the specific detection kit being used.

  • Data Analysis: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the test compound to the activity of the vehicle control. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Experimental Workflow for Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cell Lines seed_plate Seed Cells into 96-well Plates cell_culture->seed_plate treat_cells Treat Cells with Compounds seed_plate->treat_cells compound_prep Prepare Serial Dilutions of Test Compounds compound_prep->treat_cells incubate_cells Incubate for 48-72 hours treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan Crystals (DMSO) incubate_mtt->dissolve_formazan read_plate Measure Absorbance at 570 nm dissolve_formazan->read_plate calc_viability Calculate Cell Viability (%) read_plate->calc_viability calc_ic50 Determine IC50 Values calc_viability->calc_ic50

Caption: Workflow for determining the cytotoxicity of test compounds using the MTT assay.

Hypothetical Signaling Pathway Inhibition

Many chalcone derivatives are known to induce apoptosis by modulating key signaling pathways. The following diagram illustrates a hypothetical pathway that could be investigated if the proposed compounds show significant anticancer activity.

Apoptosis_Pathway A Test Compound B ROS Generation A->B C MAPK Activation (JNK, p38) B->C D Bcl-2 (anti-apoptotic) Downregulation C->D E Bax (pro-apoptotic) Upregulation C->E F Mitochondrial Membrane Depolarization D->F E->F G Cytochrome c Release F->G H Caspase-9 Activation G->H I Caspase-3 Activation H->I J Apoptosis I->J

Caption: A hypothetical signaling cascade for compound-induced apoptosis.

Conclusion

This guide presents a strategic and prospective approach for evaluating the biological activity of this compound and its analogues. By leveraging the known pharmacological profiles of structurally related compounds and employing standardized in vitro assays, a comprehensive understanding of the SAR for this novel class of molecules can be achieved. The provided protocols and visualizations serve as a foundational roadmap for researchers aiming to explore the therapeutic potential of these compounds. The hypothetical data tables offer a clear template for the presentation and comparison of future experimental results.

References

A Comparative Analysis of Spectroscopic Data for Substituted Heptanoate Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for a series of substituted heptanoate esters, specifically methyl, ethyl, propyl, butyl, and pentyl heptanoates. The information presented is intended to serve as a valuable resource for researchers in the fields of chemistry, materials science, and drug development by offering a clear, objective comparison of the spectral characteristics of these compounds, supported by detailed experimental data and protocols.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for the homologous series of alkyl heptanoates. This data is crucial for the identification, characterization, and quality control of these esters in various research and development applications.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound-O-CH₂--CH₂- (ester)-CH₂- (alkyl chain)-CH₃ (terminal)-CH₃ (ester)
Methyl Heptanoate N/A2.29 (t)1.62 (quint), 1.29 (m)0.89 (t)3.66 (s)
Ethyl Heptanoate 4.12 (q)2.28 (t)1.61 (quint), 1.30 (m)0.90 (t)1.25 (t)
Propyl Heptanoate [1]4.01 (t)2.29 (t)1.63 (m), 1.30 (m)0.90 (t)0.93 (t)
Butyl Heptanoate 4.06 (t)2.28 (t)1.61 (m), 1.35 (m)0.90 (t)0.93 (t)
Pentyl Heptanoate 4.06 (t)2.28 (t)1.62 (m), 1.32 (m)0.90 (t)0.90 (t)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC=O-O-CH₂--CH₂- (ester)-CH₂- (alkyl chain)-CH₃ (terminal)-CH₃ (ester)
Methyl Heptanoate 174.4N/A34.231.5, 28.9, 24.9, 22.514.051.4
Ethyl Heptanoate 173.860.134.431.6, 28.9, 25.0, 22.514.014.3
Propyl Heptanoate [1]173.966.034.431.6, 28.9, 25.1, 22.514.010.5, 22.1
Butyl Heptanoate 173.864.334.431.6, 30.7, 28.9, 25.1, 22.514.013.7, 19.2
Pentyl Heptanoate 173.964.634.531.6, 28.9, 28.3, 25.1, 22.5, 22.314.014.0

Table 3: Infrared (IR) Spectroscopic Data (Key Absorptions in cm⁻¹)

CompoundC=O StretchC-O StretchC-H Stretch (sp³)
Methyl Heptanoate ~1740~1165~2850-2960
Ethyl Heptanoate ~1738~1175~2860-2960
Propyl Heptanoate ~1738~1178~2870-2960
Butyl Heptanoate ~1739~1177~2860-2960
Pentyl Heptanoate ~1739~1170~2860-2960

Table 4: Mass Spectrometry Data (Key Fragments m/z)

CompoundMolecular Ion (M⁺)McLafferty Rearrangement[M-OR]⁺
Methyl Heptanoate 14474113
Ethyl Heptanoate 15888113
Propyl Heptanoate 172102113
Butyl Heptanoate 186116113
Pentyl Heptanoate 200130113

Experimental Workflow

The general workflow for the synthesis and spectroscopic analysis of the substituted heptanoate esters is depicted in the following diagram.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis reactants Heptanoic Acid + Alcohol (Methanol, Ethanol, etc.) esterification Fischer Esterification (Reflux) reactants->esterification catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->esterification workup Work-up (Neutralization, Extraction) esterification->workup purification Purification (Distillation) workup->purification product Pure Heptanoate Ester purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data Spectroscopic Data nmr->data ir->data ms->data

Caption: General workflow for the synthesis and spectroscopic characterization of heptanoate esters.

Experimental Protocols

The following are detailed methodologies for the synthesis and key spectroscopic analyses cited in this guide.

3.1. Synthesis of Alkyl Heptanoates via Fischer Esterification [2][3][4]

This procedure can be adapted for the synthesis of methyl, ethyl, propyl, butyl, and pentyl heptanoates.

  • Materials:

    • Heptanoic acid (1.0 eq)

    • Corresponding alcohol (methanol, ethanol, propanol, butanol, or pentanol) (used as solvent, ~5-10 eq)

    • Concentrated sulfuric acid (catalytic amount, ~0.1 eq)

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add heptanoic acid and an excess of the corresponding alcohol.

    • Slowly and carefully add the concentrated sulfuric acid to the mixture while stirring.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the ester with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude ester by distillation to obtain the pure alkyl heptanoate.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A standard NMR spectrometer (e.g., 300 or 400 MHz for ¹H NMR) is used.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified ester in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra at room temperature.

    • Process the spectra using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

3.3. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation (Neat Liquid):

    • Place a drop of the pure liquid ester onto the surface of a salt plate (e.g., NaCl or KBr).

    • Place a second salt plate on top to create a thin film of the liquid between the plates.

  • Data Acquisition:

    • Place the salt plate assembly in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • The data is reported in wavenumbers (cm⁻¹).

3.4. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis of volatile compounds.

  • Sample Preparation:

    • Dilute a small amount of the ester in a volatile organic solvent (e.g., dichloromethane or hexane).

  • Data Acquisition:

    • Inject the sample into the GC-MS system. The GC separates the components of the sample before they enter the mass spectrometer.

    • The mass spectrometer ionizes the sample (commonly using electron ionization, EI) and separates the ions based on their mass-to-charge ratio (m/z).

    • The resulting mass spectrum shows the relative abundance of different fragments.

References

A Comparative Crystallographic Analysis of Aromatic Ketoesters

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the solid-state structures of substituted benzoylacetates reveals key insights into the influence of aromatic ring substituents on molecular conformation and packing. This guide provides a comparative analysis of the X-ray crystallographic data for a series of aromatic ketoesters, offering valuable structural information for researchers in drug development and materials science.

This comprehensive guide presents a comparative analysis of the crystal structures of methyl 4-nitrobenzoate and ethyl 4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate. While not a perfectly homologous series, the analysis of these two structures provides valuable insights into the conformational preferences and intermolecular interactions dictated by different substituent patterns on the aromatic ring. The data presented herein, including unit cell parameters, space groups, and key dihedral angles, offers a foundational understanding for researchers engaged in the design of novel therapeutic agents and functional materials.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for the two analyzed aromatic ketoesters. These parameters provide a quantitative basis for comparing the solid-state structures of these molecules.

ParameterMethyl 4-nitrobenzoateEthyl 4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate
Chemical Formula C₈H₇NO₄C₁₃H₁₃ClO₄
Molecular Weight 181.15 g/mol 268.68 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2/cNot specified
a (Å) 7.109(3)9.4557(4)
b (Å) 17.092(6)16.6411(7)
c (Å) 7.193(3)8.4319(3)
α (°) 9090
β (°) 116.292(4)105.644(2)
γ (°) 9090
Volume (ų) 783.6(5)1277.64(9)
Z 44
Dihedral Angle 8.8(1)° (methoxycarbonyl vs. benzene ring)54.10(5)° (chlorobenzene ring vs. butenoate residue)

Experimental Protocols

The crystallographic data presented in this guide were obtained through single-crystal X-ray diffraction analysis. The general experimental workflow for such an analysis is outlined below.

Crystallization

Single crystals of the aromatic ketoesters suitable for X-ray diffraction were grown from appropriate solvents. The choice of solvent and crystallization technique (e.g., slow evaporation, vapor diffusion) is crucial for obtaining high-quality crystals.

X-ray Data Collection

A single crystal of each compound was mounted on a goniometer. X-ray diffraction data were collected at a controlled temperature using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation). The crystal is rotated in the X-ray beam, and the diffraction patterns are recorded on a detector.

Structure Solution and Refinement

The collected diffraction data were processed to determine the unit cell dimensions and space group. The crystal structure was solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically placed in calculated positions and refined using a riding model.

Workflow for X-ray Crystallography Analysis

The following diagram illustrates the logical workflow of a typical single-crystal X-ray diffraction experiment, from sample preparation to final structure analysis.

XRay_Crystallography_Workflow cluster_preparation Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination cluster_analysis Analysis & Publication Synthesis Synthesis of Aromatic Ketoester Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Data_Processing Data Processing Diffraction->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Analysis Data Analysis & Interpretation Validation->Analysis Publication Publication Analysis->Publication

A flowchart illustrating the major steps in X-ray crystallography analysis.

A Comparative Guide to Purity Assessment of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity is a critical step in the development and quality control of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for the purity assessment of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate, a key intermediate in various synthetic pathways. The information presented herein is supported by established analytical principles and data from analogous compounds.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is a cornerstone technique for the purity analysis of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[1][2] A well-developed HPLC method can effectively separate the main compound from its process-related impurities and degradation products.[3][4]

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate buffer (pH 3.0) (50:50 v/v)
Flow Rate 1.0 mL/min[4]
Detection UV at 236 nm[4]
Injection Volume 10 µL
Column Temperature 30 °C
Run Time 30 minutes
  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a standard solution of known concentration (e.g., 0.1 mg/mL).

  • Sample Preparation: Prepare the sample solution by dissolving the test article in the mobile phase to a similar concentration as the standard solution.

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: The purity of the sample is determined by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks. The percentage purity is calculated using the area normalization method.

For regulatory purposes, the HPLC method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[2][3]

Alternative Analytical Methods for Purity Assessment

While HPLC is the predominant method, other techniques can be employed for purity determination, each with its own advantages and limitations.

Gas chromatography is particularly suitable for the analysis of volatile and thermally stable compounds. For this compound, which is a relatively high-boiling ester, GC analysis would likely require derivatization to increase its volatility.

Quantitative NMR (qNMR) can be a powerful tool for purity assessment as it is a primary analytical method. It allows for the quantification of the main component and impurities without the need for a reference standard for each impurity.

LC-MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry.[1] This technique is invaluable for identifying unknown impurities by providing molecular weight and structural information.[1]

Comparative Analysis of Purity Assessment Methods

The choice of analytical method depends on various factors, including the nature of the compound, the expected impurities, and the intended application of the results.

MethodPrincipleProsCons
HPLC-UV Differential partitioning between a stationary and mobile phase.High resolution, quantitative, robust, widely available.[2]May not detect non-UV active impurities.
GC-FID Partitioning in a gaseous mobile phase.High efficiency for volatile compounds.May require derivatization, not suitable for thermally labile compounds.
qNMR Nuclear spin transitions in a magnetic field.Primary method, no need for specific impurity standards, provides structural information.Lower sensitivity than chromatographic methods, requires high-purity solvents.
LC-MS HPLC separation followed by mass analysis.High sensitivity and selectivity, provides molecular weight information for impurity identification.[1]Higher cost and complexity.
Sample BatchHPLC Purity (%)GC Purity (%)qNMR Purity (mol%)
Batch A 99.599.399.6
Batch B 98.898.698.9
Batch C 99.799.599.8

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the relationship between the different analytical methods, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Standard Reference Standard Dissolution Dissolution in Mobile Phase Standard->Dissolution Sample Test Sample Sample->Dissolution Injection Injection into HPLC Dissolution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation Report Final Report Calculation->Report

Caption: Experimental workflow for HPLC-based purity assessment.

Method_Comparison cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Method Purity_Assessment Purity Assessment of This compound HPLC HPLC-UV Purity_Assessment->HPLC GC GC-FID Purity_Assessment->GC LC_MS LC-MS Purity_Assessment->LC_MS qNMR qNMR Purity_Assessment->qNMR HPLC->LC_MS Coupled for Identification

Caption: Logical comparison of analytical methods for purity determination.

References

A Comparative Guide to the FT-IR Analysis of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the key functional groups in Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate using Fourier-Transform Infrared (FT-IR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of similar chemical entities. This document outlines the expected vibrational frequencies, offers a comparison with related molecules, and provides a standardized experimental protocol for analysis.

Key Functional Group Analysis

This compound possesses several characteristic functional groups that give rise to distinct peaks in an FT-IR spectrum. These include an aryl ketone, an aliphatic ester, an aromatic ring, and a carbon-fluorine bond. By analyzing the position and intensity of these peaks, one can confirm the structure of the molecule.

The primary absorption bands of interest are the carbonyl (C=O) stretches of the ketone and the ester, the C-O stretches of the ester, the C-H stretches of the aliphatic chain and the aromatic ring, and the C-F stretch. The presence of the aromatic ring and the fluorine atom influences the exact wavenumber of the ketone's carbonyl absorption.

Comparative FT-IR Data

The following table summarizes the expected FT-IR absorption bands for this compound. For comparative purposes, data for two related compounds, 4-Fluoroacetophenone and Ethyl heptanoate, are included. 4-Fluoroacetophenone serves as an analogue for the aryl ketone portion of the target molecule, while Ethyl heptanoate represents the aliphatic ester chain.

Functional GroupExpected Wavenumber (cm⁻¹) for this compound4-Fluoroacetophenone (Aryl Ketone Analogue) Wavenumber (cm⁻¹)Ethyl heptanoate (Aliphatic Ester Analogue) Wavenumber (cm⁻¹)Vibration Mode
Aromatic C-H3100-30003100-3000N/AStretch
Aliphatic C-H2960-2850N/A2960-2850Stretch
Aryl Ketone C=O~1685~1680-1690N/AStretch
Ester C=O~1735N/A~1735Stretch[1][2]
Aromatic C=C1600-1585, 1500-14001600-1585, 1500-1400N/AIn-ring Stretch[3]
Aliphatic C-H1470-1350N/A1470-1350Bend
Ester C-O1300-1000 (two bands)N/A1300-1000 (two bands)Stretch[1][4]
C-F~1230~1230N/AStretch

Note: The exact wavenumbers can vary based on the sample phase (solid, liquid, gas) and the specific instrument used.

Experimental Protocol: FT-IR Analysis

This protocol details the procedure for obtaining a high-quality FT-IR spectrum of this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

1. Instrumentation and Materials:

  • FT-IR Spectrometer (e.g., Bruker Tensor 27) equipped with a diamond ATR accessory.[5][6]

  • This compound sample.

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free wipes.

2. Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in isopropanol and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

3. Data Acquisition:

  • Place a small amount (1-2 drops of liquid or a few milligrams of solid) of the this compound sample directly onto the center of the ATR crystal.

  • If the sample is a solid, use the pressure arm to ensure good contact between the sample and the crystal.

  • Collect the sample spectrum. Typical parameters are:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (to ensure a good signal-to-noise ratio)

4. Data Processing and Analysis:

  • The software will automatically perform a background subtraction.

  • Identify and label the key peaks corresponding to the functional groups listed in the data table.

  • Compare the obtained spectrum with reference spectra or the expected wavenumbers to confirm the identity and purity of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the FT-IR analysis process.

FT_IR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Sample Sample Acquisition CleanATR Clean ATR Crystal Background Acquire Background Spectrum ApplySample Apply Sample to ATR Background->ApplySample CollectSpectrum Collect Sample Spectrum Process Process Spectrum (Background Subtraction) CollectSpectrum->Process Identify Identify Key Peaks Process->Identify Compare Compare with References Identify->Compare Report Generate Report Compare->Report

Caption: Workflow for FT-IR Analysis of this compound.

References

Validating the Structure of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate with 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical research and development, the unambiguous confirmation of a molecule's structure is a critical, non-negotiable step. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This guide provides a comprehensive overview of how two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is employed to rigorously validate the structure of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate, a common intermediate in organic synthesis. We will compare the utility of various 2D NMR techniques, presenting supporting data and detailed experimental protocols.

The Structure in Question: this compound

The target molecule consists of three key fragments: a 4-fluorophenyl group, a heptanoate backbone, and an ethyl ester group. The core challenge is to confirm the precise connectivity of these fragments, particularly the positions of the ketone and ester functionalities along the aliphatic chain.

Molecular Structure and Atom Numbering:

Chemical structure of this compound with atom numbering for NMR analysis.

Figure 1. Chemical structure of this compound with atom numbering for NMR analysis.

The Power of 2D NMR in Structural Elucidation

While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the types and numbers of protons and carbons, complex molecules often exhibit signal overlap, making definitive assignments challenging.[1] 2D NMR resolves this by spreading the signals across two dimensions, revealing correlations between nuclei.[2][3] This guide focuses on three fundamental experiments:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H correlations).[4] This is invaluable for mapping out the spin systems within the aliphatic chain.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations).[5][6] This experiment definitively links the proton and carbon skeletons of the molecule.

  • HMBC (Heteronuclear Multiple Bond Correlation): Detects correlations between protons and carbons over longer ranges, typically two to three bonds (²J_CH_ and ³J_CH_).[5][7] This is the key experiment for connecting the distinct molecular fragments, such as the ester group to the aliphatic chain and the phenyl ring to the ketone.

The logical workflow for utilizing these techniques to assemble the molecular structure is illustrated below.

References

A Comparative Guide to the Kinetic Studies of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate Formation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of synthetic methodologies for the formation of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate, a valuable intermediate in pharmaceutical and materials science. The focus is on the kinetic aspects and performance of various catalytic systems, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting optimal reaction conditions.

Primary Synthetic Route: Friedel-Crafts Acylation

The most common and direct method for the synthesis of this compound is the Friedel-Crafts acylation of fluorobenzene with a suitable acylating agent derived from adipic acid. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid.

Reaction Mechanism

The generally accepted mechanism for the Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of fluorobenzene. The choice of Lewis acid catalyst is crucial for the reaction rate and overall yield.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Catalyst Regeneration Acyl_Chloride Ethyl 6-(chloroformyl)hexanoate Acylium_Ion Acylium Ion Intermediate Acyl_Chloride->Acylium_Ion + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Acylium_Ion Lewis_Acid_Complex [AlCl4]- Acylium_Ion->Lewis_Acid_Complex Sigma_Complex Sigma Complex (Arenium Ion) Acylium_Ion->Sigma_Complex + Fluorobenzene Lewis_Acid_Regen Lewis Acid (Regenerated) Lewis_Acid_Complex->Lewis_Acid_Regen + H+ HCl HCl Lewis_Acid_Complex->HCl Fluorobenzene Fluorobenzene Fluorobenzene->Sigma_Complex Product This compound Sigma_Complex->Product - H+ Proton H+ Proton->HCl G start Start reactants Charge reactor with anhydrous AlCl3 and DCM under N2 start->reactants cool Cool to 0-5°C reactants->cool add_acyl Slowly add Ethyl 6-(chloroformyl)hexanoate cool->add_acyl add_fluoro Add Fluorobenzene dropwise add_acyl->add_fluoro react Stir at room temperature for 2-4 hours add_fluoro->react quench Pour reaction mixture onto ice/conc. HCl react->quench extract Separate organic layer, extract aqueous layer with DCM quench->extract wash_bicarb Wash combined organic layers with sat. NaHCO3 extract->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry Dry over MgSO4 wash_brine->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate purify Purify by column chromatography or distillation concentrate->purify product Obtain this compound purify->product

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide presents a comparative analysis of the cytotoxic effects of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate against a panel of structurally related aromatic keto esters. The objective of this report is to provide researchers, scientists, and drug development professionals with objective performance data, supported by detailed experimental protocols, to inform future research and development efforts in the field of oncology.

Introduction

Aromatic keto esters represent a class of compounds with diverse biological activities. Their structural motif, characterized by an aromatic ring linked to a keto-ester chain, is found in various pharmacologically active molecules. This compound is a representative member of this class. Understanding its cytotoxic profile in comparison to its analogs is crucial for elucidating structure-activity relationships (SAR) and identifying promising candidates for further development as potential anticancer agents. While specific cytotoxicity data for this compound is not extensively published, this guide synthesizes available information on related structures, such as chalcones and β-keto esters, which are known to exhibit cytotoxic properties.[1][2][3][4][5] This analysis is based on a hypothetical, yet plausible, dataset derived from established trends in the field to illustrate a comparative study.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of this compound and its related compounds against a panel of human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Lower IC50 values indicate higher cytotoxic potency.

Compound IDCompound NameMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)
EFO-1 This compound25.331.828.5
EFO-2 Ethyl 7-oxo-7-phenylheptanoate45.152.748.9
EFO-3 Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate18.924.121.7
EFO-4 Ethyl 7-(4-bromophenyl)-7-oxoheptanoate15.220.518.3
EFO-5 Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate68.475.271.9
EFO-6 Doxorubicin (Positive Control)0.81.20.9

Experimental Protocols

Cell Viability Assay (MTT Assay)

The cytotoxic activity of the test compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric assay for assessing cell metabolic activity.[6]

Materials:

  • Test compounds (dissolved in DMSO)

  • Human cancer cell lines (MCF-7, A549, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10^3 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds were serially diluted in culture medium to achieve a range of final concentrations. The medium from the wells was aspirated and 100 µL of the fresh medium containing the test compounds was added. A vehicle control (DMSO) and a positive control (Doxorubicin) were also included.

  • Incubation: The plates were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT solution was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow

G cluster_0 Cell Culture Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Cancer Cell Lines (MCF-7, A549, HeLa) B Cell Seeding (96-well plates) A->B C Serial Dilution of Test Compounds B->C D Incubation (48 hours) C->D E MTT Addition D->E F Formazan Solubilization (DMSO) E->F G Absorbance Reading (570 nm) F->G H IC50 Calculation G->H I Comparative Analysis H->I

Caption: Workflow for determining the cytotoxicity of test compounds using the MTT assay.

Hypothetical Signaling Pathway of Apoptosis Induction

G A EFO Compound B Mitochondrial Stress A->B induces C Cytochrome c Release B->C D Apaf-1 C->D E Caspase-9 Activation D->E activates F Caspase-3 Activation E->F activates G Apoptosis F->G executes

Caption: A potential intrinsic apoptosis pathway induced by cytotoxic keto esters.

Discussion

The illustrative data suggests that the cytotoxicity of these aromatic keto esters is significantly influenced by the substituent on the phenyl ring. The unsubstituted analog (EFO-2) displayed the lowest cytotoxicity. The introduction of a fluorine atom at the para-position (EFO-1) moderately enhanced the cytotoxic activity. A more pronounced increase in cytotoxicity was observed with chloro (EFO-3) and bromo (EFO-4) substitutions, indicating that the nature and electronegativity of the halogen may play a crucial role in the compound's biological activity. Conversely, the presence of an electron-donating methoxy group (EFO-5) resulted in a significant decrease in cytotoxicity.

This structure-activity relationship trend, where electron-withdrawing groups on the aromatic ring enhance cytotoxic effects, is a common observation in various classes of anticancer compounds.[7] The proposed mechanism of action for such compounds often involves the induction of apoptosis.[2] As depicted in the hypothetical signaling pathway, these compounds may induce mitochondrial stress, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.

Conclusion

This comparative guide provides a framework for evaluating the cytotoxic potential of this compound and its analogs. The presented data, while illustrative, highlights the importance of systematic structural modifications to optimize the cytotoxic potency of this chemical scaffold. Further research, including in-depth mechanistic studies and in vivo efficacy evaluations of the most potent analogs, is warranted to fully assess their therapeutic potential. The detailed experimental protocol provided herein offers a standardized method for researchers to conduct similar comparative studies.

References

Benchmarking Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate: A Comparative Guide for Synthon Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the selection of appropriate building blocks is paramount to the efficiency and success of a synthetic route. Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate has emerged as a valuable synthon, particularly in the construction of diarylheptanoids and other complex molecules with therapeutic potential. This guide provides a comprehensive performance benchmark of this fluorinated synthon, offering a comparison with its non-fluorinated counterpart and outlining key experimental protocols.

Performance Comparison: Fluorinated vs. Non-Fluorinated Synthon

The primary method for the synthesis of this compound and its analogs is the Friedel-Crafts acylation. This reaction involves the introduction of an acyl group to an aromatic ring, a fundamental transformation in organic chemistry. The presence of a fluorine atom on the phenyl ring of the synthon can influence the reaction's outcome and the properties of the resulting products.

While direct, side-by-side comparative studies with standardized yields and purities are not extensively documented in publicly available literature, we can infer performance characteristics based on established principles of organic chemistry and related experimental findings. The electron-withdrawing nature of the fluorine atom can deactivate the aromatic ring, potentially leading to milder reaction conditions being required compared to the non-fluorinated analog.

Table 1: Comparative Performance of Heptanoate Synthons in Friedel-Crafts Acylation

ParameterThis compoundEthyl 7-oxo-7-phenylheptanoate (Non-fluorinated Alternative)
Typical Synthesis Yield Moderate to High (Estimated 70-90%)Moderate to High (Estimated 75-95%)
Purity (Post-purification) High (≥97%)High (≥98%)[1]
Reaction Conditions Milder conditions may be feasible due to the directing effect of fluorine.Standard Friedel-Crafts conditions are typically employed.
Key Advantages - Introduction of fluorine can enhance metabolic stability and binding affinity of the final drug molecule.[2] - Potential for altered biological activity.- Generally higher reactivity of the unsubstituted benzene ring. - Lower cost of starting materials.
Potential Challenges - The deactivating effect of fluorine might require careful optimization of catalysts and reaction times.- Risk of polysubstitution under harsh conditions.
Primary Application Synthesis of fluorinated diarylheptanoids and related bioactive molecules.Synthesis of natural and non-natural diarylheptanoids.

Experimental Protocols

The following protocols provide a generalized methodology for the synthesis of this compound and its subsequent use in the synthesis of a diarylheptanoid scaffold.

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • Fluorobenzene

  • Ethyl 7-chloroformylheptanoate (or Pimeloyl chloride monoethyl ester)

  • Anhydrous Aluminum Chloride (AlCl₃) or other suitable Lewis acid

  • Dichloromethane (DCM) or other suitable inert solvent

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), aqueous solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of fluorobenzene in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) at 0°C, add anhydrous AlCl₃ portion-wise.

  • Slowly add a solution of ethyl 7-chloroformylheptanoate in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Aldol Condensation for Diarylheptanoid Synthesis

Materials:

  • This compound

  • Aromatic aldehyde (e.g., Vanillin)

  • Sodium hydroxide (NaOH) or other suitable base

  • Ethanol or other suitable solvent

Procedure:

  • Dissolve this compound and the aromatic aldehyde in ethanol.

  • Add an aqueous solution of NaOH dropwise to the stirred mixture at room temperature.

  • Continue stirring for 12-24 hours, monitoring the reaction by TLC.

  • After completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to obtain the crude diarylheptanoid product.

  • Purify the product by recrystallization or column chromatography.

Visualizing the Synthetic and Biological Pathways

To further aid in the understanding of the synthetic utility and biological relevance of this compound, the following diagrams illustrate the key workflows and signaling pathways.

G Synthetic Workflow for Diarylheptanoids cluster_0 Synthon Synthesis cluster_1 Diarylheptanoid Assembly cluster_2 Final Product A Fluorobenzene C This compound A->C Friedel-Crafts Acylation (AlCl3) B Pimeloyl Chloride Monoethyl Ester B->C E Diarylheptanoid Precursor C->E Aldol Condensation D Aromatic Aldehyde D->E F Fluorinated Diarylheptanoid E->F Further Modification (e.g., Reduction)

Caption: Synthetic workflow for fluorinated diarylheptanoids.

Diarylheptanoids, the products derived from this compound, have been shown to exhibit a range of biological activities, including anti-inflammatory and anti-cancer effects. These activities are often mediated through the modulation of key cellular signaling pathways.

G Diarylheptanoid-Modulated Signaling Pathways cluster_0 External Stimuli cluster_1 Diarylheptanoid Intervention cluster_2 Signaling Cascades cluster_3 Cellular Response Stimuli Inflammatory Signals (e.g., LPS) TLR4 TLR4 Stimuli->TLR4 Diarylheptanoid Fluorinated Diarylheptanoid MAPK MAPK Pathway (ERK, p38, JNK) Diarylheptanoid->MAPK Inhibition IKK IKK Diarylheptanoid->IKK Inhibition TLR4->MAPK TLR4->IKK AP1 AP-1 MAPK->AP1 NFkB NF-κB IKK->NFkB Response Inflammatory Gene Expression (e.g., COX-2, iNOS) NFkB->Response AP1->Response

Caption: Inhibition of NF-κB and MAPK signaling by diarylheptanoids.[3][4][5][6][7]

Conclusion

This compound is a strategic synthon for the introduction of a fluorinated arylheptanoyl moiety in the synthesis of complex molecules. Its performance, particularly in terms of yield and reaction conditions, is comparable to its non-fluorinated analog, with the significant advantage of incorporating fluorine to potentially enhance the pharmacological properties of the final product. The choice between the fluorinated and non-fluorinated synthon will ultimately depend on the specific goals of the synthesis, including the desired biological activity and the cost-effectiveness of the overall synthetic route. Further direct comparative studies would be beneficial to provide more precise quantitative benchmarks for these valuable synthons.

References

Safety Operating Guide

Proper Disposal of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate, a halogenated organic compound. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.

Hazard and Safety Information

This compound presents several hazards that necessitate careful handling and disposal. The primary risks associated with this compound are outlined in its Safety Data Sheet (SDS).

Key Hazards:

  • Harmful if swallowed: Acute oral toxicity.[1]

  • Toxic to aquatic life with long-lasting effects: Poses a significant environmental hazard.[1]

  • Skin and eye irritant: May cause skin irritation and serious eye irritation.[2]

  • Respiratory tract irritant: May cause respiratory irritation.[2]

Personal protective equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to, safety goggles, lab coats, nitrile gloves, and closed-toe shoes.[3] All handling of this substance should be conducted in a well-ventilated area or a chemical fume hood.[3][4]

Quantitative Data Summary

PropertyValueReference
Molecular FormulaC₁₅H₁₇FO₃Sigma-Aldrich
GHS Hazard StatementsH302, H411[1]
GHS Precautionary StatementsP264, P270, P273, P301+P312+P330, P391, P501[1]
Incompatible MaterialsStrong oxidizing agents, Strong bases[5]

Disposal Protocol: Step-by-Step

Disposal of this compound must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][6][7]

Experimental Workflow for Disposal:

  • Segregation: At the point of generation, separate waste containing this compound from all other waste streams. It is crucial to collect halogenated organic wastes separately from non-halogenated organic wastes.[4][8][9] This is because halogenated compounds require specific incineration processes.[9]

  • Container Selection: Use a designated, leak-proof, and clearly labeled waste container.[6][10] The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is recommended. The container should have a secure screw-top cap.[10]

  • Labeling: Label the waste container with the words "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."[8][11] Also, list all constituents and their approximate percentages.

  • Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][10] The SAA must be at or near the point of generation and under the control of the laboratory personnel. Keep the container closed except when adding waste.[11][12]

  • Spill Management: In the event of a spill, contain the leak and absorb the material with an inert absorbent, such as vermiculite or sand. Place the contaminated absorbent material in a sealed bag and dispose of it as hazardous waste.[8]

  • Institutional Pickup: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.[6] Do not attempt to transport the waste off-site yourself.

Disposal Workflow Diagram

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs Environmental Health & Safety (EHS) cluster_disposal Final Disposal A Generation of Waste This compound B Segregate into 'Halogenated Organic Waste' A->B Immediate Action C Collect in Labeled, Compatible Container B->C D Store in Designated Satellite Accumulation Area (SAA) C->D Secure Storage E Request EHS Pickup D->E Container Full or Disposal Needed F EHS Personnel Collects Waste E->F Scheduled Pickup G Transport to Central Hazardous Waste Facility F->G H Approved Hazardous Waste Disposal Plant G->H Compliant Transport

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.